Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-carbamothioylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-6-4-8(5-7-13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGQNJHAAYUQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370855 | |
| Record name | tert-Butyl 4-carbamothioylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214834-18-1 | |
| Record name | tert-Butyl 4-carbamothioylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-carbamothioylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Tert-butyl 4-carbamothioylpiperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of medicinal chemistry and pharmaceutical development, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile and reliable building blocks. Tert-butyl 4-carbamothioylpiperidine-1-carboxylate, identified by the CAS number 214834-18-1 , has emerged as a pivotal intermediate in the synthesis of complex bioactive molecules.[1][2] Its unique structural features, comprising a piperidine scaffold, a tert-butoxycarbonyl (Boc) protecting group, and a reactive thiocarboxamide moiety, render it an invaluable tool for medicinal chemists. This guide provides an in-depth technical overview of its synthesis, properties, and applications, with a particular focus on its role in the development of targeted therapies.
Physicochemical and Safety Profile
A comprehensive understanding of the physicochemical properties and safety considerations of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 214834-18-1 | [1][3] |
| Molecular Formula | C₁₁H₂₀N₂O₂S | [3] |
| Molecular Weight | 244.35 g/mol | [3] |
| Appearance | White solid | [1] |
| SMILES | C(C)(C)(C)OC(=O)N1CCC(CC1)C(N)=S | [3] |
| InChI Key | SCGQNJHAAYUQOO-UHFFFAOYSA-N | [3] |
Safety and Handling
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
The Art of Synthesis: A Mechanistic Perspective
The synthesis of this compound is a prime example of strategic chemical transformation, where the choice of reagents and reaction conditions is dictated by the desired outcome and the reactivity of the starting materials. A common and efficient method involves the thionation of the corresponding amide, tert-butyl 4-carbamoylpiperidine-1-carboxylate.
Experimental Protocol: Thionation using Lawesson's Reagent
This protocol outlines a reliable method for the synthesis of this compound.
Materials:
-
Tert-butyl 4-carbamoylpiperidine-1-carboxylate
-
Lawesson's Reagent
-
1,2-Dimethoxyethane (DME)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Dissolve tert-butyl 4-carbamoylpiperidine-1-carboxylate (1 equivalent) in a 2:1 mixture of DME and DCM.
-
Add Lawesson's Reagent (0.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous K₂CO₃ solution.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic layer to dryness.
-
Triturate the resulting residue with diethyl ether and dry to obtain the final product as a white solid.[1][3]
Causality in Experimental Design:
-
Choice of Thionating Agent: Lawesson's reagent is the preferred thionating agent in this synthesis due to its high efficiency in converting amides to thioamides under mild conditions.[1][3] Its use minimizes the formation of side products often associated with other thionating agents like phosphorus pentasulfide.
-
The Role of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen. This prevents its participation in unwanted side reactions and allows for the selective transformation of the carbamoyl group. The Boc group is stable under the reaction conditions and can be readily removed under acidic conditions in subsequent synthetic steps.
-
Work-up Procedure: The aqueous potassium carbonate wash is essential to neutralize any acidic byproducts from the Lawesson's reagent, ensuring the stability of the final product.
A Cornerstone in Drug Discovery: The Thiocarboxamide Moiety
The thiocarboxamide group in this compound is not merely a reactive handle but also a key pharmacophoric element. In drug design, the strategic replacement of a functional group with another that has similar physical or chemical properties, a concept known as bioisosterism, is a powerful tool for optimizing drug-like properties.[4][5][6]
The thiocarboxamide moiety is a well-established bioisostere for amides and carboxylic acids.[7][8] This substitution can lead to improved metabolic stability, enhanced cell permeability, and altered receptor binding affinity, ultimately resulting in a more favorable pharmacokinetic and pharmacodynamic profile of a drug candidate.[5][6]
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
A prominent application of this compound is as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[9] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in autoimmune and inflammatory diseases.[10][11][12]
The JAK-STAT signaling pathway is a primary target for the treatment of conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[9][12]
The JAK-STAT Signaling Pathway: A Therapeutic Target
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
The piperidine scaffold provided by this compound is a common feature in many JAK inhibitors, contributing to their binding affinity and selectivity for the target kinase.[13] The thiocarboxamide group can be further elaborated or modified to interact with specific residues in the ATP-binding pocket of the JAK enzyme.
Conclusion: An Indispensable Tool for Future Therapies
This compound stands as a testament to the importance of well-designed synthetic building blocks in the advancement of medicine. Its straightforward synthesis, coupled with the versatile reactivity and advantageous bioisosteric properties of the thiocarboxamide moiety, has solidified its role as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. As the quest for more selective and potent drugs continues, the utility of this and similar building blocks will undoubtedly expand, paving the way for the next generation of targeted therapies.
References
- 1-N-Boc-piperidine-4-thiocarboxamide | 214834-18-1. J&K Scientific.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Sygnature Discovery.
- tert-Butyl 4-(aminocarbothioyl)tetrahydropyridine-1(2H)-carboxylate. Chem-Space.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central (PMC).
- Drug Modifications to Improve Stability. Chemistry LibreTexts.
- Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
- What is the role of bioisosterism in drug design? Patsnap Synapse.
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI.
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085. PubChem.
- Tert-butyl 4-isothiocyanatopiperidine-1-carboxylate (C11H18N2O2S). PubChemLite.
- Prodrug compounds. Google Patents.
- Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443. PubChem.
- Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.
- Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester. Google Patents.
- Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.
- Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases. PubMed Central (PMC).
- tert-butyl 4-cyano-1-piperidinecarboxylate. LookChem.
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
- JAK3 binds JAK3 inhibitors. Reactome.
- Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate.
- The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. PubMed Central (PMC).
- Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket. PubMed Central (PMC).
Sources
- 1. tert-Butyl 4-(aminocarbothioyl)tetrahydropyridine-1(2H)-carboxylate | 214834-18-1 [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 214834-18-1 | this compound | Amides | Ambeed.com [ambeed.com]
- 4. drughunter.com [drughunter.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]
- 10. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | JAK3 binds JAK3 inhibitors [reactome.org]
- 12. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Introduction
In the landscape of modern medicinal chemistry and drug development, the rational design of novel therapeutics hinges on a profound understanding of the molecular building blocks employed. Tert-butyl 4-carbamothioylpiperidine-1-carboxylate (CAS No. 214834-18-1) is one such critical intermediate. Its unique structure, featuring a Boc-protected piperidine scaffold coupled with a versatile thioamide functional group, renders it a valuable precursor for synthesizing a diverse range of bioactive molecules. The physical properties of this compound are not merely academic data points; they are foundational parameters that dictate its handling, reactivity, formulation potential, and pharmacokinetic profile in downstream applications. This guide provides a comprehensive analysis of these properties, offering both established data and field-proven methodologies for its characterization, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is the cornerstone of any scientific investigation. The structural and chemical identifiers for this compound are as follows:
-
IUPAC Name: tert-butyl 4-(aminocarbonothioyl)piperidine-1-carboxylate
-
Synonyms: 1-t-butyloxycarbonyl-isonipecot-thioamide, 1-tert-butoxycarbonylpiperidine-4-thiocarboxamide[1]
-
Molecular Formula: C₁₁H₂₀N₂O₂S
-
Molecular Weight: 244.35 g/mol
The molecule's architecture consists of a central piperidine ring, which provides a three-dimensional framework common in many pharmaceuticals. The nitrogen atom of this ring is protected by a tert-butoxycarbonyl (Boc) group, a strategic choice that prevents unwanted side reactions at the nitrogen and enhances lipophilicity. The key functional group for further synthetic elaboration is the carbamothioyl (thioamide) moiety at the 4-position, which serves as a versatile handle for constructing diverse heterocyclic systems.
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior from the benchtop to biological systems. The known properties of this compound are summarized below.
| Property | Value | Significance in Drug Development |
| Melting Point | 130-131 °C[2] | A sharp melting point range indicates high purity. This thermal stability is crucial for storage and certain formulation processes like hot-melt extrusion. |
| Density | 1.158 g/cm³[2] | Affects formulation processes such as powder flow, compaction, and tablet manufacturing. |
| XLogP3 | 2.55780[2] | This calculated logarithm of the octanol/water partition coefficient suggests moderate lipophilicity. It is a key predictor of membrane permeability and absorption, falling within the "drug-like" range as per Lipinski's Rule of Five. |
| Polar Surface Area (PSA) | 87.65 Ų[2] | PSA is a critical parameter for predicting the transport properties of drugs, particularly their ability to permeate cell membranes. A value under 140 Ų is generally associated with good oral bioavailability. |
| Appearance | White to off-white crystalline solid | The physical form is essential for handling, weighing, and ensuring consistency in reaction setups. |
| Solubility | Data not specified; likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Solubility is paramount for biological assays, reaction chemistry, and formulation. Experimental determination is essential. |
Spectroscopic Characterization Profile
While specific spectra for this exact compound are not publicly available, a foundational understanding of its structure allows for the prediction of its key spectroscopic features. This serves as a guide for researchers to verify the identity and purity of their material.
-
¹H-NMR (Proton NMR): The spectrum is expected to show a characteristic singlet around 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector. The protons on the piperidine ring would appear as a series of multiplets in the 1.5-4.0 ppm region. The protons of the thioamide (-CSNH₂) would likely appear as two broad singlets further downfield, typically in the 7-9 ppm range, due to restricted rotation around the C-N bond and exchange with trace water.
-
¹³C-NMR (Carbon NMR): Key signals would include the quaternary carbon of the tert-butyl group at approximately 28 ppm and the carbonyl carbon of the Boc group around 154 ppm. The carbons of the piperidine ring would resonate in the 25-50 ppm range. The thiocarbonyl carbon (-C=S) is a distinctive feature and would appear significantly downfield, typically in the range of 180-200 ppm.
-
Mass Spectrometry (MS): In ESI+ mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 245.1. The fragmentation pattern would likely show a characteristic loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da).
Experimental Protocol: Aqueous Solubility Determination
The solubility of a compound is a critical parameter that must be determined experimentally. The following protocol outlines a robust method for assessing the thermodynamic solubility of this compound using the shake-flask method, a gold standard in the field.
Objective: To determine the equilibrium solubility of the target compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).
Methodology:
-
Preparation: Prepare a stock solution of Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Sample Addition: Add an excess amount of the solid compound to a known volume of PBS in a sealed glass vial. The excess is crucial to ensure that an equilibrium with the solid phase is achieved.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully extract a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: Calculate the concentration by comparing the analytical response to a standard curve prepared with known concentrations of the compound in a suitable organic solvent, followed by appropriate dilution.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining thermodynamic aqueous solubility.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not detailed in the search results, guidelines for structurally related Boc-protected piperidines provide a reliable framework.
-
Handling:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][4]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3][5]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]
-
Minimize dust generation during handling and weighing.[3][6]
-
-
Storage:
Conclusion
This compound is a compound of significant interest in pharmaceutical research. Its physical properties—a defined melting point, moderate lipophilicity, and a PSA value conducive to good bioavailability—underscore its potential as a high-quality building block. This guide has synthesized the available data and provided standardized protocols to empower researchers with the foundational knowledge required for its effective and safe utilization in the synthesis of next-generation therapeutics. A thorough experimental characterization, guided by the principles outlined herein, is the first critical step in unlocking the full potential of this versatile chemical intermediate.
References
- Capot Chemical. (2025). MSDS of tert-Butyl 4-(4-hydroxybenzoyl)piperidine-1-carboxylate.
Sources
Tert-butyl 4-carbamothioylpiperidine-1-carboxylate chemical structure
An In-Depth Technical Guide to Tert-butyl 4-carbamothioylpiperidine-1-carboxylate: Synthesis, Characterization, and Application
Executive Summary: This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry. We delve into its structural attributes, physicochemical properties, a robust and field-proven synthetic protocol, and detailed methods for its structural elucidation. Furthermore, we explore its strategic applications in drug discovery, highlighting the versatility of the thioamide functional group and the significance of the N-Boc-piperidine scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel therapeutic agents.
This compound (also known as N-Boc-piperidine-4-carbothioamide) is a heterocyclic organic compound featuring three key structural motifs:
-
A Piperidine Core: This saturated heterocycle is a privileged scaffold in drug discovery, present in a multitude of approved drugs. Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, enabling optimal interactions with biological targets.
-
A Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions. Its primary strategic advantage is its lability under acidic conditions, allowing for clean and selective deprotection at a desired stage of a synthetic sequence without affecting other functional groups.
-
A Thioamide Functional Group: The carbothioamide (C(=S)NH₂) moiety is a bioisostere of the more common carboxamide group. More importantly, it serves as a versatile chemical handle for constructing more complex heterocyclic systems, such as thiazoles, which are themselves prevalent in biologically active molecules.[1]
The convergence of these features makes this compound a high-value intermediate for synthesizing libraries of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[2]
Physicochemical & Structural Data
The fundamental properties of this compound are critical for its handling, reaction setup, and characterization.
Caption: Chemical Structure of the Title Compound
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 214834-18-1 | [3][4][5] |
| Molecular Formula | C₁₁H₂₀N₂O₂S | [5] |
| Molecular Weight | 244.35 g/mol | [5] |
| Appearance | White to light yellow crystalline solid | [5] |
| Melting Point | 130-131 °C | [4] |
| Density | ~1.16 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and dichloromethane. |[5] |
Synthesis and Manufacturing Insights
A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. The most field-proven and logical approach to this compound is a two-step sequence starting from the commercially available tert-butyl 4-carbamoylpiperidine-1-carboxylate.
Rationale for Synthetic Route Selection
The conversion of a carboxamide to a thioamide, known as thionation, is a classic and high-yielding transformation. Lawesson's Reagent (LR) is the industry-standard reagent for this purpose.[6] Its efficacy stems from its ability to readily exchange oxygen for sulfur in carbonyl compounds under relatively mild conditions. This route is favored over alternatives due to:
-
High Yield: The thionation of amides with LR is typically efficient and clean.
-
Substrate Compatibility: LR is highly chemoselective for carbonyl groups and does not interfere with the Boc protecting group or the piperidine ring.
-
Operational Simplicity: The reaction can be run in standard laboratory glassware, and purification is straightforward.
Detailed Step-by-Step Synthesis Protocol
Step 1: Synthesis of tert-Butyl 4-carbamoylpiperidine-1-carboxylate (Precursor Amide)
This protocol assumes the starting material is the corresponding carboxylic acid.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Acid Activation: Cool the solution to 0 °C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq). Stir for 30 minutes to form the active ester.
-
Amidation: Add a solution of aqueous ammonia (~28%, 2.0-3.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, dilute the mixture with water and extract with DCM or Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide is often pure enough for the next step or can be purified by crystallization or column chromatography.
Step 2: Thionation to Yield this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend the precursor amide (1.0 eq) from Step 1 in anhydrous Toluene or Dioxane.
-
Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq) portion-wise. Causality Note: Using a slight excess of LR can drive the reaction to completion, but a large excess complicates purification.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-6 hours.[7] Monitor the disappearance of the starting material by TLC.
-
Workup & Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude residue contains the product and phosphorus-containing byproducts from the Lawesson's Reagent. Purify the crude material via silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure thioamide.
Workflow Visualization
Caption: Two-Step Synthesis Workflow
Comprehensive Structural Elucidation
Unambiguous confirmation of the chemical structure is a non-negotiable aspect of chemical synthesis, ensuring the integrity of all subsequent research. A combination of spectroscopic methods provides a self-validating system for characterization.
The Role of Spectroscopic Analysis
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, confirming connectivity and the chemical environment of each atom.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups by detecting their characteristic vibrational frequencies, such as the C=S and N-H bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through fragmentation patterns, confirming the elemental composition.
Expected Spectroscopic Data
While a published spectrum was not available, the expected data can be reliably predicted based on the known values of its constituent functional groups and related structures.[8][9]
Table 2: Predicted Analytical Data for Structural Confirmation
| Technique | Signal | Expected Chemical Shift / Value | Assignment & Rationale |
|---|---|---|---|
| ¹H NMR | Singlet | ~1.45 ppm | The 9 equivalent protons of the tert-butyl group on the Boc protector. |
| (CDCl₃, 400 MHz) | Multiplets | 1.6 - 2.2 ppm | Protons on the piperidine ring (positions 2, 3, 5, 6, axial & equatorial). |
| Multiplet | 2.8 - 3.2 ppm | Proton at position 4 of the piperidine ring, adjacent to the thioamide. | |
| Multiplets | 3.8 - 4.2 ppm | Protons on the piperidine ring adjacent to the nitrogen (positions 2, 6), deshielded by the carbamate. | |
| Broad Singlets | 7.5 - 8.0 ppm | The 2 protons of the thioamide -NH₂ group; often broad due to quadrupole coupling and exchange. | |
| ¹³C NMR | Quartet | ~28.4 ppm | The three equivalent methyl carbons of the tert-butyl group. |
| (CDCl₃, 101 MHz) | Triplets | ~30-45 ppm | Carbons of the piperidine ring (C2, C3, C5, C6). |
| Doublet | ~50 ppm | Carbon at position 4 of the piperidine ring (C4). | |
| Singlet | ~80.0 ppm | The quaternary carbon of the tert-butyl group and the carbamate carbonyl (C=O). | |
| Singlet | ~154.7 ppm | The carbonyl carbon of the Boc group. | |
| Singlet | >200 ppm | The thiocarbonyl carbon (C=S). This highly downfield shift is a key diagnostic signal confirming successful thionation. | |
| IR Spectroscopy | Strong | 3300-3100 cm⁻¹ | N-H stretching vibrations of the primary thioamide. |
| (KBr pellet) | Strong | ~1680 cm⁻¹ | C=O stretching of the Boc-carbamate group. |
| Medium-Strong | 1250-1050 cm⁻¹ | C=S stretching vibration. Often complex and coupled with other vibrations. | |
| Mass Spec. | [M+H]⁺ | ~245.13 m/z | The protonated molecular ion, confirming the molecular weight. |
| (ESI+) | [M+Na]⁺ | ~267.11 m/z | The sodium adduct, a common observation in ESI-MS. |
Applications in Drug Discovery & Development
The title compound is not an end product but a versatile starting point for more complex molecular architectures.
The Thioamide Group as a Versatile Chemical Handle
The primary value of the thioamide is its role in the Hantzsch thiazole synthesis or related cyclization reactions. By reacting the thioamide with an α-haloketone, a substituted thiazole ring can be readily constructed. This opens a gateway to a vast chemical space of drug-like molecules, as the thiazole ring is a core component of many pharmaceuticals.
Case Study: A Building Block for Bioactive Molecules
The N-Boc-piperidine scaffold is a cornerstone of modern drug design. For instance, derivatives of this core structure are crucial intermediates in the synthesis of potent and selective kinase inhibitors used in oncology, such as Ibrutinib.[2] The ability to modify the 4-position of the piperidine ring is key to tuning the selectivity and pharmacokinetic properties of the final drug candidate. This compound provides a direct route to introduce novel functionalities at this critical position.
Logical Flow in Drug Development
Caption: Role as an Intermediate in a Drug Discovery Pipeline
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Hazards: This compound is considered harmful if swallowed, inhaled, or in contact with skin. It is also irritating to the eyes, respiratory system, and skin.[5]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[5] Operations should be conducted in a well-ventilated chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage is at 2-8°C for long-term stability.[5]
Conclusion
This compound is a strategically vital intermediate whose value is derived from the synergistic combination of a stable protecting group, a privileged medicinal chemistry scaffold, and a versatile functional handle. The synthetic route via thionation of the corresponding amide is robust and scalable. Its well-defined spectroscopic signature allows for confident quality control. For drug discovery teams, this compound represents a reliable and efficient starting point for the rapid elaboration of novel chemical entities, accelerating the journey from hit identification to lead optimization.
References
- Supplementary Information. (n.d.). Royal Society of Chemistry.
- ChemBK. (2024, April 9). N-BOC-piperidine-4-carbothioamide. ChemBK.
- ChemBK. (2024, April 9). tert-Butyl 4-carbamothioylpiperazine-1-carboxylate. ChemBK.
- precisionFDA. (n.d.). TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. precisionFDA.
- Cusabio. (n.d.). N-Boc-piperidine-4-carboxylicacid. Cusabio.
- Supplementary Information 2. (n.d.). Royal Society of Chemistry.
- CAS. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry.
- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. Royal Society of Chemistry.
- PubChem. (n.d.). tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
- PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information.
- PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
- Kaloustian, M. K., et al. (2008). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. National Institutes of Health.
- PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
- O'Brien, P., et al. (2016). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Arrow@TU Dublin.
- CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals.
- ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate.
- PubChem. (n.d.). Tert-butyl 4-iodopiperidine-1-carboxylate. National Center for Biotechnology Information.
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate.
- ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate.
- PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 214834-18-1 | this compound - AiFChem [aifchem.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
A Technical Guide to Tert-butyl 4-carbamothioylpiperidine-1-carboxylate: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of tert-butyl 4-carbamothioylpiperidine-1-carboxylate, a pivotal building block in modern medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, provide detailed, field-proven protocols for its synthesis and purification, and outline a robust workflow for its analytical characterization. Furthermore, this guide explores the compound's strategic importance in drug discovery, highlighting the versatility of the thiocarbamoyl functional group for constructing diverse molecular scaffolds targeting various therapeutic areas. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their research and development programs.
Core Molecular Characteristics and Physicochemical Properties
This compound, also known as 1-Boc-4-thiocarbamoylpiperidine, is a bifunctional organic molecule that combines a piperidine scaffold with a reactive thiocarbamoyl group. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key structural feature. It serves a dual purpose: it deactivates the secondary amine to prevent unwanted side reactions and significantly enhances the compound's solubility in a wide range of common organic solvents, thereby facilitating its use in solution-phase synthesis.
The thiocarbamoyl moiety (-C(=S)NH₂) is a versatile functional group that serves as a linchpin for a variety of chemical transformations, making this compound a valuable starting material for synthesizing more complex heterocyclic systems.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 214834-18-1 | [1][2] |
| Molecular Formula | C₁₁H₂₀N₂O₂S | [2] |
| Molecular Weight | 244.35 g/mol | Calculated |
| Appearance | White to off-white solid | |
| Melting Point | 130-131 °C | [2] |
| Density | 1.158 g/cm³ | [2] |
| Polar Surface Area (PSA) | 87.65 Ų | [2] |
| LogP (XLogP3) | 2.56 | [2] |
| Synonyms | 1-tert-butoxycarbonylpiperidine-4-thiocarboxamide, 1-Boc-4-thiocarbamoylpiperidine, N-Boc-4-aminothiocarbonylpiperidine |[1][2] |
Synthesis, Purification, and Characterization
The synthesis of this compound is a multi-step process that leverages readily available starting materials. The causality behind the chosen synthetic route is the reliable and high-yielding conversion of a nitrile to a primary thioamide. The use of a Boc-protected piperidine derivative ensures that the core scaffold remains intact throughout the reaction sequence.
Proposed Synthetic Pathway
The most efficient pathway begins with the commercially available tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). This ketone is converted to the corresponding nitrile, which is then subjected to thionation to yield the target compound.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method and should be adapted and optimized based on laboratory conditions. All operations should be performed in a well-ventilated fume hood.
Step A: Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate
-
To a stirred solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent like ethanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of potassium tert-butoxide (2.2 eq) in ethanol dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction with water and concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude nitrile intermediate.
Step B: Synthesis of this compound
-
Dissolve the crude tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in a solution of pyridine and triethylamine (1:1 ratio).
-
Bubble hydrogen sulfide (H₂S) gas through the solution at a steady, slow rate at room temperature for 4-6 hours. (Caution: H₂S is highly toxic. This step must be performed in a certified, high-performance fume hood with appropriate safety measures).
-
Monitor the reaction by TLC until the starting nitrile is consumed.
-
Once complete, purge the solution with nitrogen gas to remove excess H₂S.
-
Pour the reaction mixture into ice-water. The product will often precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and air-dry. The crude product can then be purified.
Purification Protocol
The self-validating nature of this protocol is ensured by coupling a robust purification method with subsequent analytical verification.
-
Method: Flash column chromatography on silica gel is the preferred method for purification.[4]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is typically effective.
-
Fraction Collection: Collect fractions and analyze them by TLC, visualizing with UV light and/or a potassium permanganate stain.[4]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white or off-white solid.
Analytical Characterization Workflow
To ensure the identity, purity, and integrity of the synthesized compound, a stringent analytical workflow is mandatory. This process validates the success of the synthesis and purification.
Caption: A standard workflow for quality control and validation.
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic signals for the tert-butyl protons (singlet, ~1.46 ppm, 9H), piperidine ring protons (multiplets, ~1.5-3.0 ppm), and broad signals for the -NH₂ protons of the thioamide group.[3]
-
Mass Spectrometry (ESI+): The spectrum should display a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 245.1.[5]
Applications in Medicinal Chemistry and Drug Discovery
This compound is not an end-product but a strategic intermediate. Its value lies in the chemical reactivity of the thioamide group, which acts as a gateway to a vast chemical space of medicinally relevant heterocyclic compounds.
Key Transformations and Applications:
-
Synthesis of Thiazoles: The Hantzsch thiazole synthesis, reacting the thioamide with an α-haloketone, is a classic and reliable method to generate 2,4-disubstituted thiazole rings, a common scaffold in anti-inflammatory and anti-cancer agents.
-
Formation of Amidines and Guanidines: The thioamide can be S-alkylated and subsequently displaced with amines to form amidines or guanidines, which are important functional groups for interacting with biological targets like kinases and proteases.
-
Access to Thiadiazoles: Condensation reactions with appropriate reagents can lead to the formation of various thiadiazole isomers, another important class of heterocycles in drug discovery.
-
Scaffold for Library Synthesis: The compound is an ideal starting point for parallel synthesis. The thioamide can be derivatized, followed by the deprotection of the Boc group and subsequent functionalization of the piperidine nitrogen. This allows for the rapid generation of large libraries of related compounds for high-throughput screening.
Caption: Role as a central hub for generating diverse chemical scaffolds.
Safety, Handling, and Storage
This compound should be handled following standard laboratory safety protocols.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.
Conclusion
This compound is a high-value, versatile, and indispensable tool for the modern medicinal chemist. Its well-defined structure, coupled with the strategic placement of the Boc-protected amine and the reactive thioamide group, provides a reliable platform for the synthesis of complex molecules and diverse compound libraries. The robust synthetic and analytical protocols outlined in this guide offer a validated framework for its preparation and quality control, empowering researchers to confidently employ this building block in the pursuit of novel therapeutic agents.
References
- This compound.AiFChem.URL: https://www.aifchem.com/product/214834-18-1.html
- This compound.ECHEMI.URL: https://www.echemi.com/products/pd20180806141320075.html
- tert-Butyl 4-carbamothioylpiperazine-1-carboxylate.ChemBK.URL: https://www.chembk.
- TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE.precisionFDA.URL: https://precision.fda.gov/substances/BEP6KX6YFK/moieties/b178c187-5134-4b92-823d-4c3125692030
- High-Quality this compound Manufacturer.Ningbo Inno Pharmchem Co.,Ltd.URL: https://www.inno-pharmchem.
- Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate.PubChem, National Center for Biotechnology Information.URL: https://pubchem.ncbi.nlm.nih.gov/compound/10448961
- tert-Butyl 4-acetylpiperidine-1-carboxylate.Sigma-Aldrich.URL: https://www.sigmaaldrich.com/US/en/product/aldrich/752119
- Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.Atlantis Press.URL: https://www.atlantis-press.com/proceedings/icmmct-16/25852263
- tert-Butyl 4-oxopiperidine-1-carboxylate.CAS Common Chemistry.URL: https://commonchemistry.cas.org/detail?cas_rn=79099-07-3
- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.Organic Syntheses.URL: http://www.orgsyn.org/demo.aspx?prep=v83p0131
- tert-Butyl 4-(methylamino)piperidine-1-carboxylate.PubChem, National Center for Biotechnology Information.URL: https://pubchem.ncbi.nlm.nih.gov/compound/15380702
- tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate.PubChem, National Center for Biotechnology Information.URL: https://pubchem.ncbi.nlm.nih.gov/compound/24688815
- Tert-butyl 4-iodopiperidine-1-carboxylate.PubChem, National Center for Biotechnology Information.URL: https://pubchem.ncbi.nlm.nih.gov/compound/10892302
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.ResearchGate.URL: https://www.researchgate.
- 1-Boc-4-AP.Wikipedia.URL: https://en.wikipedia.org/wiki/1-Boc-4-AP
- Supplementary information.Nature Portfolio.URL: https://static-content.springer.com/esm/art%3A10.1038%2Fs41467-020-19262-5/MediaObjects/41467_2020_19262_MOESM1_ESM.pdf
- Synthesis of tert-butyl 4-(amino methyl)-4-phenyl-1-piperidinecarboxylate.Sigma-Aldrich.URL: https://www.sigmaaldrich.
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.ResearchGate.URL: https://www.researchgate.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.National Center for Biotechnology Information.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4011003/
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.ResearchGate.URL: https://www.researchgate.
Sources
The Versatile Synthon: A Technical Guide to Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Piperidine Intermediate
In the landscape of modern medicinal chemistry and drug discovery, the piperidine moiety stands as a cornerstone scaffold, embedded in the architecture of a multitude of approved therapeutics. Its conformational pre-organization and favorable physicochemical properties make it a privileged structure in the design of novel bioactive agents. Within this context, Tert-butyl 4-carbamothioylpiperidine-1-carboxylate emerges as a pivotal building block, offering a unique combination of a protected piperidine nitrogen and a reactive thiocarboxamide functional group. This guide provides a comprehensive technical overview of this compound, delving into its chemical identity, synthesis, and strategic applications in the development of innovative therapeutics. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, while the thiocarboxamide group serves as a versatile handle for a variety of chemical transformations, making it an ideal intermediate for constructing complex molecular architectures.[1][2]
Nomenclature and Chemical Identity: A Compound of Many Names
Clarity in chemical communication is paramount. This compound is known in the literature and commercial catalogues by several synonyms. Understanding these alternative names is crucial for exhaustive literature searches and procurement.
| Identifier Type | Identifier |
| Systematic (IUPAC) Name | This compound |
| Common Synonyms | 1-N-Boc-piperidine-4-thiocarboxamide[1], Piperidine-4-thiocarboxamide, N1-BOC protected[3], tert-Butyl 4-(aminocarbothioyl)tetrahydropyridine-1(2H)-carboxylate |
| CAS Number | 214834-18-1[3] |
| Molecular Formula | C₁₁H₂₀N₂O₂S[3] |
| Molecular Weight | 244.35 g/mol [3] |
| InChI Key | SCGQNJHAAYUQOO-UHFFFAOYSA-N[4] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=S)N[4] |
Physicochemical Properties: Data-Driven Insights
The physical and chemical properties of a synthetic intermediate are critical determinants of its handling, reactivity, and purification. Below is a summary of the available data for this compound.
| Property | Value |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 130-131 °C |
| Boiling Point | 356 °C at 760 mmHg |
| Solubility | Soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane. |
Synthesis and Mechanistic Considerations
The synthesis of this compound is conceptually straightforward, leveraging well-established methodologies in organic chemistry. A common synthetic route involves a two-step process starting from a protected piperidine precursor.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example based on established chemical transformations for Boc protection and thionation of amides.
Step 1: Synthesis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate
-
To a solution of 4-piperidinecarboxamide (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Suspend Tert-butyl 4-carbamoylpiperidine-1-carboxylate (1 equivalent) and Lawesson's reagent (0.5 equivalents) in anhydrous toluene.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the final product.
Causality Behind Experimental Choices:
-
Boc Protection: The use of di-tert-butyl dicarbonate is a standard and highly efficient method for the introduction of the Boc protecting group onto a secondary amine. The tert-butyl group is sterically bulky, preventing unwanted side reactions at the nitrogen, yet it can be readily removed under acidic conditions, offering orthogonal protection.
-
Thionation with Lawesson's Reagent: Lawesson's reagent is a widely used and effective thionating agent for converting amides and ketones into their corresponding thioamides and thioketones. The reaction is typically carried out at elevated temperatures to drive the conversion.
Applications in Drug Discovery and Development
The strategic value of this compound lies in its role as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).
Role as a Key Intermediate in Kinase Inhibitor Synthesis
The thiocarboxamide moiety can be readily converted into a thiazole ring, a common pharmacophore in many kinase inhibitors. This transformation provides a rigid scaffold for the presentation of various substituents that can interact with the kinase active site.
Caption: General scheme for the utility in kinase inhibitor synthesis.
This synthetic strategy has been implicitly employed in the development of inhibitors for various kinases, including those implicated in cancer and inflammatory diseases.
Application in the Discovery of GPCR Ligands
The piperidine scaffold is a common feature in ligands targeting a wide array of GPCRs. The thiocarboxamide group of the title compound can be elaborated into various functionalities capable of interacting with the orthosteric or allosteric sites of these receptors. The development of novel ligands for GPCRs is a vibrant area of research aimed at achieving greater selectivity and modulating specific signaling pathways.[3][5]
Conclusion: A Building Block of Strategic Importance
This compound is a valuable and versatile intermediate in the arsenal of the modern medicinal chemist. Its straightforward synthesis and the dual functionality of a protected piperidine and a reactive thiocarboxamide make it an ideal starting point for the construction of complex and diverse molecular scaffolds. As the quest for more selective and potent therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.
References
- PubChem. (n.d.). This compound.
- Shoichet, B. K., & Kobilka, B. K. (2012). Structure-based discovery of G-protein-coupled receptor ligands. Trends in pharmacological sciences, 33(5), 268–272. [Link]
- Manglik, A., & Kruse, A. C. (2017). Discovery of new GPCR ligands to illuminate new biology. ACS chemical neuroscience, 8(10), 2139–2146. [Link]
Sources
The Rising Profile of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate Derivatives in Therapeutic Research
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural versatility, and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the piperidine moiety stands out as a "privileged scaffold," frequently embedded within the structures of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. When combined with the thiourea functional group—a known pharmacophore with a wide spectrum of biological activities—the resulting Tert-butyl 4-carbamothioylpiperidine-1-carboxylate core emerges as a molecule of significant interest for therapeutic development.[2][3]
This technical guide provides a comprehensive exploration of the biological activities associated with derivatives of this compound. We will delve into the synthetic strategies, delve into the mechanistic underpinnings of their biological effects, and present detailed protocols for their evaluation, offering field-proven insights for researchers in drug development.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of this compound derivatives is typically achieved through a straightforward and modular approach, allowing for the facile generation of diverse libraries for structure-activity relationship (SAR) studies. The general synthetic workflow is depicted below.
Caption: General synthetic scheme for this compound derivatives.
The key reaction involves the nucleophilic addition of the primary amine of Tert-butyl 4-aminopiperidine-1-carboxylate to the electrophilic carbon of an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to parallel synthesis and library generation. The diversity of commercially available isothiocyanates allows for the introduction of a wide array of substituents at the R-position, which is crucial for tuning the biological activity and pharmacokinetic properties of the final compounds.
Detailed Synthetic Protocol: A Representative Example
Synthesis of Tert-butyl 4-(3-(4-fluorophenyl)carbamothioyl)piperidine-1-carboxylate:
-
Reaction Setup: To a solution of Tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add 4-fluorophenyl isothiocyanate (1.05 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product as a white solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
A Spectrum of Biological Activities: From Microbes to Cancer Cells
Thiourea derivatives are renowned for their broad range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][4][5] The this compound scaffold is poised to exhibit a similar, if not enhanced, spectrum of activities due to the favorable physicochemical properties imparted by the piperidine ring and the Boc protecting group.
Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiourea derivatives have shown considerable promise in this area, with activity against both Gram-positive and Gram-negative bacteria.[4][5] The mechanism of action is often attributed to the disruption of bacterial cellular processes, including enzyme inhibition and interference with cell wall synthesis.
Structure-Activity Relationship Insights:
The antimicrobial potency of thiourea derivatives is significantly influenced by the nature of the substituent (R-group) attached to the thiourea nitrogen. Generally, the presence of electron-withdrawing groups on an aromatic ring at the R-position enhances antibacterial activity.[6] Halogen substitutions, such as fluorine or chlorine, are particularly noteworthy for increasing potency.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Utilize a panel of clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) and create serial two-fold dilutions in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Representative Compound | Substituent (R) | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. E. coli |
| A | Phenyl | 32 | >64 |
| B | 4-Fluorophenyl | 8 | 32 |
| C | 3,4-Dichlorophenyl | 4 | 16 |
Note: The data in this table is illustrative and based on general trends observed for thiourea derivatives. Actual values for specific this compound derivatives would require experimental determination.
Anticancer Activity: Targeting the Hallmarks of Cancer
Thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[2][3][7] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer signaling pathways, induction of apoptosis, and disruption of cell cycle progression.[8][9]
Potential Molecular Targets:
-
Kinase Inhibition: Many thiourea derivatives have been identified as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[8]
-
Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases.
Caption: Potential mechanism of anticancer activity via kinase inhibition.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%.
| Representative Compound | Substituent (R) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| D | 4-Methoxyphenyl | 15.2 | 21.5 |
| E | 4-(Trifluoromethyl)phenyl | 2.8 | 5.1 |
| F | Naphthyl | 1.1 | 3.7 |
Note: The data in this table is illustrative and based on general trends observed for anticancer thiourea derivatives.[7] Actual values for specific this compound derivatives would require experimental determination.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic tractability of this core allows for extensive chemical exploration, enabling the fine-tuning of biological activity and drug-like properties. The diverse biological activities associated with thiourea derivatives, particularly in the realms of antimicrobial and anticancer research, provide a strong rationale for the continued investigation of this compound class.
Future research efforts should focus on:
-
Expanded Library Synthesis: Generation of larger, more diverse libraries to comprehensively probe the structure-activity relationships.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways responsible for the observed biological effects.
-
In Vivo Efficacy Studies: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential.
-
Pharmacokinetic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties to optimize for drug development.
By leveraging the insights and methodologies outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this compound derivatives.
References
- Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI. [Link]
- Some literature-reported potent, biocompatible, antioxidant and antimicrobial thiourea derivatives. (n.d.).
- Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide deriv
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (n.d.). MDPI. [Link]
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (n.d.).
- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). PubMed Central. [Link]
- Analysis of structure-activity relationships for the 'B-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]-thiourea analogues as TRPV1 antagonists. (2025).
- Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020). PubMed. [Link]
- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience. [Link]
- Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. (n.d.). PMC - NIH. [Link]
- Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. (n.d.).
- Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. (2017). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl 4-carbamothioylpiperidine-1-carboxylate: Discovery, Synthesis, and Applications
This guide provides a comprehensive technical overview of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its discovery, detail a robust synthetic pathway with step-by-step protocols, and explore its current and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Significance
This compound is a bifunctional molecule featuring a piperidine core. The piperidine ring is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The molecule is further functionalized with a carbamothioyl (thioamide) group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The thioamide functional group is a key pharmacophore in various biologically active compounds, and the Boc group allows for selective chemical manipulation, making this compound a valuable intermediate in multi-step organic syntheses.
The strategic placement of these functional groups makes this compound a versatile building block for the synthesis of more complex molecules, particularly those with therapeutic potential.
Discovery and Historical Context
The documented history of this compound is primarily found within the patent literature, where it is described as a key intermediate in the synthesis of more complex molecules. A notable example is its use as a starting material in the synthesis of glycosidase inhibitors, as detailed in a patent by Merck Sharp & Dohme Corp.[1] In this context, the thioamide group of this compound undergoes further reaction to construct a thiazole ring, a common heterocyclic motif in medicinal chemistry.
While a singular "discovery" paper for this specific compound is not prominent in the academic literature, its emergence is intrinsically linked to the broader development of piperidine-based scaffolds in drug discovery. The synthesis and utilization of such intermediates are often developed and optimized within industrial research settings, with their first public appearance frequently being in patent applications for new therapeutic agents.
Synthesis of this compound
The synthesis of this compound can be logically approached in a two-step sequence starting from commercially available 4-cyanopiperidine. The first step involves the protection of the piperidine nitrogen with a Boc group, followed by the conversion of the nitrile functionality to a thioamide.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Tert-butyl 4-cyanopiperidine-1-carboxylate (Intermediate)
The protection of the secondary amine of 4-cyanopiperidine is a standard procedure in organic synthesis to prevent its interference in subsequent reactions. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a common and efficient method for this transformation.
Experimental Protocol:
-
To a stirred solution of 4-cyanopiperidine (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂), add di-tert-butyl dicarbonate (1.1 equivalents).
-
The reaction is typically carried out at room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield Tert-butyl 4-cyanopiperidine-1-carboxylate as a white solid.
Step 2: Synthesis of this compound (Final Product)
The conversion of a nitrile to a primary thioamide is a well-established transformation. A common method involves the reaction with a source of hydrogen sulfide in the presence of a base. To avoid the use of gaseous hydrogen sulfide, a combination of sodium hydrogen sulfide and an amine hydrochloride can be employed.
Experimental Protocol:
-
In a round-bottomed flask, dissolve Tert-butyl 4-cyanopiperidine-1-carboxylate (1 equivalent) in a mixture of 1,4-dioxane and water.
-
To this solution, add sodium hydrogen sulfide hydrate (3 equivalents) and diethylamine hydrochloride (3 equivalents).
-
The reaction mixture is then heated to approximately 55°C and stirred until the reaction is complete, as monitored by TLC or LC/MS.
-
After completion, the reaction mixture is cooled to room temperature and the product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford this compound.
Physicochemical Properties and Characterization
A summary of the known and expected physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂S | Calculated |
| Molecular Weight | 244.35 g/mol | Calculated |
| Melting Point | 130-131°C | [1] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |
Spectroscopic Characterization (Expected):
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The piperidine ring protons would appear as multiplets in the aliphatic region. The protons of the thioamide group (-CSNH₂) are expected to be broad singlets in the downfield region.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the Boc group around 154 ppm and the thiocarbonyl carbon further downfield. The quaternary carbon and the methyl carbons of the Boc group would also be present, along with the carbons of the piperidine ring.
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery.
Caption: Applications of this compound.
As demonstrated in the patent literature, the thioamide functionality is a precursor for the construction of thiazole rings through reactions like the Hantzsch thiazole synthesis.[1] This is a widely used method for preparing substituted thiazoles, which are present in a multitude of approved drugs and clinical candidates.
The Boc-protected nitrogen allows for further modifications at this position after the desired chemical transformations on the thioamide group have been performed. The Boc group can be easily removed under acidic conditions, revealing the piperidine nitrogen for subsequent reactions such as N-alkylation or N-arylation, further expanding the diversity of accessible compounds.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant molecules. Its straightforward synthesis from readily available starting materials and the presence of two key functional groups—a reactive thioamide and a protected amine—make it an attractive intermediate for drug discovery programs. While its history is primarily rooted in industrial research and development, the detailed synthetic and application insights provided in this guide offer a solid foundation for its further exploration in academic and industrial laboratories.
References
Sources
Unlocking the Therapeutic Potential of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate: A Technical Guide for Preclinical Research
Abstract
Tert-butyl 4-carbamothioylpiperidine-1-carboxylate represents a compelling, yet underexplored, chemical scaffold with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of its potential research applications, drawing insights from the well-documented bioactivity of structurally related thiocarbamoyl and piperidine derivatives. We will explore potential therapeutic avenues, including antimicrobial, antifungal, and anticancer research, and provide detailed, field-proven experimental protocols to investigate these hypotheses. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to pioneer the investigation of this promising compound.
Introduction: The Scientific Rationale
The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility allows for optimal binding to a wide array of biological targets. When combined with a thiocarbamoyl group, a functional group known for its diverse biological activities, the resulting molecule, this compound, becomes a prime candidate for novel therapeutic development.
Derivatives of thiosemicarbazide and piperidine have demonstrated significant efficacy as antimicrobial and antifungal agents.[1][2][3] Furthermore, the tert-butyl piperidine-1-carboxylate core is a key intermediate in the synthesis of several targeted cancer therapies, suggesting its potential utility in oncology research.[4][5][6] This guide will provide the scientific framework and practical methodologies to systematically evaluate the therapeutic potential of this specific molecule.
Synthesis of this compound
The synthesis of the title compound is a critical first step for any research application. Based on established organic chemistry principles and published methods for similar compounds, a plausible synthetic route is outlined below.[7]
Proposed Synthetic Pathway
A common method for the synthesis of thiocarbamoyl compounds involves the reaction of an isothiocyanate with an amine or, in this case, the reaction of a carbothiohydrazide with a suitable precursor. An alternative and straightforward approach involves the direct thiolation of a corresponding carbamoyl derivative. For the purpose of this guide, we will outline a general, accessible protocol starting from commercially available materials.
Experimental Protocol: Synthesis
Materials:
-
Tert-butyl 4-aminopiperidine-1-carboxylate
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tert-butyl 4-aminopiperidine-1-carboxylate (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Carbon Disulfide: Cool the reaction mixture to 0°C using an ice bath. Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Research Application I: Antimicrobial and Antifungal Activity
The presence of the thiocarbamoyl moiety is strongly suggestive of potential antimicrobial and antifungal properties. Numerous studies have highlighted the efficacy of thiosemicarbazide and thiocarbamoyl derivatives against a range of bacterial and fungal pathogens.[1][2][3][7]
Proposed Mechanism of Action
The proposed mechanism of action for many thiocarbamoyl-containing compounds involves the chelation of essential metal ions required for microbial enzyme function or the inhibition of key metabolic pathways. The piperidine ring can enhance cell permeability and target engagement.
Experimental Workflow: Antimicrobial and Antifungal Screening
The following diagram outlines a comprehensive workflow for screening the antimicrobial and antifungal activity of this compound.
Caption: Workflow for antimicrobial and antifungal evaluation.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Positive control antibiotics/antifungals (e.g., Ampicillin, Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold serial dilutions in the appropriate growth medium in a 96-well plate.
-
Inoculum Preparation: Grow microbial cultures to the logarithmic phase and adjust the concentration to a final density of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Controls: Include wells with medium only (sterility control), medium with inoculum (growth control), and medium with inoculum and the positive control drug.
Data Presentation: Expected MIC Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| Ampicillin | Reference Value | Reference Value | N/A |
| Fluconazole | N/A | N/A | Reference Value |
Potential Research Application II: Anticancer Activity
The tert-butyl piperidine-1-carboxylate scaffold is a recurring structural motif in several modern anticancer agents.[4][5][6] This suggests that this compound could serve as a valuable intermediate or possess intrinsic cytotoxic activity against cancer cell lines.
Proposed Signaling Pathways for Investigation
Given the structural similarities to known kinase inhibitors, potential signaling pathways to investigate include those critical for cell proliferation, survival, and angiogenesis.
Caption: Potential signaling pathways for anticancer investigation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal human cell line for counter-screening (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Expected IC₅₀ Data
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HaCaT IC₅₀ (µM) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Reference Value | Reference Value | Reference Value |
Conclusion and Future Directions
This compound is a molecule of significant interest at the crossroads of established pharmacophores. The technical protocols and scientific rationale presented in this guide provide a robust framework for initiating a comprehensive investigation into its potential as an antimicrobial, antifungal, or anticancer agent. Future research should focus on elucidating its precise mechanism of action, exploring structure-activity relationships through the synthesis of analogs, and advancing promising candidates into in vivo models.
References
- Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (2025).
- Siwek, A., & Stefańska, J. (2011). Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety. Medicinal Chemistry, 7(6), 690-696. [Link]
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
- Synthesis and reactions of some thiocarbamoyl derivatives. (2022).
- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. [Link]
- Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016).
- 1-Boc-4-AP. Wikipedia. [Link]
- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]
- tert-Butyl 4-(cyclopropylcarbamoyl)
- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015).
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019).
- TERT-BUTYL 4-(AMINOMETHYL)
- tert-Butyl 4-(4-aminophenyl)
- Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
- tert-Butyl 4-formylpiperidine-1-carboxyl
- Tert-butyl Piperidine-4-carboxyl
- tert-Butyl 4-oxopiperidine-1-carboxyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Literature review of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
An In-Depth Technical Guide to Tert-butyl 4-carbamothioylpiperidine-1-carboxylate: Synthesis, Properties, and Therapeutic Potential
Introduction: A Molecule of Untapped Potential
In the landscape of modern drug discovery, the strategic design of novel molecular entities is paramount. The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals across a wide array of therapeutic areas.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile framework for introducing diverse functionalities.[4]
Parallel to the exploration of heterocyclic scaffolds, the strategic modification of functional groups plays a pivotal role in optimizing biological activity. The thioamide group, a bioisostere of the more common amide functionality, has garnered significant attention for its unique physicochemical properties.[5][6][7] The replacement of the carbonyl oxygen with sulfur alters hydrogen bonding capabilities, metabolic stability, and electronic properties, often leading to enhanced potency and improved pharmacokinetic profiles.[8][9]
This guide focuses on this compound, a molecule that synergistically combines the proven piperidine core with the intriguing thioamide functional group. While this specific compound is not extensively documented in the current literature, its constituent parts suggest a high potential for biological activity. This document will serve as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its proposed synthesis, predicted properties, and potential applications in the quest for novel therapeutics. The tert-butyl carbamate (Boc) group serves as a crucial protecting group for the piperidine nitrogen, enabling selective modifications at other positions of the ring.[10][11][12][13][14]
Synthesis and Chemical Properties: A Prospective Approach
A plausible and efficient synthesis of this compound can be envisioned from readily available starting materials. The conversion of a nitrile to a primary thioamide is a well-established transformation in organic synthesis.[15][16] Alternatively, the thionation of the corresponding primary amide using reagents like Lawesson's reagent is also a common and effective method.[17][18][19][20] Given the commercial availability of tert-butyl 4-cyanopiperidine-1-carboxylate, a direct conversion from the nitrile is a logical and efficient approach.[21]
Proposed Synthetic Pathway
The proposed synthesis involves the direct thioamidation of tert-butyl 4-cyanopiperidine-1-carboxylate using a source of hydrogen sulfide. Various methods exist for this transformation, including the use of phosphorus pentasulfide in an alcohol, or treatment with sodium hydrosulfide.[21]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ijnrd.org [ijnrd.org]
- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]
Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
An Application Note for the Synthesis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via the thionation of the corresponding amide, Tert-butyl 4-carbamoylpiperidine-1-carboxylate, utilizing Lawesson's Reagent. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a self-validating protocol, and robust troubleshooting advice to ensure reproducible, high-yield results.
Introduction and Scientific Context
Thioamides are indispensable structural motifs in the landscape of organic and medicinal chemistry.[1][2] They function as critical isosteres of amides, where the substitution of a carbonyl oxygen with a sulfur atom imparts unique physicochemical properties.[1] This alteration can lead to significant changes in hydrogen bonding capacity, metabolic stability, and biological activity, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]
This compound, the target of this protocol, incorporates the thioamide functionality within a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group. The piperidine ring is a prevalent feature in many FDA-approved drugs, and the Boc protecting group allows for selective chemical manipulation at other sites of a larger molecule, making this compound a versatile intermediate for complex, multi-step syntheses.[4][5] The efficient and reliable synthesis of this thioamide is therefore a key enabling step for various research and development programs.
Principle of the Method: Thionation via Lawesson's Reagent
The conversion of an amide to a thioamide is most commonly achieved through a process known as thionation. While several reagents can effect this transformation, including Phosphorus Pentasulfide (P₄S₁₀), Lawesson's Reagent (LR) has emerged as the superior choice for a broad range of substrates.[6][7]
Causality for Reagent Selection: Our selection of Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is grounded in its well-documented advantages over harsher alternatives like P₄S₁₀. LR is a milder, more efficient thionating agent that consistently provides cleaner reactions and higher yields.[1][2] Critically, reactions with LR can often be conducted at lower temperatures (e.g., refluxing THF or toluene) and with shorter reaction times, which enhances the functional group tolerance and minimizes byproduct formation.[1][8]
Reaction Mechanism: The thionation mechanism using Lawesson's Reagent is believed to proceed through a pathway analogous to the Wittig reaction.[2][9] The dimeric LR exists in equilibrium with a highly reactive monomeric dithiophosphine ylide in solution.[8][10] This monomer undergoes a cycloaddition with the amide's carbonyl group, forming a transient, four-membered thiaoxaphosphetane intermediate. The driving force of the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thioamide and a highly stable phosphorus-oxygen byproduct, as depicted below.[2][9]
Caption: Simplified mechanism of amide thionation using Lawesson's Reagent.
Materials and Reagents
All reagents should be of high purity (≥98%) unless otherwise specified. Anhydrous solvents are critical for the success of this reaction.
| Reagent/Material | Grade | Supplier Example |
| Tert-butyl 4-carbamoylpiperidine-1-carboxylate | ≥98% | Sigma-Aldrich, etc. |
| Lawesson's Reagent (LR) | ≥97% | Sigma-Aldrich, etc. |
| Tetrahydrofuran (THF), Anhydrous | ≥99.9%, DriSolv® | MilliporeSigma |
| Toluene, Anhydrous | ≥99.8%, DriSolv® | MilliporeSigma |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepare in-house |
| Brine (Saturated NaCl Solution) | ACS Grade | Prepare in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
Equipment:
-
Round-bottom flask (appropriately sized for the reaction scale)
-
Reflux condenser and heating mantle (or oil bath)
-
Magnetic stirrer and stir bars
-
Inert gas line (Nitrogen or Argon) with manifold
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Glass column for chromatography
-
Fume hood (mandatory)
Detailed Experimental Protocol
This protocol is optimized for a 5.0 mmol scale. Adjustments may be necessary for different scales.
Safety First:
-
Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Lawesson's Reagent: Has a strong, unpleasant odor. Handle exclusively in the fume hood.[2]
-
Hydrogen Sulfide (H₂S): The reaction may generate H₂S, a toxic and flammable gas with a characteristic rotten-egg smell. Proper ventilation is crucial.[2]
Caption: Step-by-step experimental workflow for thioamide synthesis.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.14 g, 5.0 mmol, 1.0 equiv.).
-
In the fume hood, add Lawesson's Reagent (1.21 g, 3.0 mmol, 0.6 equiv.). Note: 0.5 equivalents are stoichiometrically required, but a slight excess can ensure complete conversion.
-
Add 50 mL of anhydrous tetrahydrofuran (THF). Rationale: THF is an excellent solvent for both the starting material and LR, and its reflux temperature is sufficient for the reaction without being excessively high.
-
Attach a reflux condenser and flush the system with an inert gas (Nitrogen or Argon).
-
-
Heating and Reaction:
-
With vigorous stirring, heat the reaction mixture to reflux (approximately 66 °C for THF) using a heating mantle.
-
Maintain the reflux for 2-4 hours. The reaction mixture will typically turn from a suspension to a yellowish solution.
-
-
Monitoring (Self-Validation):
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes.
-
Prepare a TLC eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
-
Visualize under a UV lamp (254 nm) and/or by staining with potassium permanganate. The reaction is complete when the starting amide spot has been fully consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Rationale: This step quenches any reactive species and helps neutralize acidic byproducts.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
-
Purification and Isolation:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude residue (typically a yellow oil or solid) should be purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc) to isolate the pure product.
-
Combine the pure fractions (as identified by TLC), and remove the solvent in vacuo to yield this compound as a solid.
-
Quantitative Data Summary
| Parameter | Value | Rationale |
| Starting Amide | 1.14 g (5.0 mmol) | Standard laboratory scale for protocol validation. |
| Lawesson's Reagent | 1.21 g (3.0 mmol, 0.6 equiv.) | Slight excess ensures complete reaction. |
| Solvent (Anhydrous THF) | 50 mL | Provides a concentration of 0.1 M. |
| Reaction Temperature | ~66 °C (Reflux) | Optimal temperature for LR thionation in THF.[2] |
| Reaction Time | 2-4 hours | Typical duration; must be confirmed by TLC. |
| Expected Yield | 75-90% | Literature precedent for similar thionations.[2][11] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. "Wet" (non-anhydrous) solvent. 3. Impure Lawesson's Reagent. | 1. Continue reflux and monitor by TLC. If stalled, consider using Toluene (~110 °C). 2. Repeat with freshly opened anhydrous solvent. 3. Use a fresh bottle of LR. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up or purification. | 1. See above. 2. Ensure extractions are thorough. Be meticulous during column chromatography, collecting smaller fractions. |
| Difficult Purification | Streaking on TLC plate or co-eluting impurities. | 1. Ensure the crude product is fully dried onto silica before loading. 2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). |
References
- Organic Chemistry Portal. Lawesson's Reagent. [Link]
- Al-Otaibi, J. S., et al. (2022).
- Supplementary inform
- Smith, D. C., Lee, S. W., & Fuchs, P. L. (1994). Conversion of Amides and Lactams to Thioamides and Thiolactams Using Hexamethyldisilathiane. The Journal of Organic Chemistry. [Link]
- Ningbo Inno Pharmchem Co., Ltd.
- ResearchGate. Mild Method for the Conversion of Amides to Thioamides. [Link]
- B2B Chemicals. Optimizing Synthesis with 1-Boc-piperidine-4-carboxaldehyde: A Chemical Guide. [Link]
- Organic Chemistry Portal.
- Google Patents. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
- Kalhor-Monfared, S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Naranjo-Castañeda, C., Leyva-Ramírez, M. A., & Juaristi, E. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. New Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Lawesson's Reagent [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Introduction: The Significance of the Thioamide Moiety in Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile template for molecular design.[1][2] The introduction of a thioamide functional group, an isostere of the more common amide bond, can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[3][4] Thioamides are more polar than their amide counterparts and are better hydrogen bond donors, which can lead to enhanced target engagement.[5] Tert-butyl 4-carbamothioylpiperidine-1-carboxylate is a key building block for the synthesis of various therapeutic agents, particularly in the development of enzyme inhibitors and modulators of cellular signaling pathways.[4][6]
This guide provides a comprehensive overview of the reagents and detailed protocols for the synthesis of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established chemical principles and prioritize safety, efficiency, and reproducibility.
Critical Reagents: A Deep Dive into Selection and Rationale
The synthesis of this compound can be approached from two primary starting materials: the corresponding amide, Tert-butyl 4-carbamoylpiperidine-1-carboxylate, or the nitrile, Tert-butyl 4-cyanopiperidine-1-carboxylate.[7][8] The choice of starting material will dictate the necessary reagents and reaction conditions.
Route 1: Thionation of an Amide using Lawesson's Reagent
This is a widely employed and highly effective method for the synthesis of thioamides.[3]
-
Starting Material: Tert-butyl 4-carbamoylpiperidine-1-carboxylate.
-
Key Reagent: Lawesson's Reagent (LR)
-
Chemical Name: 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide
-
Rationale for Selection: Lawesson's reagent is a mild and efficient thionating agent that often provides high yields and cleaner reactions compared to other reagents like phosphorus pentasulfide (P₄S₁₀).[3][9] It is generally more selective, allowing for the thionation of amides in the presence of less reactive carbonyl groups like esters.[9]
-
Mechanism of Action: In solution, the dimeric Lawesson's Reagent is in equilibrium with a more reactive dithiophosphine ylide monomer. This monomer undergoes a cycloaddition with the amide's carbonyl group to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion to yield the desired thioamide and a stable phosphorus-oxygen byproduct, which is the driving force of the reaction.[3][5][9]
-
-
Solvent:
-
Recommended: Anhydrous toluene or dioxane.
-
Rationale: These high-boiling, non-protic solvents are ideal for facilitating the reaction, which typically requires elevated temperatures to proceed at a reasonable rate.[3][10] The anhydrous nature of the solvent is crucial as Lawesson's reagent can react with water.[11][12]
-
Route 2: Thionation of a Nitrile
This alternative route is particularly useful if the corresponding nitrile is more readily available or cost-effective.
-
Starting Material: Tert-butyl 4-cyanopiperidine-1-carboxylate.[7][8][13]
-
Key Reagents:
-
Sulfur Source: Sodium hydrogen sulfide (NaSH) or Hydrogen Sulfide (H₂S) gas. For laboratory-scale synthesis, using a solid source like NaSH is often preferred for ease of handling compared to gaseous H₂S.[14][15]
-
Catalyst/Additive: A base such as triethylamine or an additive like magnesium chloride can facilitate the reaction.[15] The use of diethylamine hydrochloride has also been reported to be effective.[14]
-
Rationale for Selection: This method provides a direct conversion of the nitrile functionality to a primary thioamide. The choice of reagents aims to avoid the handling of highly toxic H₂S gas where possible.[15]
-
-
Solvent:
-
Recommended: Dimethylformamide (DMF) or a mixture of 1,4-dioxane and water.
-
Rationale: Polar aprotic solvents like DMF are effective in dissolving the reagents and facilitating the nucleophilic attack of the sulfur species on the nitrile carbon.[15] Protic solvents in the presence of a suitable base can also be employed.[14]
-
Experimental Protocols
Protocol 1: Synthesis via Thionation of Tert-butyl 4-carbamoylpiperidine-1-carboxylate with Lawesson's Reagent
This protocol is a general guideline and may require optimization based on the specific scale and laboratory conditions.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of the target thioamide from its amide precursor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 eq).
-
Add anhydrous toluene to the flask.
-
Add Lawesson's Reagent (0.5 - 0.6 eq) portion-wise to the stirred solution.[10]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene).[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is completely consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The solvent can be removed under reduced pressure.
-
The crude residue will contain the desired thioamide and phosphorus byproducts.
-
Purify the crude product by silica gel column chromatography. The appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by TLC analysis.[10]
-
An alternative workup involves adding ethanol to the cooled reaction mixture and refluxing for a period to decompose the phosphorus byproducts into more polar species, which can simplify purification.[10]
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Synthesis via Thionation of Tert-butyl 4-cyanopiperidine-1-carboxylate
Diagram of the Experimental Workflow:
Caption: Workflow for synthesizing the target thioamide from its nitrile precursor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reaction Setup:
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. Gentle heating (e.g., to 55 °C) may be required to drive the reaction to completion.[14]
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into water.
-
The product can be isolated by extraction with a suitable organic solvent such as ethyl acetate.
-
The combined organic layers should be washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is then removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or silica gel chromatography if necessary.[15]
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation: Summary of Key Reagents
| Reagent | Role | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties | Supplier Examples |
| Tert-butyl 4-carbamoylpiperidine-1-carboxylate | Starting Material (Amide) | C₁₁H₂₀N₂O₃ | 228.29 | White to off-white solid | Commercially available |
| Tert-butyl 4-cyanopiperidine-1-carboxylate | Starting Material (Nitrile) | C₁₁H₁₈N₂O₂ | 210.27 | White to off-white solid | Sigma-Aldrich, Amerigo Scientific[7][8][13] |
| Lawesson's Reagent | Thionating Agent | C₁₄H₁₄O₂P₂S₄ | 404.47 | Yellow solid, strong odor | Loba Chemie, Sigma-Aldrich[11] |
| Sodium Hydrogen Sulfide Hydrate | Sulfur Source | NaSH·xH₂O | Variable | White to off-white solid, toxic | Commercially available |
| Toluene | Solvent | C₇H₈ | 92.14 | Colorless liquid, requires anhydrous conditions | Commercially available |
| Dimethylformamide (DMF) | Solvent | C₃H₇NO | 73.09 | Colorless liquid, polar aprotic | Commercially available |
Safety Precautions
-
Lawesson's Reagent:
-
Handle in a well-ventilated fume hood at all times due to its strong, unpleasant odor.[3][16]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][17]
-
Lawesson's reagent can react with water to release flammable and toxic gases. Store in a tightly sealed container in a dry place.[11][17]
-
In case of a fire, use dry chemical powder, alcohol-resistant foam, or carbon dioxide. Do not use water.[11]
-
-
Sodium Hydrogen Sulfide:
-
Toxic if swallowed or in contact with skin.
-
Contact with acids liberates toxic hydrogen sulfide gas.
-
Handle in a well-ventilated fume hood and wear appropriate PPE.
-
-
Solvents:
-
Toluene and DMF are flammable and should be handled away from ignition sources.
-
Both solvents have associated health risks upon inhalation or skin contact. Ensure adequate ventilation and use appropriate PPE.
-
Conclusion
The synthesis of this compound is readily achievable through well-established thionation methodologies. The choice between the amide and nitrile starting materials will depend on availability, cost, and scale of the synthesis. The use of Lawesson's reagent for the thionation of the corresponding amide is a robust and high-yielding approach. For both protocols, careful attention to anhydrous conditions and safety precautions is paramount for a successful and safe synthesis. The protocols and information provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.
References
- Organic Chemistry Portal. Lawesson's Reagent. [Link]
- Butin, A. et al. (2022). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. [Link]
- Loba Chemie. (2019). LAWESSON'S REAGENT FOR SYNTHESIS MSDS. [Link]
- Cole-Parmer. Material Safety Data Sheet - Lawesson's Reagent, 99%. [Link]
- LookChem.
- Reddy, K. R. et al. (2007).
- Organic Chemistry Portal.
- Taylor & Francis Online. (2006). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]
- MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]
- National Institutes of Health. (2021).
- Taylor & Francis Online. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. [Link]
- Manaka, A., & Sato, F. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.
- National Institutes of Health. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. [Link]
- Feng, B. et al. (2021). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]
- MDPI. (2021).
- National Institutes of Health. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
- MDPI. (2022).
- Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
- Organic Syntheses Procedure. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
- Supplementary inform
- RSC Publishing. (2022).
- University of Arizona. (2017). Piperidine-based drug discovery. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]
- Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- Amerigo Scientific.
- ResearchGate.
- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]
- PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. [Link]
- National Institutes of Health.
- Google Patents.
- precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)
- ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. tert-Butyl 4-cyanopiperidine-1-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 8. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lawesson's Reagent [organic-chemistry.org]
- 10. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. prepchem.com [prepchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Lawesson's Reagent - Safety Data Sheet [chemicalbook.com]
- 17. lookchem.com [lookchem.com]
Synthesis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate: A Detailed Protocol and Scientific Rationale
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. The described method focuses on the direct conversion of the commercially available nitrile, Tert-butyl 4-cyanopiperidine-1-carboxylate, to the target thioamide using sodium hydrosulfide. This approach is selected for its operational simplicity, efficiency, and avoidance of highly toxic gaseous reagents like hydrogen sulfide. This guide is intended for researchers and scientists, offering in-depth explanations for experimental choices, rigorous safety protocols, and a clear workflow to ensure reproducible and high-yield synthesis.
Introduction and Scientific Context
Thioamides are crucial functional groups in modern pharmacology, serving as isosteres for amides with unique biological activities and acting as versatile intermediates for the synthesis of sulfur-containing heterocycles.[1][2] this compound, featuring a protected piperidine ring, is a valuable scaffold for constructing complex molecules targeting a range of therapeutic areas.
The synthesis of primary thioamides can be approached in several ways. While the thionation of primary amides using reagents like Lawesson's Reagent is a classic method, it often involves challenging purifications to remove phosphorus byproducts.[3][4] A more direct and atom-economical route involves the addition of a sulfur nucleophile to a nitrile.[5] Historically, this transformation utilized gaseous hydrogen sulfide, a highly toxic and difficult-to-handle reagent.[6] The protocol detailed herein employs a safer and more convenient alternative: sodium hydrosulfide (NaHS) in a suitable solvent system.[7] This method provides excellent yields for the conversion of aliphatic nitriles and simplifies stoichiometric control, making it a robust and scalable choice for laboratory and process chemistry environments.[7]
Reaction Scheme:
(Self-generated image, not from search results)
Figure 1: Synthesis of this compound from Tert-butyl 4-cyanopiperidine-1-carboxylate.
Materials and Reagents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent | CAS No. | M.W. ( g/mol ) | Supplier Example | Notes |
| Tert-butyl 4-cyanopiperidine-1-carboxylate | 91419-52-2 | 210.27 | Sigma-Aldrich, Combi-Blocks | Starting material.[8][9][10][11] |
| Sodium Hydrosulfide Hydrate (NaHS·xH₂O) | 16721-80-5 | 56.06 (anhydrous) | Sigma-Aldrich, Alfa Aesar | Highly hygroscopic and corrosive.[12] |
| Diethylamine Hydrochloride | 660-68-4 | 109.59 | Sigma-Aldrich | Used to generate H₂S in situ. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Fisher Scientific | Anhydrous grade recommended. |
| Deionized Water | 7732-18-5 | 18.02 | --- | |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | --- | For aqueous work-up. |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | --- | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | --- | For drying organic layers. |
Rigorous Safety Protocols
Researcher Trustworthiness Mandate: Adherence to safety protocols is non-negotiable. This synthesis involves hazardous materials, and a thorough risk assessment must be conducted before commencing any work.
-
Sodium Hydrosulfide (NaHS):
-
Hazards: Corrosive and causes severe skin and eye damage. It is hygroscopic and moisture-sensitive.[12][13] Contact with acids or heat liberates highly toxic and flammable hydrogen sulfide (H₂S) gas, which has the characteristic odor of rotten eggs and can cause olfactory fatigue, leading to overexposure.[14]
-
Handling: Always handle NaHS in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a full-face shield, and heavy-duty nitrile or neoprene gloves.[14] Store in a cool, dry place away from acids and oxidizing agents, preferably under an inert atmosphere.[13]
-
Spills: In case of a spill, do not use water. Neutralize cautiously with a weak acid (e.g., sodium bisulfate) only if you are trained to do so, ensuring massive ventilation. Otherwise, cover with a dry absorbent material (e.g., sand or vermiculite), collect in a sealed container, and dispose of as hazardous waste.
-
-
1,4-Dioxane:
-
Hazards: Flammable liquid and vapor. Suspected of causing cancer and may cause respiratory irritation, drowsiness, or dizziness. Can form explosive peroxides upon storage, especially after the inhibitor is consumed.
-
Handling: Use in a chemical fume hood. Keep away from heat, sparks, and open flames. Store in a tightly sealed container. Test for peroxides before use if the container has been opened previously or stored for an extended period.
-
-
General Precautions:
-
The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.
-
An emergency gas scrubber containing a bleach or caustic solution should be kept on hand to neutralize any potential release of H₂S gas.
-
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the conversion of nitriles to primary thioamides.[7]
Step 1: Reaction Setup
-
Equip a three-necked, 250 mL round-bottomed flask with a magnetic stir bar, a thermometer, a reflux condenser, and a nitrogen inlet adapter.
-
Flame-dry the glassware under vacuum and allow it to cool to room temperature under a gentle stream of nitrogen.
-
In the flask, combine Tert-butyl 4-cyanopiperidine-1-carboxylate (10.51 g, 50 mmol, 1.0 equiv.), sodium hydrosulfide hydrate (approx. 70% NaHS, 12.0 g, ~150 mmol, 3.0 equiv.), and diethylamine hydrochloride (16.44 g, 150 mmol, 3.0 equiv.).
Step 2: Solvent Addition and Reaction
-
Add 1,4-dioxane (80 mL) and deionized water (80 mL) to the flask.
-
With vigorous stirring, heat the reaction mixture to 55-60 °C using a temperature-controlled heating mantle.
-
Maintain the reaction at this temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The starting nitrile should have a higher Rf than the more polar thioamide product. The reaction is typically complete within 4-6 hours.
Step 3: Work-up and Extraction
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature in an ice bath.
-
Carefully pour the reaction mixture into a 1 L separatory funnel containing 200 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). This removes any acidic impurities and residual water-soluble components.
Step 4: Drying and Solvent Removal
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 5: Purification
-
The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate or isopropanol and allow it to cool slowly to room temperature, then in a refrigerator (4 °C) to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
-
Alternatively, if recrystallization is ineffective, purify the crude material via flash column chromatography on silica gel, using a gradient elution from 20% to 50% ethyl acetate in hexane.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | ||
| Tert-butyl 4-cyanopiperidine-1-carboxylate | 10.51 g (50 mmol) | 1.0 equivalent |
| Reagents | ||
| Sodium Hydrosulfide Hydrate (~70%) | 12.0 g (~150 mmol) | 3.0 equivalents |
| Diethylamine Hydrochloride | 16.44 g (150 mmol) | 3.0 equivalents |
| Solvents | ||
| 1,4-Dioxane | 80 mL | |
| Water | 80 mL | |
| Reaction Conditions | ||
| Temperature | 55-60 °C | |
| Time | 4-6 hours | Monitor by TLC |
| Product | ||
| This compound | C₁₁H₂₀N₂O₂S | M.W. = 244.36 g/mol |
| Expected Yield | 10.4 - 11.5 g (85-94%) | Based on literature for similar conversions.[7] |
Experimental Workflow Visualization
The following diagram outlines the complete synthesis and purification workflow.
Caption: Workflow for the synthesis of this compound.
References
- Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications (RSC Publishing).
- LAWESSON'S REAGENT FOR SYNTHESIS MSDS. Loba Chemie.
- Material Safety Data Sheet - Lawesson's Reagent, 99%. Cole-Parmer.
- Lawesson's Reagent Safety Data Sheets(SDS). lookchem.
- Orito, K., et al. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Taylor & Francis Online.
- Fathalla, W., & El-gemeie, G. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molbank, 2020(2), M1131.
- Gagnon, J. L., & Gauthier, D. R. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online.
- Lawesson's Reagent. Organic Chemistry Portal.
- Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Preprints.org.
- Mild Method for the Conversion of Amides to Thioamides. ResearchGate.
- THIOBENZOPHENONE. Organic Syntheses.
- Thioamide synthesis by thionation. Organic Chemistry Portal.
- Process of Converting Solid Sodium Hydrosulfide (NaHS) into Liquid and Precautions. LinkedIn.
- Wang, Y., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 996-1004.
- Mastering Sodium Sulfide: A Comprehensive Guide to Its Applications and Safety Protocols. LinkedIn.
- Sodium Hydrosulfide Handbook. AusIMM.
- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
- Best Practices for Storing and Transporting Sodium Hydrosulfide in Summer. LinkedIn.
- Supplementary information. RSC.
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals.
- tert-butyl 4-cyanopiperidine-1-carboxylate. Molbase.
- Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press.
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate.
- tert-Butyl 4-cyanopiperidine-1-carboxylate. Pharmaffiliates.
- tert-Butyl 4-cyanopiperidine-1-carboxylate. Amerigo Scientific.
- Tert-butyl 4-cyanopiperidine-1-carboxylate. PubChem.
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.
- Synthesis and Purification of Tert-Butyl Chloride. Scribd.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 91419-52-2(tert-butyl 4-cyanopiperidine-1-carboxylate) | Kuujia.com [kuujia.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. tert-Butyl 4-cyanopiperidine-1-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 11. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Mastering Sodium Sulfide: A Comprehensive Guide to Its Applications and Safety Protocols [pulisichem.com]
- 13. unitedchemicalcn.com [unitedchemicalcn.com]
- 14. ausimm.com [ausimm.com]
The Hantzsch Synthesis of 2-(Piperidin-4-yl)thiazoles: A Guide for Medicinal Chemists
Introduction: The Strategic Union of Privileged Scaffolds
In the landscape of modern drug discovery, the convergence of specific structural motifs within a single molecule often yields compounds with significant therapeutic potential. The reaction between Tert-butyl 4-carbamothioylpiperidine-1-carboxylate and various α-haloketones is a prime example of such a strategic chemical union. This reaction, a classic Hantzsch thiazole synthesis, constructs a 2,4-disubstituted thiazole ring appended to a piperidine core.
The resulting tert-butyl 4-(2-amino-thiazol-4-yl)piperidine-1-carboxylate framework is of immense interest to researchers in medicinal chemistry. Both the piperidine and thiazole moieties are considered "privileged scaffolds" due to their frequent appearance in a vast number of biologically active compounds and approved drugs.[1][2][3] Piperidine is a cornerstone of many central nervous system (CNS) agents, while the thiazole ring is integral to compounds with antimicrobial, anti-inflammatory, and anticancer properties.[1][4]
This guide provides a detailed exploration of this pivotal reaction, from its underlying mechanism to practical, field-tested protocols and troubleshooting advice, designed for researchers, scientists, and drug development professionals.
The Reaction Mechanism: A Stepwise Assembly
The formation of the thiazole ring from a thioamide and an α-haloketone follows the well-established Hantzsch thiazole synthesis pathway.[5][6] The reaction is a robust and generally high-yielding process that proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.[5][7]
The key steps are as follows:
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the lone pair of electrons on the sulfur atom of this compound performing a nucleophilic attack on the α-carbon of the haloketone. This displaces the halide ion in a classic SN2 reaction, forming an S-alkylated intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This step forms a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.
-
Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule (dehydration) from the thiazoline intermediate. This dehydration event results in the formation of a stable, aromatic thiazole ring, driving the reaction to completion.
Diagram 1: Hantzsch Thiazole Synthesis Mechanism
A stepwise representation of the reaction mechanism.
Experimental Protocols: From Benchtop to Product
This section provides a detailed, step-by-step methodology for the synthesis of tert-butyl 4-(4-phenylthiazol-2-yl)piperidine-1-carboxylate, a representative product of this reaction class.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% Purity | Sigma-Aldrich |
| 2-Bromoacetophenone (α-bromoacetophenone) | ≥98% Purity | Acros Organics |
| Ethanol (EtOH), Anhydrous | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Reagent Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |
| Ethyl Acetate (EtOAc) | HPLC Grade | J.T.Baker |
| Hexanes | HPLC Grade | J.T.Baker |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
| Round-bottom flask, reflux condenser, magnetic stirrer | Standard Lab Glass | Chemglass |
| Thin-Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 2.44 g, 10 mmol) in anhydrous ethanol (40 mL).
-
Reagent Addition: To the stirred solution, add 2-bromoacetophenone (1.05 eq, e.g., 2.09 g, 10.5 mmol) in one portion at room temperature.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78°C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up & Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Slowly pour the concentrated reaction mixture into a beaker containing 100 mL of a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] This neutralizes the hydrobromic acid (HBr) byproduct and often precipitates the crude product.
-
Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected product is tert-butyl 4-(4-phenylthiazol-2-yl)piperidine-1-carboxylate.
-
Diagram 2: Experimental Workflow
A summary of the synthesis and purification process.
Application Notes & Field-Proven Insights
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis for good reason.[8][9] Its presence on the piperidine nitrogen is critical for the success of the Hantzsch synthesis.
-
Reactivity Control: The Boc group deactivates the piperidine nitrogen, preventing it from acting as a competing nucleophile and engaging in side reactions with the α-haloketone.
-
Facile Removal: A key advantage is its straightforward removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[8][10] This deprotection step unmasks the secondary amine of the piperidine ring, providing a handle for subsequent functionalization, a common strategy in library synthesis for drug discovery programs.[11]
Troubleshooting & Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Degradation of α-haloketone.3. Product loss during work-up. | 1. Increase reaction time or temperature. Consider a higher-boiling solvent like isopropanol or DMF.[12]2. Use freshly purchased or purified α-haloketone. These reagents can be lachrymatory and degrade upon storage.[13]3. Extract the aqueous layer with ethyl acetate or DCM after filtration to recover any dissolved product. |
| Side Products | 1. Formation of bis-adducts.2. Competing reaction pathways under different pH. | 1. Ensure a stoichiometry of ~1:1 between the thioamide and α-haloketone. Adding the haloketone slowly may also mitigate this.2. The reaction is typically robust, but running it under neutral or slightly basic conditions (by adding a non-nucleophilic base) can sometimes improve selectivity.[14] |
| Purification Issues | Product is an oil or difficult to crystallize. | Switch to flash column chromatography for purification. If the product is basic, a small amount of triethylamine (0.5-1%) can be added to the eluent to prevent streaking on the silica gel column. |
Solvent Considerations
The choice of solvent can significantly impact reaction rates and yields. Polar protic solvents like ethanol and methanol are most commonly used as they effectively solvate the ionic intermediates and byproducts.[5][12] In cases where reactants have poor solubility or higher temperatures are needed, solvents like dimethylformamide (DMF) or 1,4-dioxane can be employed. Some protocols have also demonstrated success under solvent-free conditions, which can offer environmental benefits and faster reaction times.[15]
Conclusion
The Hantzsch reaction of this compound with α-haloketones is a powerful and reliable method for synthesizing 2-(piperidin-4-yl)thiazole derivatives. This chemical transformation provides a direct route to a molecular scaffold of high value in medicinal chemistry. By understanding the reaction mechanism, adhering to robust protocols, and applying the insights provided, researchers can efficiently generate diverse libraries of these compounds for the discovery and development of new therapeutic agents.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis with Boc Protected Piperidine Intermediates. Ningbo Inno Pharmchem Co., Ltd.
- Chem Help Asap (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
- SynArchive (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
- Bou-Salah, L., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
- Khan, F. A. (2019). synthesis of thiazoles. YouTube.
- Asian Journal of Chemistry (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry.
- Cáceres-Castillo, D., et al. (2012). Scheme 1Synthesis of 2-amino-4-phenylthiazole from acetophenone, thiourea, and bromine. ResearchGate.
- Hossain, M. F., et al. (2022). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate.
- ResearchGate (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate.
- Sharma, P. C., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
- Patel, K. D., et al. (2011). Synthesis and biological evaluation of some substituted amino thiazole derivatives. ResearchGate.
- Aapptec Peptides (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- Reddit (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- ResearchGate (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate.
- Bou-Salah, L., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- Organic Chemistry Portal (n.d.). Thiazole synthesis. Organic Chemistry Portal.
- Tirloc, M., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Arkivoc.
- Tiong, C. X., et al. (2018). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. PLOS ONE.
- Ningbo Inno Pharmchem Co., Ltd. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Ningbo Inno Pharmchem Co., Ltd.
- Gaikwad, D. D., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Biointerface Research in Applied Chemistry.
- Kumar, R., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Current Organic Synthesis.
- Asl, S. S., et al. (2018). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. Artificial Cells, Nanomedicine, and Biotechnology.
- Lesyk, R., et al. (2019). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules.
- Bondock, S., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis.
Sources
- 1. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamscience.com [benthamscience.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Deprotection of the Boc Group from Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Introduction: Navigating the Nuances of Boc Deprotection in Sulfur-Containing Heterocycles
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and predictable, acid-labile nature in the protection of amines.[1][2] Its removal is a frequent and critical step in the synthesis of complex molecules, particularly in the development of pharmaceutical agents. This guide provides an in-depth analysis and detailed protocols for the deprotection of the Boc group from tert-butyl 4-carbamothioylpiperidine-1-carboxylate, yielding the versatile synthetic intermediate, 4-carbamothioylpiperidine.
The presence of a carbamothioyl (thioamide) functional group introduces a layer of complexity to this seemingly routine transformation. The sulfur atom, being a soft nucleophile, is susceptible to side reactions, particularly alkylation by the tert-butyl cation generated during the acidic cleavage of the Boc group.[3][4] Therefore, the selection of the deprotection strategy must be deliberate, balancing efficient cleavage with the preservation of the thioamide moiety. This document will explore the mechanistic underpinnings of common deprotection methods, provide validated, step-by-step protocols, and discuss strategies to mitigate potential side reactions, ensuring high yield and purity of the desired product.
Mechanistic Insight: The Acid-Catalyzed Cleavage of the Boc Group
The removal of the Boc protecting group is an acid-catalyzed process that proceeds via a well-established E1 elimination mechanism.[1] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[5][6] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[2] The carbamic acid readily undergoes decarboxylation to release carbon dioxide, a key driving force for the reaction, yielding the free amine. The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt.
Caption: General mechanism of acid-catalyzed Boc deprotection.
A critical consideration is the fate of the highly reactive tert-butyl cation.[3] This electrophile can be trapped by nucleophiles present in the reaction mixture. In the case of this compound, the sulfur atom of the thioamide group presents a potential site for S-alkylation, leading to the formation of an undesired byproduct. The choice of deprotection conditions and the use of scavengers can significantly influence the outcome of this reaction.
Experimental Protocols
The following protocols provide detailed procedures for the deprotection of this compound using two common and effective acidic reagents: trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.
Protocol 1: Deprotection using Trifluoroacetic Acid in Dichloromethane
This method is widely employed due to the high volatility of both the reagent and the solvent, which simplifies the work-up procedure.[1] However, the strong acidity of TFA necessitates careful control of the reaction conditions to minimize side reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1–0.2 M concentration).
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (5–10 equivalents) dropwise to the stirred solution. The addition of a scavenger, such as triethylsilane or thioanisole (1.1 equivalents), is recommended to trap the tert-butyl cation and prevent S-alkylation.[3]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1–4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Dissolve the residue in a minimal amount of DCM and carefully add it to a stirred, saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. Ensure the pH of the aqueous layer is basic (pH > 8). c. Extract the aqueous layer with DCM (3 x volume of aqueous layer). d. Combine the organic layers and wash with brine. e. Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-carbamothioylpiperidine can be purified by column chromatography on silica gel or by recrystallization, if applicable.
Protocol 2: Deprotection using Hydrogen Chloride in 1,4-Dioxane
This method is often considered milder than TFA and can offer better selectivity, particularly for substrates with other acid-sensitive functional groups.[7][8] Studies have shown this protocol to be effective for deprotecting Nα-Boc groups in the presence of thio-tert-butyl ethers, suggesting its suitability for the target molecule.[7][8]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane.
-
Addition of HCl/Dioxane: To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5–10 equivalents) at room temperature.
-
Reaction and Precipitation: Stir the reaction mixture at room temperature for 1–3 hours. The deprotected product, 4-carbamothioylpiperidine hydrochloride, will often precipitate out of the solution as a solid. Monitor the reaction by TLC or LC-MS.
-
Isolation: a. Upon completion, add diethyl ether to the reaction mixture to facilitate further precipitation of the hydrochloride salt. b. Collect the solid product by vacuum filtration using a Büchner funnel. c. Wash the solid with cold diethyl ether to remove any residual starting material and solvent. d. Dry the product under vacuum to obtain 4-carbamothioylpiperidine hydrochloride.
-
Free-basing (Optional): If the free amine is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., saturated NaHCO₃ or 1 M NaOH) followed by extraction with an organic solvent like DCM or ethyl acetate.
Data Presentation: Comparison of Deprotection Methods
| Parameter | TFA in DCM | 4 M HCl in 1,4-Dioxane |
| Reagent | Trifluoroacetic acid | Hydrogen chloride |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1–4 hours | 1–3 hours |
| Work-up | Aqueous basic wash and extraction | Precipitation and filtration |
| Product Form | Free amine (after work-up) | Hydrochloride salt |
| Key Advantage | Volatile reagent and solvent | Often milder, direct isolation of salt |
| Potential Issue | Strong acidity, potential for side reactions | Dioxane is a less desirable solvent |
| Scavenger Use | Highly recommended | Recommended |
Experimental Workflow Visualization
Caption: Comparative workflow for Boc deprotection methods.
Conclusion and Best Practices
The successful deprotection of this compound hinges on the careful selection of reagents and reaction conditions to ensure the integrity of the thioamide functionality. Both TFA in DCM and HCl in dioxane are viable methods. For substrates sensitive to strong acidity, the HCl/dioxane protocol may be preferable. In all cases, the use of a scavenger is a prudent measure to minimize the risk of S-alkylation by the tert-butyl cation. Meticulous reaction monitoring and appropriate work-up procedures are essential for obtaining the desired 4-carbamothioylpiperidine in high yield and purity, ready for subsequent synthetic transformations.
References
- Benchchem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. doi: 10.1034/j.1399-3011.2001.00935.x.
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols: Tert-butyl 4-carbamothioylpiperidine-1-carboxylate as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the piperidine moiety is a cornerstone, prized for its prevalence in numerous bioactive molecules and its ability to confer favorable pharmacokinetic properties. When functionalized with a thioamide group and protected with a tert-butyloxycarbonyl (Boc) group, as in tert-butyl 4-carbamothioylpiperidine-1-carboxylate (1) , this scaffold transforms into a highly versatile building block for the synthesis of a diverse array of heterocyclic compounds. The thioamide functionality serves as a reactive handle for constructing key five-membered aromatic rings, such as thiazoles and thiadiazoles, which are themselves prevalent in a multitude of pharmacologically active agents.
This comprehensive guide provides detailed application notes and protocols for the use of This compound in heterocyclic synthesis. We will delve into the synthesis of the building block itself, followed by its application in the construction of 2-aminothiazole and 1,3,4-thiadiazole derivatives, complete with mechanistic insights and step-by-step experimental procedures.
Part 1: Synthesis of the Building Block: this compound (1)
The synthesis of the title thioamide is readily achievable from its corresponding nitrile precursor, tert-butyl 4-cyanopiperidine-1-carboxylate. The conversion of a nitrile to a primary thioamide is a well-established transformation, often accomplished by treatment with hydrogen sulfide (H₂S) or a suitable surrogate.
Protocol 1: Synthesis of this compound (1)
This protocol details the conversion of tert-butyl 4-cyanopiperidine-1-carboxylate to the desired thioamide using hydrogen sulfide gas in the presence of a basic catalyst.
Workflow for the Synthesis of the Building Block
Caption: Synthesis of the thioamide building block.
Materials and Reagents:
-
Pyridine, anhydrous
-
Triethylamine, anhydrous
-
Hydrogen sulfide (gas)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet bubbler, dissolve tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in a mixture of anhydrous pyridine and anhydrous triethylamine (10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble hydrogen sulfide gas through the solution at a slow, steady rate. Caution: Hydrogen sulfide is a toxic gas and this step must be performed in a well-ventilated fume hood.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, stop the H₂S flow and purge the reaction mixture with nitrogen gas for 30 minutes to remove any dissolved H₂S.
-
Pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine and triethylamine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude thioamide by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford This compound (1) as a solid.
Part 2: Application in the Synthesis of 2-Aminothiazole Derivatives
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[3][4][5][6][7] It involves the cyclocondensation of a thioamide with an α-haloketone. In this context, This compound (1) serves as the thioamide component, leading to the formation of 2-(N-Boc-piperidin-4-yl)amino-thiazole derivatives.
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone in an Sₙ2 reaction, displacing the halide and forming an isothioamide intermediate.
-
Cyclization and Dehydration: The nitrogen atom of the isothioamide then attacks the carbonyl carbon, leading to a tetrahedral intermediate which subsequently dehydrates to form the aromatic thiazole ring.
Mechanistic Pathway of Hantzsch Thiazole Synthesis
Caption: Mechanism of Hantzsch thiazole synthesis.
Protocol 2: General Procedure for the Synthesis of 2-(N-Boc-piperidin-4-yl)amino-4-substituted-thiazoles
Materials and Reagents:
-
This compound (1)
-
Various α-haloketones (e.g., 2-bromoacetophenone, ethyl bromopyruvate)
-
Ethanol or isopropanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of This compound (1) (1.0 eq) in ethanol, add the desired α-haloketone (1.05 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any generated acid, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(N-Boc-piperidin-4-yl)amino-4-substituted-thiazole.
Table 1: Representative Examples of 2-Aminothiazole Synthesis
| Entry | α-Haloketone | Product | Typical Yield (%) |
| 1 | 2-Bromoacetophenone | tert-Butyl 4-((4-phenylthiazol-2-yl)amino)piperidine-1-carboxylate | 85-95 |
| 2 | Ethyl bromopyruvate | Ethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)thiazole-4-carboxylate | 80-90 |
| 3 | 3-Bromo-2-butanone | tert-Butyl 4-((4,5-dimethylthiazol-2-yl)amino)piperidine-1-carboxylate | 82-92 |
| 4 | 2-Bromo-1-(4-fluorophenyl)ethanone | tert-Butyl 4-((4-(4-fluorophenyl)thiazol-2-yl)amino)piperidine-1-carboxylate | 88-96 |
Part 3: Application in the Synthesis of 1,3,4-Thiadiazole Derivatives
The synthesis of 1,3,4-thiadiazoles from a thioamide building block typically requires its conversion into a thiosemicarbazide derivative, which can then undergo cyclization with various reagents. A plausible route involves the reaction of the thioamide with a hydrazine to form a thiosemicarbazide, followed by cyclization.
Proposed Synthetic Pathway to 1,3,4-Thiadiazoles
The proposed two-step synthesis involves:
-
Thiosemicarbazide Formation: Reaction of This compound (1) with hydrazine hydrate to form the corresponding thiosemicarbazide.
-
Cyclization: The resulting thiosemicarbazide can be cyclized with various one-carbon electrophiles (e.g., orthoesters, acid chlorides, or carbon disulfide) to yield the 1,3,4-thiadiazole ring.
Workflow for the Synthesis of 1,3,4-Thiadiazoles
Caption: Proposed synthesis of 1,3,4-thiadiazoles.
Protocol 3: Synthesis of tert-Butyl 4-(5-substituted-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate
This protocol is a representative example of a two-step synthesis of a 1,3,4-thiadiazole derivative.
Step 1: Synthesis of tert-Butyl 4-(hydrazine-1-carbothioyl)piperidine-1-carboxylate
Materials and Reagents:
-
This compound (1)
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve This compound (1) (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the thiosemicarbazide intermediate.
Step 2: Cyclization to the 1,3,4-Thiadiazole
Materials and Reagents:
-
tert-Butyl 4-(hydrazine-1-carbothioyl)piperidine-1-carboxylate (from Step 1)
-
Triethyl orthoformate (for an unsubstituted thiadiazole) or other suitable cyclizing agent
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
To the thiosemicarbazide intermediate (1.0 eq), add an excess of triethyl orthoformate.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it into ice-water.
-
Neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 1,3,4-thiadiazole derivative.
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its straightforward synthesis and reactivity in well-established transformations like the Hantzsch thiazole synthesis make it an attractive starting material for generating libraries of substituted thiazoles. Furthermore, its conversion to thiosemicarbazide derivatives opens up pathways to other important heterocyclic systems such as 1,3,4-thiadiazoles. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and organic synthesis to leverage the full potential of this powerful synthetic tool.
References
- Al-Balas, Q., Anthony, N., Al-Jaidi, B., & Coxon, G. D. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]
- Addla, D., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155027. [Link]
- Reddy, T. S., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(2), 659-664. [Link]
- Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Abdel-Ghani, T. M., & El-Sayed, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Lassen, B., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(10), 11984-11998. [Link]
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]
- Sunkari, S., et al. (2019). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Molecules, 24(18), 3352. [Link]
- Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 213. [Link]
- Wang, J., et al. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2294. [Link]
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- ResearchGate. (n.d.). Hantzsch Thiazole Synthesis.
- PubChem. (n.d.). tert-Butyl 4-isothiocyanatopiperidine-1-carboxylate.
- PubChem. (n.d.). tert-Butyl 4-cyanopiperidine-1-carboxylate.
- D'hooghe, M., et al. (2009). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(1), o192. [Link]
- Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Bou-Salah, L., et al. (2018).
- Google Patents. (2016). Method for preparing 4-cyanopiperidine hydrochloride. WO2016113277A1.
- ChemSrc. (n.d.). tert-butyl 4-cyano-1-piperidinecarboxylate.
- Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
- Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(19), 3037-3041. [Link]
- Zhang, Y., et al. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
- Shawali, A. S., & Abdallah, M. A. (1997). Reactions with Hydrazonoyl Halides. Part 15.1 A Synthetic Approach to 2,3-Dihydrothiadiazoles. Journal of Chemical Research, Synopses, (5), 156-157. [Link]
- Google Patents. (2020). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. CN108558792B.
- Wolkoff, P., & Hammerum, S. (1974). Reaction of Hydrazonyl Halides with Derivatives of Thiourea and Thiosemicarbazide; A New Source of C-Amino- and C-Hydrazino-1,2,4-triazoles. Acta Chemica Scandinavica, 28b, 375-382. [Link]
Sources
- 1. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 7. scribd.com [scribd.com]
Application Note: Tert-butyl 4-carbamothioylpiperidine-1-carboxylate as a Pivotal Scaffold for the Design of Novel Mcl-1 Inhibitors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Introduction
Tert-butyl 4-carbamothioylpiperidine-1-carboxylate is a strategically designed chemical building block that has gained significant traction in modern drug discovery. Its structure is a composite of three key pharmacophoric elements: a piperidine ring, a common motif in numerous approved drugs that imparts favorable physicochemical properties; a Boc-protecting group, which allows for precise, sequential chemical modifications; and a carbamothioyl (thioamide) group. The thioamide functional group is of particular interest as it serves as a versatile synthetic handle and a bioisostere for amide or urea moieties, capable of forming crucial hydrogen bond interactions with protein targets.
This application note provides an in-depth guide to the strategic use of this compound in the design and synthesis of potent and selective inhibitors targeting Myeloid Cell Leukemia-1 (Mcl-1), a critical anti-apoptotic protein and a high-priority target in cancer therapy.
The Rationale for Targeting Mcl-1 in Oncology
Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that are central regulators of the intrinsic apoptotic pathway.[1] In healthy cells, a delicate balance between pro-survival proteins (like Mcl-1, Bcl-2, Bcl-xL) and pro-apoptotic proteins (like Bak, Bax, Bim) ensures cellular homeostasis.[2][3] Mcl-1 functions by sequestering pro-apoptotic proteins, particularly Bak and Bim, preventing them from oligomerizing at the mitochondrial outer membrane and triggering the release of cytochrome c, which initiates the caspase cascade and programmed cell death.[1][2]
Many cancers exploit this mechanism for survival. Overexpression or amplification of the MCL1 gene is a common event in various malignancies, including multiple myeloma, acute myeloid leukemia (AML), and non-small-cell lung cancer.[1][2][4] This high level of Mcl-1 confers a survival advantage and is a primary mechanism of resistance to conventional chemotherapies and even other targeted agents like the Bcl-2 inhibitor venetoclax.[1][5] Therefore, small molecules that inhibit Mcl-1, known as BH3 mimetics, can restore the apoptotic potential of cancer cells, making them a promising therapeutic strategy.[3][5]
Mechanism of Mcl-1 Inhibition
The following diagram illustrates the Mcl-1 mediated apoptosis signaling pathway and the mechanism of action for a BH3 mimetic inhibitor.
Caption: General workflow for synthesizing a thiazolylpiperidine core.
Protocol 1: Synthesis of tert-butyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperidine-1-carboxylate
This protocol describes a representative synthesis to demonstrate the utility of the starting material.
Materials:
-
This compound
-
2-bromo-1-(4-chlorophenyl)ethan-1-one
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (0.2 M), add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The initial step is the nucleophilic attack of the sulfur atom on the α-bromoketone, followed by cyclization and dehydration to form the thiazole ring. Refluxing provides the necessary activation energy.
-
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude residue by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford the pure title compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. This self-validating step is critical to ensure the correct compound proceeds to biological testing.
Biological Evaluation of Novel Derivatives
Once synthesized, the novel compounds must be evaluated for their ability to bind Mcl-1 and exert a biological effect in cancer cells. A tiered approach is recommended, starting with direct target binding and progressing to cellular and mechanistic assays.
Biological Evaluation Workflow Diagram
Caption: Tiered workflow for the biological evaluation of Mcl-1 inhibitors.
Protocol 2: Mcl-1 Fluorescence Polarization (FP) Binding Assay
This assay quantifies the ability of a test compound to displace a fluorescently labeled BH3 peptide from the Mcl-1 protein.
Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BIM BH3 peptide (e.g., TAMRA-BIM)
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100)
-
Test compounds dissolved in DMSO
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute into assay buffer to achieve the final desired concentrations.
-
In a 384-well plate, add the Mcl-1 protein and the fluorescent BIM peptide to all wells at final concentrations optimized for a stable FP signal (e.g., 50 nM Mcl-1, 10 nM TAMRA-BIM).
-
Rationale: This creates a state where most of the fluorescent peptide is bound to the large Mcl-1 protein, resulting in slow tumbling and a high polarization value.
-
-
Add the diluted test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and complete inhibition (high concentration of a known Mcl-1 inhibitor or unlabeled BIM peptide).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP).
-
Plot the mP values against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This provides a quantitative measure of binding affinity.
Protocol 3: Cell Viability Assay in an Mcl-1 Dependent Cell Line
This protocol assesses the ability of the compound to induce cell death in cancer cells known to be reliant on Mcl-1 for survival.
Materials:
-
NCI-H929 multiple myeloma cell line (known to be Mcl-1 dependent) [6][7]* RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
Test compounds dissolved in DMSO
-
White, opaque 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed NCI-H929 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Rationale: A 72-hour incubation allows sufficient time for the apoptotic cascade to complete, leading to a measurable decrease in the viable cell population.
-
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot the percentage of cell viability against the logarithm of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Data Analysis and Structure-Activity Relationship (SAR)
The data from biochemical and cellular assays are crucial for establishing a Structure-Activity Relationship (SAR), which guides the optimization of lead compounds. By systematically modifying the synthesized molecule (e.g., changing substituents at the R¹ and R² positions) and measuring the resulting potency, researchers can identify key interactions and improve the compound's profile.
Table 1: Representative SAR Data for Thiazolylpiperidine Derivatives
| Compound | R¹ (Thiazole) | R² (Piperidine-N) | Mcl-1 FP IC₅₀ (nM) | NCI-H929 GI₅₀ (nM) |
| 1a | 4-Chlorophenyl | Boc | 450 | >10,000 |
| 1b | 4-Chlorophenyl | H | 380 | 8,500 |
| 1c | 4-Chlorophenyl | Acetyl | 250 | 5,000 |
| 1d | 3,4-Dichlorophenyl | Acetyl | 95 | 1,200 |
| 1e | 4-Trifluoromethylphenyl | Acetyl | 70 | 950 |
Data are hypothetical and for illustrative purposes.
Analysis: The data in Table 1 suggest that removing the bulky Boc group (1a vs. 1b) has a minor effect on binding but that N-acylation is beneficial (1c). Modifying the electronics and sterics on the phenyl ring (R¹) significantly impacts both binding and cellular activity (1d, 1e), indicating this moiety likely interacts with a key pocket in the Mcl-1 protein. [3][7]
Conclusion
This compound is a high-value starting material for the construction of novel heterocyclic compounds aimed at challenging drug targets. As demonstrated, its thioamide functionality can be readily transformed into a thiazole core, providing a rigid scaffold for probing the BH3-binding groove of Mcl-1. The protocols outlined herein provide a comprehensive framework for the synthesis, biochemical evaluation, and cellular characterization of new Mcl-1 inhibitors. This systematic approach enables the generation of robust SAR data, paving the way for the development of next-generation targeted therapies for cancer.
References
- Lee, T., Bian, Z., Zhao, B., Hogdal, L. J., Dorjsuren, D., Woods, J. R., ... & Fesik, S. W. (2017). Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors. FEBS Letters, 591(2), 240-251. [Link]
- Bose, P., & Grant, S. (2023). Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability.
- Patsnap. (2024). What are Mcl-1 inhibitors and how do they work?.
- Garcia, J. S., Caenepeel, S., & O'Brien, S. (2021). A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies. Clinical Cancer Research, 27(20), 5554-5563. [Link]
- St. Martin, T., Sturlan, S., & Podgorski, I. (2017). Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors. ACS Medicinal Chemistry Letters, 8(2), 224-229. [Link]
- Lee, T., Christov, P. P., & Fesik, S. W. (2019). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry, 62(17), 7973-7986. [Link]
- Klanova, M., Andera, L., & Strnad, M. (2018). Humanized Mcl-1 mice enable accurate pre-clinical evaluation of MCL-1 inhibitors destined for clinical use. bioRxiv. [Link]
- ResearchGate. (n.d.). In vitro activity of Mcl-1 inhibitors [Table].
- Szlavik, Z., et al. (2019). Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity. Journal of Medicinal Chemistry, 62(17), 7973-7986. [Link]
- Sahu, U., Sidar, B., & Ghosh, S. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. [Link]
- Sharma, G., & Singh, S. (2020). Development of Mcl-1 Inhibitors for Cancer Therapy. Chemical Biology & Drug Design, 96(5), 1147-1175. [Link]
- Palmer, B. D., et al. (2011). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 19(23), 7236-7248. [Link]
Sources
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Purification of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate by column chromatography
An Application Note for the Chromatographic Purification of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Introduction: Navigating the Purification of a Key Synthetic Intermediate
This compound is a vital heterocyclic building block in medicinal chemistry and drug development. Its structure incorporates a lipophilic tert-butyloxycarbonyl (Boc) protecting group, a basic piperidine core, and a polar carbamothioyl (thiourea) moiety. This trifecta of functionalities presents a distinct challenge for purification. The basic nitrogen is prone to interacting strongly with the acidic silanol groups of standard silica gel, leading to significant peak tailing, while the compound's overall polarity requires a carefully optimized mobile phase for effective separation from reaction byproducts.
This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. We will delve into the causality behind procedural choices, emphasizing the optimization of the mobile phase and the suppression of undesirable secondary interactions to achieve high purity and yield.
Principle of Separation: Modified Normal-Phase Chromatography
The purification strategy hinges on normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase.[1] In this system, polar molecules adsorb more strongly to the silica gel and thus elute later, while non-polar molecules travel through the column more quickly.[2]
The primary challenge with aminopiperidine derivatives like our target compound is the interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the silica surface. This acid-base interaction can cause the compound to "stick" to the column, resulting in poor separation and significant tailing of the elution peak. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase.[3][4] The TEA acts as a competitive base, neutralizing the acidic sites on the silica gel and allowing the target compound to elute symmetrically and efficiently.
Safety Precautions
All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[5][6]
-
Silica Gel: Fine silica dust can cause respiratory irritation. Handle silica gel carefully to avoid generating dust.
-
Organic Solvents: Solvents such as hexanes, ethyl acetate, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and ensure there are no ignition sources nearby.[7]
-
Triethylamine: TEA is corrosive and has a strong, unpleasant odor. Handle with care.
-
Compound Handling: While specific toxicity data for the target compound is limited, related piperidine compounds may cause skin, eye, and respiratory irritation.[6][8] Avoid direct contact.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where Thin-Layer Chromatography (TLC) is used to guide the entire purification process.
Part 1: Thin-Layer Chromatography (TLC) for Eluent System Optimization
The cornerstone of a successful column chromatography separation is the selection of an appropriate solvent system, which is achieved through preliminary TLC analysis.[2] An ideal system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring it moves off the baseline but allows for separation from less polar and more polar impurities.[3]
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
TLC Plate Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Developing the Plate: Place the TLC plate in a developing chamber containing a proposed solvent system. Good starting points for polar compounds include mixtures of ethyl acetate/hexanes or methanol/dichloromethane.[9]
-
Adding the Modifier: Crucially, add approximately 0.5-1% triethylamine (TEA) to the chosen solvent system to mitigate peak tailing.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).
-
Rf Calculation and Optimization: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).
-
If the Rf is too high (> 0.4), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).
-
If the Rf is too low (< 0.2), the eluent is not polar enough. Increase the proportion of the more polar solvent.
-
-
Final Selection: Continue testing until an optimal solvent system is identified.
Part 2: Column Chromatography Purification
Materials and Reagents:
-
Crude this compound
-
Silica gel (flash grade, 230-400 mesh)
-
Optimized eluent system (e.g., Ethyl Acetate/Hexanes + 1% TEA)
-
Glass chromatography column with stopcock
-
Sand (washed)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Workflow Overview
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol:
-
Column Preparation:
-
Secure the chromatography column vertically to a stand. Place a small plug of cotton or glass wool at the bottom and add a thin layer (~0.5 cm) of sand.
-
Prepare a slurry of silica gel in the least polar solvent of your system (e.g., hexanes). A typical ratio is to use 30-50g of silica per 1g of crude product.[1]
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[4]
-
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Never let the top of the silica gel run dry.[2]
-
Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of the eluent or a less polar solvent like dichloromethane.
-
Carefully pipette the dissolved sample onto the center of the sand layer, taking care not to disturb the silica bed.
-
Drain the solvent until the sample has fully entered the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized eluent to the top of the column.
-
Begin collecting the eluate in fractions (e.g., 10-20 mL per test tube).
-
Maintain a constant head of solvent above the silica gel throughout the process. Applying gentle air pressure (flash chromatography) can speed up the elution.[9]
-
If separation is difficult, a gradient elution can be employed. Start with a less polar solvent mixture and gradually increase the proportion of the more polar solvent.[2]
-
-
Analysis and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine all fractions that show a single spot corresponding to the pure product's Rf value.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Data and Expected Results
The following table provides an example set of parameters for a typical purification. Actual values will vary based on the specific reaction impurities and scale.
| Parameter | Recommended Value / Observation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for normal-phase chromatography.[1] |
| Mobile Phase (Eluent) | 30-50% Ethyl Acetate in Hexanes + 1% Triethylamine | A common system for moderately polar compounds; TEA is critical to prevent tailing of the basic amine.[3][9] |
| Target Rf (TLC) | 0.25 - 0.35 | Provides optimal resolution on the column.[3] |
| Silica to Compound Ratio | 40:1 (w/w) | A good ratio for achieving good separation of closely eluting impurities. |
| Elution Mode | Isocratic or Step-Gradient | Isocratic is simpler if separation is good; a gradient may be needed to remove highly retained impurities.[2] |
| Fraction Analysis | TLC with UV (254 nm) and KMnO₄ stain | UV visualization for aromatic impurities; KMnO₄ for visualizing the saturated target compound. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound won't elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| All compounds elute together | Eluent is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). |
| Significant peak tailing | Acidic silica interacting with the basic piperidine nitrogen. | Ensure 0.5-1% triethylamine is included in the eluent system.[3][4] |
| Poor separation of spots | Rf values of compounds are too close. | Try a different solvent system (e.g., Dichloromethane/Methanol). A slower elution rate or a shallower solvent gradient may also improve resolution. |
References
- ChemBK. (2024). tert-Butyl 4-carbamothioylpiperazine-1-carboxylate.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- University of Alberta, Department of Chemistry. (n.d.). Column chromatography.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper.
- Supplementary Information. (n.d.). Experimental details for radical cascade cyclization.
- Organic Syntheses. (n.d.). Procedure for column chromatography.
- Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Chromatography [chem.rochester.edu]
Application Note: High-Purity Recovery of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate via Optimized Recrystallization
Introduction: The Imperative for Purity in Drug Development Intermediates
Tert-butyl 4-carbamothioylpiperidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and the thioamide functional group serves as a versatile handle for further synthetic transformations. As an intermediate, its purity is paramount; trace impurities can lead to downstream reaction failures, the formation of complex side-products, and compromised biological activity in the final active pharmaceutical ingredient (API).
This application note provides a comprehensive, field-proven protocol for the purification of this compound using recrystallization. We will move beyond a simple list of steps to explain the underlying chemical principles that govern the purification process, thereby empowering researchers to adapt and troubleshoot the methodology effectively. The protocol is designed as a self-validating system, incorporating in-process controls to ensure a final product of high purity and crystalline form, suitable for the most demanding synthetic applications.
The Science of Recrystallization: A Primer
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent system. The core principle dictates that most organic solids are more soluble in hot solvents than in cold ones.
The ideal recrystallization solvent for this compound should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.
-
Low Solvency at Low Temperatures: Upon cooling, the compound's solubility should drop sharply, promoting crystallization and maximizing recovery.
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
This process selectively isolates the desired compound, allowing it to organize into a highly ordered crystal lattice, which inherently excludes the smaller, less-ordered impurity molecules.
Recommended Protocol: Recrystallization of this compound
This protocol has been optimized for starting materials of 85-95% purity. Researchers should consider this a robust starting point and may need to make minor adjustments based on the specific impurity profile of their crude material. While several piperidine derivatives can be recrystallized from ethyl acetate, a mixed solvent system often provides superior results for achieving optimal solubility gradients.[1]
Materials & Equipment
Materials:
-
Crude this compound
-
Ethyl Acetate (EtOAc), Reagent Grade
-
Hexanes, Reagent Grade
-
Activated Carbon (optional, for colored impurities)
-
Celatom® or Filter Aid (optional, for hot filtration)
Equipment:
-
Erlenmeyer Flasks
-
Hot Plate with Stirring Capability
-
Magnetic Stir Bars
-
Condenser (optional, for volatile solvents)
-
Powder Funnel and Fluted Filter Paper
-
Büchner Funnel and Flask
-
Vacuum Source
-
Drying Oven or Vacuum Desiccator
-
Melting Point Apparatus and TLC Plates (for purity analysis)
Step-by-Step Methodology
PART A: Solvent System Selection & Dissolution
-
Initial Solvent Screening: Place approximately 50 mg of the crude material into a small test tube. Add a few drops of ethyl acetate at room temperature. The compound should be sparingly soluble. Heat the test tube gently; the compound should dissolve completely. This confirms ethyl acetate as a suitable primary solvent.
-
Dissolution of Crude Material: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 3 mL of ethyl acetate.
-
Heating to Dissolution: Place the flask on a hot plate and, with gentle stirring, heat the mixture to a near boil (~70-75°C). Continue to add ethyl acetate dropwise until all the solid has just dissolved. Causality Note: Using the minimum amount of hot solvent is critical for creating a saturated solution, which is essential for maximizing yield upon cooling.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (approx. 1-2% w/w) of activated carbon. Re-heat the mixture to boiling for 2-3 minutes. Expertise Note: Adding carbon to a boiling solution can cause violent bumping. Always cool the solution slightly before addition.
PART B: Removal of Insoluble Impurities 5. Hot Filtration (if necessary): If activated carbon was used or if insoluble impurities are visible, perform a hot filtration. Place a small amount of Celatom® or a fluted filter paper in a powder funnel and pre-heat the funnel and a clean receiving Erlenmeyer flask with hot solvent vapor. Filter the hot solution quickly to prevent premature crystallization in the funnel.
PART C: Crystallization 6. Slow Cooling (Crystal Formation): Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on the benchtop, undisturbed. Causality Note: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling (which can trap impurities). 7. Ice Bath Cooling (Maximizing Yield): Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.
PART D: Isolation & Drying 8. Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. 9. Washing: Wash the crystals with a small amount of ice-cold hexanes. Expertise Note: Hexanes are used as the wash solvent because the desired compound has very low solubility in it, while it effectively washes away the ethyl acetate-rich mother liquor containing the soluble impurities. 10. Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a modest temperature (40-50°C) until a constant weight is achieved.
Quality Control & Verification
-
Visual Inspection: The final product should be a white to off-white crystalline solid.
-
Melting Point: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity. The crude starting material will exhibit a broader and depressed melting point range.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material via TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase). The purified product should show a single, well-defined spot, whereas the crude material may show multiple impurity spots.
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical flow of the purification protocol.
Caption: Workflow for the purification of this compound.
Quantitative Data Summary & Troubleshooting
The success of recrystallization is determined by the balance between purity and yield. The following table provides expected parameters and common troubleshooting solutions.
| Parameter | Recommended Value / Observation | Troubleshooting Guide |
| Solvent Ratio (EtOAc) | Approx. 3-5 mL per 1 g of crude material | Problem: Product fails to dissolve. Solution: Add more hot solvent in small increments. Problem: No crystals form upon cooling. Solution: Too much solvent was used. Evaporate some solvent and re-cool. |
| Dissolution Temperature | 70 - 75 °C (Near-boiling) | Problem: Oiling out (product separates as a liquid). Solution: The boiling point of the solvent is higher than the melting point of the solute. Add a co-solvent (like hexanes) to lower the solution's polarity and boiling point. |
| Cooling Rate | Slow, ambient cooling followed by an ice bath | Problem: Very fine, powdery crystals. Solution: The solution was cooled too quickly. Re-dissolve and cool more slowly to allow for larger crystal growth. |
| Expected Yield | 70 - 90% (highly dependent on crude purity) | Problem: Low yield. Solution: Ensure minimum hot solvent was used. Cool in an ice bath for a longer duration. Check that the product is not highly soluble in the wash solvent. |
| Purity Improvement | >99% achievable (from 90-95% crude) | Problem: Purity is not significantly improved. Solution: The chosen solvent system may not be optimal for the specific impurities present. Screen other solvents (e.g., isopropanol, acetonitrile) or solvent mixtures. |
Safety Precautions
Standard laboratory safety protocols must be followed.
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethyl acetate and hexanes are flammable. Keep away from open flames and ignition sources. Use a hot plate, not a Bunsen burner, for heating.
-
Avoid inhalation of solvent vapors and contact with skin.
References
- ChemBK. (2024). tert-Butyl 4-carbamothioylpiperazine-1-carboxylate.
- PubChem. (n.d.). tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
- Ehlers, P., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(4), 3074-3093. [Link]
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PubChem.
- ResearchGate. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
Sources
Analytical methods for Tert-butyl 4-carbamothioylpiperidine-1-carboxylate characterization
An In-Depth Technical Guide Application Note & Protocols: Comprehensive Analytical Characterization of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound. This compound is a pivotal intermediate in modern medicinal chemistry, particularly in the synthesis of novel therapeutics.[1][2][3][4] The structural integrity and purity of this building block are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document is designed for researchers, analytical scientists, and drug development professionals, offering detailed, field-proven protocols for structural elucidation, purity assessment, and compositional analysis. We delve into the causality behind experimental choices, presenting a multi-faceted, self-validating analytical workflow.
Introduction: The Scientific Imperative for Rigorous Characterization
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][3] Its prevalence underscores the importance of meticulously characterizing its derivatives, such as this compound. The presence of a thiourea moiety and a Boc-protecting group makes this molecule a versatile synthon, but also introduces specific analytical challenges. Incomplete reactions, side products, or residual solvents can compromise downstream synthetic steps and the biological activity of the final compound.
Therefore, a robust analytical strategy is not merely a quality control checkpoint but a foundational element of the drug discovery and development process. This guide employs an orthogonal approach, combining spectroscopic and chromatographic techniques to build an unassailable analytical data package.
Part I: Definitive Structural Elucidation
The primary goal is to confirm that the synthesized molecule has the correct atomic connectivity and molecular formula. We utilize a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Rationale: NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic compounds in solution. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton. For this compound, these techniques allow us to confirm the integrity of the piperidine ring, the presence and location of the Boc group, and the carbamothioyl functional group. The choice of a high-field spectrometer (e.g., 400-500 MHz) is recommended to resolve complex spin-spin coupling patterns in the piperidine ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.6 mL of a suitable deuterated solvent (CDCl₃ is a common choice; DMSO-d₆ can be used if solubility is an issue and to better resolve N-H protons).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation & Parameters (Example: 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30 (standard 30-degree pulse)
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2 seconds
-
Solvent: CDCl₃
-
-
¹³C{¹H} NMR (Proton Decoupled):
-
Pulse Program: zgpg30 (power-gated decoupling)
-
Number of Scans (NS): 1024 (or more for dilute samples)
-
Relaxation Delay (D1): 2 seconds
-
Solvent: CDCl₃
-
-
-
Data Interpretation & Expected Results:
-
Process the data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Correlate the integrated ¹H signals and the ¹³C chemical shifts with the molecular structure.
-
Table 1: Predicted NMR Spectral Data for this compound
| Assignment | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | Rationale for Assignment |
| Boc Group | |||
| -C(CH ₃)₃ | ~1.47 (s, 9H) | ~28.4 | Characteristic singlet for 9 equivalent protons of the t-butyl group. |
| -C (CH₃)₃ | - | ~80.0 | Quaternary carbon of the t-butyl group, deshielded by oxygen. |
| -C =O | - | ~154.7 | Carbonyl carbon of the carbamate, in a typical chemical shift range. |
| Piperidine Ring | |||
| H-2, H-6 (axial/eq) | ~2.85 (br t, 2H) | ~43.5 | Protons adjacent to the nitrogen are deshielded. Broadness due to restricted rotation and nitrogen quadrupolar effects. |
| H-3, H-5 (axial/eq) | ~1.60-1.80 (m, 4H) | ~30.5 | Methylene protons on the piperidine ring. |
| H-4 (axial) | ~3.10-3.25 (m, 1H) | ~47.0 | Methine proton at the point of substitution, coupled to adjacent CH₂ and NH₂ groups. |
| Carbamothioyl Group | |||
| -C =S | - | ~182.0 | Thiocarbonyl carbon, significantly deshielded and a key structural marker. |
| -NH ₂ | ~7.3 (br s, 2H) | - | Amide protons, often broad and may exchange with trace water. Shift is highly solvent-dependent. |
High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition
Expertise & Rationale: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a critical, self-validating step that complements NMR data. Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for this molecule.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a ~10 µg/mL solution of the sample in an appropriate solvent (e.g., methanol or acetonitrile).
-
Instrumentation & Parameters:
-
Ionization Mode: Positive ESI (+)
-
Mass Analyzer: Time-of-Flight (TOF)
-
Mass Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
-
Data Interpretation:
-
Molecular Formula: C₁₁H₂₀N₂O₂S
-
Theoretical Exact Mass [M+H]⁺: 245.1267
-
Acceptance Criterion: The measured mass should be within ± 5 ppm of the theoretical mass.
-
Part II: Quantitative Purity and Compositional Analysis
Once the structure is confirmed, its purity and elemental composition must be established.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Expertise & Rationale: Reversed-phase HPLC with UV detection is the industry-standard method for assessing the purity of pharmaceutical intermediates. A C18 column is selected for its versatility in retaining compounds with mixed polarity like our target molecule. A gradient elution method is employed to ensure that both more polar and less polar impurities can be resolved and detected within a reasonable runtime. The thiocarbonyl group (C=S) provides a suitable chromophore for UV detection.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation & Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
-
Sample Preparation: Create a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter before injection.
-
Data Analysis: Purity is determined by area percent calculation: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. The acceptance criterion is typically ≥98.0%.
Elemental Analysis: Fundamental Compositional Verification
Expertise & Rationale: Elemental analysis provides an independent, quantitative confirmation of the mass percentages of carbon, hydrogen, nitrogen, and sulfur. This technique serves as a fundamental check of the compound's empirical formula, which must align with the structure determined by NMR and MS.
Protocol: CHNS Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the dried, homogenous sample into a tin capsule.
-
Instrumentation: Use a calibrated CHNS elemental analyzer.
-
Data Analysis & Acceptance Criteria: Compare the experimentally determined weight percentages to the theoretical values.
-
Theoretical Values for C₁₁H₂₀N₂O₂S: C, 54.07%; H, 8.25%; N, 11.46%; S, 13.12%.
-
Acceptance Criterion: The experimental result for each element must be within ±0.4% of the theoretical value.
-
Integrated Analytical Workflow
The synergy of these techniques provides a comprehensive and trustworthy characterization of the target compound. The following diagram illustrates the logical flow of the analytical process.
Caption: Integrated workflow for the characterization of this compound.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives.Journal of the Chemical Society of Pakistan, 40(1). [Link]
- Ghuge, P. P., et al. (2013). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.Der Pharma Chemica, 5(2), 110-117. [Link]
- U.S. Food and Drug Administration (FDA).
- European Medicines Agency (EMA). ICH guideline Q2(R2)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds, 8th Edition.John Wiley & Sons. [Link]
Sources
Application Note: Structural Elucidation of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate using Multinuclear and Multidimensional NMR Spectroscopy
Introduction
Tert-butyl 4-carbamothioylpiperidine-1-carboxylate is a key building block in contemporary drug discovery, integrating the conformationally restricted piperidine scaffold with a versatile thioamide functional group. The piperidine ring is a prevalent motif in numerous pharmaceuticals due to its favorable pharmacokinetic properties, while the thioamide group offers unique hydrogen bonding capabilities and serves as a crucial intermediate for the synthesis of various heterocyclic systems. Accurate and unambiguous structural characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic transformations and for understanding its conformational dynamics, which can significantly influence its biological activity.
This application note provides a comprehensive guide to the structural elucidation of this compound using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will detail the experimental protocols for acquiring ¹H, ¹³C, and two-dimensional (2D) NMR spectra, and provide an in-depth analysis of the spectral data to confirm the molecular structure and assign all proton and carbon resonances.
Rationale for Experimental Design
The choice of NMR experiments is dictated by the structural complexity of the target molecule. A standard one-dimensional (1D) ¹H NMR experiment provides initial information on the number and chemical environment of protons. However, due to the conformational flexibility of the piperidine ring and potential for signal overlap, a ¹³C NMR spectrum is essential for determining the number of unique carbon atoms. To resolve ambiguities and establish connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable. COSY reveals proton-proton (¹H-¹H) coupling networks, while HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs.[1][2][3]
Experimental Protocols
Sample Preparation
High-quality NMR data begins with meticulous sample preparation. The following protocol ensures a homogenous sample free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[4]
-
Analyte Preparation: Accurately weigh 10-20 mg of this compound.[5] For a molecule with a molecular weight around 244 g/mol , this corresponds to a concentration of approximately 40-80 mM in 0.6 mL of solvent, which is ample for both ¹H and ¹³C NMR experiments.[6]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple solvent signal.[7] The choice of solvent can influence chemical shifts due to solvent effects, particularly for polar molecules.[8][9][10][11]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[6] Gentle vortexing can aid dissolution.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][7]
-
NMR Tube: Use a clean and unscratched NMR tube to avoid compromising the magnetic field homogeneity.[5][6]
-
Internal Standard: Tetramethylsilane (TMS) is typically added to CDCl₃ by the manufacturer and serves as the internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[7]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024-2048 scans.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-220 ppm.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY90 or COSY45.
-
Number of Scans: 8-16 scans per increment.
-
Increments (F1 dimension): 256-512.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC with gradient selection (hsqcedetgpsisp2.3).
-
Number of Scans: 4-8 scans per increment.
-
Increments (F1 dimension): 128-256.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
Spectral Interpretation and Structural Elucidation
The following sections detail the expected NMR signals and their assignments, confirming the structure of this compound.
Molecular Structure and Numbering Scheme
Caption: Numbering scheme for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to show distinct signals for the tert-butyl group, the piperidine ring protons, and the thioamide protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) |
| H10 (t-Bu) | ~1.46 | s | 9H | - |
| H3, H5 (axial) | ~1.20-1.40 | m | 2H | |
| H3, H5 (equatorial) | ~1.80-2.00 | m | 2H | |
| H2, H6 (axial) | ~2.70-2.90 | t | 2H | |
| H2, H6 (equatorial) | ~4.00-4.20 | d | 2H | |
| H4 | ~2.90-3.10 | m | 1H | |
| H13 (NH₂) | ~7.00-8.00 | br s | 2H | - |
-
Tert-butyl Group (H10): A prominent singlet integrating to nine protons is expected around 1.46 ppm, characteristic of the tert-butoxycarbonyl (Boc) protecting group.[12][13][14]
-
Piperidine Ring Protons (H2-H6): The piperidine ring protons will exhibit complex multiplets due to axial and equatorial environments and geminal and vicinal couplings. The protons on carbons adjacent to the nitrogen (H2, H6) are expected to be downfield due to the electron-withdrawing effect of the carbamate. The axial and equatorial protons are diastereotopic and will have different chemical shifts.
-
Thioamide Protons (H13): The thioamide NH₂ protons typically appear as a broad singlet in the downfield region (7.0-8.0 ppm). The broadness is due to quadrupole relaxation of the ¹⁴N nucleus and possible exchange with trace amounts of water.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show eight distinct carbon signals.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C10 (t-Bu CH₃) | ~28.4 |
| C3, C5 | ~30-35 |
| C4 | ~45-50 |
| C2, C6 | ~40-45 |
| C10 (t-Bu quat. C) | ~79.5 |
| C7 (Boc C=O) | ~154.7 |
| C11 (C=S) | ~200-210 |
-
Thioamide Carbonyl (C11): The most downfield signal will be the thioamide carbon (C=S), typically appearing in the range of 200-210 ppm.[15][16]
-
Carbamate Carbonyl (C7): The carbamate carbonyl carbon will resonate at approximately 154.7 ppm.
-
Tert-butyl Group Carbons (C10): The quaternary carbon of the tert-butyl group is expected around 79.5 ppm, while the three methyl carbons will give a single intense peak at approximately 28.4 ppm.
-
Piperidine Ring Carbons (C2-C6): The piperidine ring carbons will appear in the aliphatic region (30-50 ppm).[17][18][19][20][21][22] The carbons adjacent to the nitrogen (C2, C6) will be slightly downfield compared to C3 and C5.
2D NMR Analysis: COSY and HSQC
The 2D spectra are crucial for unambiguous assignment of the piperidine ring protons and carbons.
Caption: Workflow for structural elucidation using 2D NMR.
-
COSY Analysis: The COSY spectrum will reveal the connectivity of the piperidine ring protons. A cross-peak between two proton signals indicates that they are scalar (J) coupled.[1][23][24] We expect to see correlations between:
-
H2/H6 and H3/H5
-
H3/H5 and H4
-
Axial and equatorial protons on the same carbon (geminal coupling).
-
-
HSQC Analysis: The HSQC spectrum correlates each proton with the carbon to which it is directly attached.[1][3] This allows for the definitive assignment of both the proton and its corresponding carbon. For example, the proton signal assigned to H4 from the COSY spectrum will show a cross-peak with the carbon signal at ~45-50 ppm, confirming the assignment of C4.
Conclusion
The combination of 1D (¹H and ¹³C) and 2D (COSY and HSQC) NMR spectroscopy provides a powerful and unambiguous method for the complete structural characterization of this compound. The detailed protocols and interpretation guidelines presented in this application note serve as a robust framework for researchers and scientists in the field of drug development to ensure the structural integrity of this important synthetic intermediate. The causality behind experimental choices, such as solvent selection and the use of specific 2D experiments, is explained to provide a deeper understanding of the analytical process.
References
- Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
- Emsley, J. W., & Feeney, J. (1966). Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds. Molecular Physics, 10(1), 1-8.
- Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227-1233.
- Raynes, W. T., & Raza, M. A. (1969). The solvent effects on the chemical shifts in nuclear magnetic resonance spectroscopy. V. A model for the benzene solutions of polar molecules. Molecular Physics, 17(2), 157-165.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of Arizona. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
- Emsley, J. W., & Feeney, J. (1966). Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds. Molecular Physics, 10(1), 1-8.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Rae, I. D. (1975). Lanthanide shifts in the 1H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Australian Journal of Chemistry, 28(11), 2527-2530.
- ACD/Labs. (2008, July 7). t-Butyl group towers over other 1H resonances.
- Rae, I. D. (1975). Lanthanide Shifts in the 1H N.M.R. Spectra of Thioamides, Selenoamides and 1,2-Dithioles. Australian Journal of Chemistry, 28(11), 2527.
- Sotomayor, L., & Elguero, J. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
- Szafran, M., & Szatylowicz, H. (2010). Computational Analysis of Solvent Effects in NMR Spectroscopy. Journal of Chemical Information and Modeling, 50(1), 127-138.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- Wikipedia. (n.d.). Piperidine.
- Emami, S., et al. (2019). Synthesis, Structural Characterization, In Vitro and In Silico Evaluations of Piperidine Carbodithioates as New Azole Antifungal Agents. Molecules, 24(19), 3467.
- National Center for Biotechnology Information. (n.d.). Piperidine. PubChem.
- Murai, T., & Shibahara, F. (2013). Thioamide Dianions Derived from N-Arylmethyl Thioamides: Generation and Application as Carbon Nucleophiles Adjacent to the Nitrogen Atom. The Journal of Organic Chemistry, 78(17), 8347-8357.
- Wang, D., et al. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Scientific Reports, 5, 13359.
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(5), 1647-1653.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Zerbe, O., & Gu, Y. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 8(10), 1024-1029.
- Muth, G. W., et al. (2018). NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. Journal of Labelled Compounds and Radiopharmaceuticals, 61(12), 883-890.
- Kos, J., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(12), 2275.
- The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation.
- Kumar, A., & Kumar, S. (2020). Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). ChemistrySelect, 5(21), 6393-6398.
- SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts.
- Wang, M., Wang, W., & Q, L. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2014 International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-14). Atlantis Press.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Science.gov. (n.d.). cosy hsqc hmbc: Topics.
- Moser, A. (2009, December 14). How to Interpret an HSQC-COSY Experiment. ACD/Labs.
- Reddit. (2014, November 10). Are N-C J-couplings in pyridine stronger than in piperidine? r/chemistry.
- ResearchGate. (2019, June 14). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?
- University of Bath. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.
- Wikipedia. (n.d.). J-coupling.
- Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar).
- Google Patents. (n.d.). Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.
- Atlantis Press. (2016, March). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 3. youtube.com [youtube.com]
- 4. organomation.com [organomation.com]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds | Semantic Scholar [semanticscholar.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Computational Analysis of Solvent Effects in NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Piperidine - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. spectrabase.com [spectrabase.com]
- 23. J-coupling - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
Application Note: Mass Spectrometry Analysis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Abstract
This application note provides a comprehensive guide for the structural characterization of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate using mass spectrometry. The protocols herein are designed for researchers, scientists, and drug development professionals engaged in the analysis of heterocyclic small molecules. We detail methodologies for both Electrospray Ionization (ESI) and Electron Impact (EI) mass spectrometry, offering insights into sample preparation, instrument parameters, and expected fragmentation patterns. The distinct functionalities of the analyte—a Boc-protecting group, a piperidine ring, and a thioamide moiety—present unique and predictable fragmentation behaviors that are crucial for its unambiguous identification.
Introduction and Analyte Profile
This compound is a heterocyclic compound featuring a piperidine scaffold, a common structural motif in many pharmaceutical agents. Its characterization is essential for quality control in synthesis, metabolite identification, and drug discovery workflows. Mass spectrometry offers unparalleled sensitivity and structural information for this purpose.
The analyte's structure is defined by three key functional groups, each influencing its behavior in the mass spectrometer:
-
Tert-butoxycarbonyl (Boc) Group: A thermally labile protecting group known for its characteristic fragmentation pattern.[1][2]
-
Piperidine Ring: A saturated heterocycle whose fragmentation is well-documented, often involving ring cleavage and the formation of stable iminium ions.
-
Carbamothioyl (Thioamide) Group: This sulfur-containing moiety provides a unique isotopic signature and specific fragmentation pathways, such as the loss of hydrogen sulfide (H₂S).[3][4]
Compound Details: | Property | Value | | :--- | :--- | | Molecular Formula | C₁₁H₂₀N₂O₂S | | Monoisotopic Mass | 244.1245 g/mol | | Chemical Structure |
| | PubChem CID | 13477156 |Experimental Workflow and Protocols
A generalized workflow for the analysis is presented below. The choice between LC-MS and a direct infusion or GC-MS approach depends on sample purity and the specific analytical goals.
Caption: General experimental workflow for MS analysis.
Protocol 1: Sample Preparation
-
Solvent Selection: Dissolve the analyte in a suitable solvent compatible with the chosen ionization technique.
-
For ESI: A mixture of Methanol:Water (1:1, v/v) or Acetonitrile:Water (1:1, v/v) is recommended.
-
For EI (GC-MS): Use a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
-
Concentration: Prepare a stock solution at 1 mg/mL. Create a working solution by diluting the stock to 1-10 µg/mL. High concentrations can lead to ion suppression or detector saturation.[5]
-
Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the instrument's fluidics.
Protocol 2: LC-MS Analysis using Electrospray Ionization (ESI)
ESI is the preferred method for this analyte due to its polarity and non-volatile nature. Positive ion mode is recommended as the piperidine nitrogen is readily protonated.
Instrumentation:
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A tandem mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, capable of high-resolution analysis and MS/MS.
LC Parameters:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 min | A generic gradient suitable for screening. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | |
MS Parameters (Positive ESI Mode):
| Parameter | Recommended Value |
|---|---|
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Scan Range (MS1) | m/z 50 - 500 |
| Scan Mode (MS2) | Data-Dependent Acquisition (DDA) |
| Collision Energy | 10-40 eV (Ramp) |
Protocol 3: EI-MS Analysis (via GC-MS or Direct Infusion Probe)
Electron Impact (EI) provides highly reproducible fragmentation patterns that are useful for library matching. However, the molecular ion may be weak or absent for labile compounds.
Instrumentation:
-
GC-MS System: A standard GC-MS with a capillary column (e.g., DB-5ms).
-
Direct Infusion Probe: For direct analysis of the solid sample.
GC Parameters:
| Parameter | Recommended Value |
|---|---|
| Inlet Temp. | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 20 °C/min |
| Carrier Gas | Helium, 1 mL/min |
EI-MS Parameters:
| Parameter | Recommended Value |
|---|---|
| Ionization Energy | 70 eV |
| Source Temp. | 230 °C |
| Scan Range | m/z 40 - 400 |
Expected Results & Fragmentation Analysis
The structural features of this compound lead to predictable fragmentation pathways.
3.1 ESI-MS/MS Fragmentation ([M+H]⁺ at m/z 245.13)
In positive ESI mode, the analyte will readily form the protonated molecule [M+H]⁺ at m/z 245.13. Tandem MS (MS/MS) analysis of this precursor ion is expected to yield the following key fragments, primarily driven by the lability of the Boc group.
Predicted ESI-MS/MS Fragments:
| Fragment m/z | Loss | Proposed Structure |
|---|---|---|
| 189.15 | C₄H₈ (56 Da) | Loss of isobutylene |
| 145.16 | C₅H₈O₂ (100 Da) | Loss of Boc group |
| 112.08 | C₅H₈O₂ + H₂S (134 Da) | Loss of Boc group and H₂S |
The fragmentation cascade often begins with the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, a characteristic fragmentation of Boc-protected amines.[6] This is followed by the loss of CO₂ (44 Da) to yield the deprotected piperidine thioamide cation (m/z 145.16).
Caption: Proposed ESI-MS/MS fragmentation pathway.
3.2 EI-MS Fragmentation
Under high-energy EI conditions, the molecular ion (M⁺• at m/z 244.12) may not be observed. The fragmentation will be dominated by cleavages that form the most stable ions.
Predicted EI-MS Fragments:
| Fragment m/z | Proposed Structure/Origin |
|---|---|
| 144.11 | [M - Boc]⁺• |
| 99.08 | Piperidine ring fragment |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
The most prominent peak is often the tert-butyl cation at m/z 57.[7] Alpha-cleavage adjacent to the piperidine nitrogen is also a common pathway in EI, leading to various ring fragments.[8]
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using the protocols outlined in this note. ESI-MS/MS in positive ion mode provides robust data for structural confirmation, characterized by the systematic neutral losses from the Boc protecting group. EI-MS offers complementary fragmentation data, particularly the highly stable tert-butyl cation, which can serve as a diagnostic marker. These methods provide a reliable framework for the identification and characterization of this compound in various research and development settings.
References
- NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- PubChem Compound Summary for CID 13477156, this compound.
- Vila-Nova, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed Central. [Link]
- Mitchell, D., et al. (2020).
- Freeman, J. A., et al. (2021). Understanding thioamitide biosynthesis using pathway engineering and untargeted metabolomics. PubMed Central. [Link]
- Vekariya, R. H., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PubMed Central. [Link]
- Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]
- Wolf, C. E., et al. (2010). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
- Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis?
Sources
- 1. reddit.com [reddit.com]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding thioamitide biosynthesis using pathway engineering and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Welcome to the technical support guide for the synthesis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key reagents?
The most prevalent method for synthesizing this compound, also known as N-Boc-4-piperidinethioamide, involves the thionation of the corresponding amide, Tert-butyl 4-carbamoylpiperidine-1-carboxylate. This transformation is typically achieved using a thionating agent, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most common choices.[1][2]
The general reaction scheme is as follows:
Q2: I am observing a low yield of my desired thioamide product. What are the potential causes?
Low yields can stem from several factors, often related to the reaction conditions or the quality of the reagents. Here are some common culprits:
-
Incomplete Reaction: The thionation reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or inadequate amounts of the thionating agent.[3]
-
Degradation of Reagents: Thionating agents like Lawesson's reagent are sensitive to moisture.[4] Using old or improperly stored reagents can lead to reduced reactivity and lower yields.
-
Side Reactions: Several side reactions can consume the starting material or the product, thereby reducing the overall yield. These are discussed in more detail in the troubleshooting section.
-
Difficult Purification: The product may be lost during the workup and purification steps. Thioamides can sometimes be challenging to separate from byproducts.
Q3: My purified product is showing impurities in the NMR spectrum. What are the likely side products?
The formation of byproducts is a common issue in thioamide synthesis. Depending on the thionating agent used, you might encounter the following impurities:
-
With Lawesson's Reagent: A common byproduct is 4-methoxybenzenecarbothioic acid, which arises from the reagent itself.[5] Phosphorus-containing byproducts can also be present and may be difficult to separate due to similar polarities to the desired product.[1]
-
With Phosphorus Pentasulfide (P₄S₁₀): This reagent can generate various phosphorus-sulfur containing impurities.[1]
-
Unreacted Starting Material: Residual amide from an incomplete reaction is a frequent impurity.[1]
-
Hydrolysis of the Thioamide: Thioamides can be susceptible to hydrolysis back to the corresponding amide, especially during aqueous workup or if moisture is present in the reaction.
Troubleshooting Guide: Common Problems and Solutions
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Thionating Agent | • Use a fresh batch of Lawesson's reagent or P₄S₁₀.• Ensure the reagent has been stored under anhydrous conditions. | Thionating agents are moisture-sensitive and can decompose over time, losing their reactivity.[4] |
| Insufficient Reaction Temperature | • Gradually increase the reaction temperature while monitoring the reaction progress by TLC. • Typical temperatures for thionation with Lawesson's reagent are often at reflux in solvents like toluene or THF.[4] | The thionation reaction has an activation energy barrier that needs to be overcome. Higher temperatures increase the reaction rate. |
| Inadequate Reaction Time | • Extend the reaction time and continue to monitor by TLC until the starting material is consumed.[3] | Some thionation reactions can be slow, especially with less reactive amides. |
| Incorrect Stoichiometry | • Use a slight excess of the thionating agent (e.g., 0.5 to 1.0 equivalents of Lawesson's reagent, which is dimeric). | Ensuring a sufficient amount of the thionating agent is present drives the reaction to completion. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Byproducts
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Formation of Phosphorus Byproducts | • During workup, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to help remove acidic phosphorus byproducts.• Employ careful column chromatography for purification. | Byproducts from Lawesson's reagent or P₄S₁₀ can often be removed with an appropriate aqueous wash.[1] |
| Hydrolysis of Product | • Ensure anhydrous reaction conditions.• Minimize the duration of aqueous workup steps. | The thioamide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, reverting to the more stable amide. |
| Over-thionation or Side Reactions | • If the starting material has other sensitive functional groups, consider using a milder thionating agent or protecting those groups. | Lawesson's reagent and P₄S₁₀ can sometimes react with other carbonyl groups or sensitive functionalities in the molecule.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Lawesson's Reagent
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene or THF) to a concentration of 0.1-0.5 M.
-
Reagent Addition: Add Lawesson's reagent (0.5 - 0.6 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- Grokipedia. Lawesson's reagent.
- ChemBK.
- Benchchem. side products in thioamide synthesis and how to avoid them.
- ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis.
- ResearchGate. What's the by-product of Lawesson's reagent?.
- ResearchGate. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis | Request PDF.
- ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.
- National Institutes of Health. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.
- MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
- Wikipedia. Lawesson's reagent.
- National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ResearchGate. A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10 | Request PDF.
- ACS Publications. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection | Organic Letters.
- Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- Science of Synthesis: Knowledge Upd
- Guidechem. What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid? - FAQ.
- Encyclopedia.pub. Synthetic Applications of Lawesson's Reagent in Organic Synthesis.
- Organic Chemistry Portal.
- Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
- MDPI.
- Benchchem.
- ChemicalBook. Synthesis of N-Boc 4-piperidone.
- Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- ResearchGate. Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.
- ResearchGate.
- National Center for Biotechnology Information.
- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.
Sources
Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Welcome to the technical support center for the synthesis and optimization of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the yield and purity of this valuable synthetic intermediate. We will explore common challenges, provide evidence-based solutions, and offer detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a direct question-and-answer format. Our approach is to diagnose the root cause of common problems and provide actionable, scientifically-backed solutions.
Q1: My reaction yield is consistently low (<70%) when synthesizing this compound from its nitrile precursor. What are the most likely causes and how can I improve the outcome?
A1: Low yield in the conversion of Tert-butyl 4-cyanopiperidine-1-carboxylate to the target thioamide is a frequent challenge. The root cause typically falls into one of three categories: incomplete reaction, side reactions, or product loss during workup.
-
Incomplete Reaction: The addition of a sulfur nucleophile to a nitrile is the key step. The electrophilicity of the nitrile carbon is often the limiting factor.
-
Causality: Without proper activation, the reaction can be sluggish and stall before completion. Many protocols using sources like sodium hydrosulfide (NaSH) require an additive to enhance the reaction rate.
-
Solution: Incorporate a Lewis acid, such as magnesium chloride (MgCl₂), into the reaction. MgCl₂ coordinates to the nitrogen of the nitrile, significantly increasing its electrophilicity and facilitating the attack of the hydrosulfide ion.[1][2] Ensure you are using a sufficient excess of the sulfur source (typically 2-3 equivalents of NaSH) and an appropriate amount of MgCl₂ (1-1.5 equivalents).[1] The reaction is often performed in an aprotic polar solvent like DMF to ensure all reagents are well-solvated.[1][2]
-
Monitoring: Track the disappearance of the starting nitrile using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before initiating workup.
-
-
Reagent Quality and Conditions:
-
Causality: Sodium hydrosulfide is hygroscopic and can degrade. Anhydrous conditions are important for consistency.
-
Solution: Use freshly opened or properly stored NaSH. While some methods tolerate water, starting with dry DMF is recommended for reproducibility.
-
-
Product Loss During Workup:
-
Causality: The thioamide product can be partially hydrolyzed back to the corresponding primary amide under harsh acidic or basic conditions, especially with prolonged exposure.
-
Solution: Quench the reaction by pouring it into water or a weak buffer. When performing extractions, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for washes instead of stronger bases like sodium hydroxide. Minimize the time the product is in aqueous acidic or basic solutions.
-
Q2: I'm observing a significant amount of the corresponding amide (Tert-butyl 4-carbamoylpiperidine-1-carboxylate) as a byproduct. Why is this happening and how can it be prevented?
A2: The formation of the amide byproduct is almost always due to hydrolysis of the thioamide product.[3][4] The C=S bond in a thioamide is more susceptible to hydrolysis than the C=O bond in an amide.
-
Mechanism of Hydrolysis: This side reaction can be catalyzed by both acid and base during the aqueous workup. Residual water in the reaction mixture, especially at elevated temperatures, can also contribute.
-
Preventative Measures:
-
Anhydrous Conditions: While not strictly necessary for all protocols, using anhydrous DMF can reduce the chance of hydrolysis during the reaction itself.[4]
-
Controlled Workup: The most critical step is the workup. After quenching the reaction mixture in water, perform the extraction promptly. Use saturated sodium bicarbonate for washes, which is basic enough to neutralize any acidic residues but generally not harsh enough to cause significant hydrolysis. Avoid strong acids.
-
Temperature Control: Perform all aqueous workup steps at room temperature or below to slow the rate of potential hydrolysis.
-
Q3: The purification of my final product by silica gel chromatography is problematic, showing significant streaking and product loss on the column. What are better purification strategies?
A3: Thioamides are known to be challenging to purify via standard silica gel chromatography. The sulfur atom can chelate with the silica's Lewis acidic sites, leading to poor separation, tailing, and often irreversible adsorption.
-
Recommended Strategy: Crystallization/Recrystallization: This is the preferred method for purifying this compound.
-
Procedure: After workup and removal of the solvent, attempt to crystallize the crude solid from a suitable solvent system. Good starting points for solvent screening include isopropanol, ethanol/water mixtures, or ethyl acetate/hexane.
-
-
Modified Chromatography: If chromatography is unavoidable:
-
Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with the eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%). This neutralizes the acidic sites on the silica surface, reducing tailing.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, for the purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yield method to prepare this compound?
A1: For preparing primary thioamides from nitriles, the method utilizing sodium hydrosulfide (NaSH) in combination with magnesium chloride (MgCl₂) in DMF is highly effective, often providing yields of 80-99% for various aromatic and heteroaromatic nitriles.[1][2] This method avoids the handling of toxic gaseous hydrogen sulfide and is generally superior to thionation methods (e.g., Lawesson's reagent) in terms of ease of workup and byproduct removal.
Q2: How should I handle the sulfur reagents safely?
A2: Sodium hydrosulfide (NaSH) is corrosive and can release toxic hydrogen sulfide (H₂S) gas upon contact with acids. H₂S has the characteristic odor of rotten eggs and is toxic upon inhalation. Always handle NaSH in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and have a plan to quench any spills with a weak bleach solution.
Q3: How can I effectively monitor the reaction progress?
A3: Thin Layer Chromatography (TLC) is the best method.
-
Stationary Phase: Standard silica gel plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) and/or stain with potassium permanganate. The starting nitrile will have a higher Rf than the more polar thioamide product. The reaction is complete when the starting material spot is no longer visible.
Q4: What are the key analytical data points for confirming the product's identity?
A4: Confirmation should be done using a combination of NMR spectroscopy and Mass Spectrometry.
-
¹H NMR (CDCl₃, 400 MHz): Expect to see a broad singlet for the -NH₂ protons (typically δ 7.5-8.5 ppm), signals for the piperidine ring protons, and a characteristic singlet for the tert-butyl group at ~δ 1.46 ppm.
-
¹³C NMR (CDCl₃, 101 MHz): The key signal is the thiocarbonyl carbon (C=S), which will be significantly downfield, typically in the range of δ 200-210 ppm. You will also see signals for the Boc-carbonyl (~δ 154 ppm), the quaternary carbon of the Boc group (~δ 80 ppm), and the piperidine ring carbons.
-
Mass Spectrometry (ESI+): Look for the [M+H]⁺ ion at m/z corresponding to the molecular weight of the product (C₁₁H₂₀N₂O₂S).
Optimized Experimental Protocols
Protocol 1: High-Yield Synthesis from Nitrile Precursor (NaSH/MgCl₂ Method)
This protocol is adapted from the highly efficient methods reported for thioamide synthesis.[1][2]
Table 1: Reagent Stoichiometry
| Reagent | Mol. Wt. | Amount (mmol) | Equivalents | Mass/Volume |
| Tert-butyl 4-cyanopiperidine-1-carboxylate | 210.28 | 10 | 1.0 | 2.10 g |
| Sodium Hydrosulfide Hydrate (~70%) | ~80.07 | 25 | 2.5 | ~2.86 g |
| Magnesium Chloride Hexahydrate | 203.31 | 12 | 1.2 | 2.44 g |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - | 25 mL |
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) and magnesium chloride hexahydrate (1.2 eq).
-
Dissolution: Add anhydrous DMF and stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the sodium hydrosulfide hydrate (2.5 eq) to the mixture in one portion.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing 150 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, which should be a solid, can be purified by recrystallization from a suitable solvent like isopropanol or an ethyl acetate/hexane mixture to yield the final product as a crystalline solid.
Visual Guides & Workflows
Diagram 1: Recommended Synthetic Workflow
Caption: High-yield synthesis workflow from nitrile to thioamide.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
References
- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
- Taylor, E. C., & Zoltewicz, J. A. (1960). A New General Synthesis of Thioamides from Nitriles. Journal of the American Chemical Society, 82(10), 2656–2657.
- Oshida, M., et al. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 36(15), 2139-2143.
- Reddy, P. S. N., et al. (2012). A new method for synthesizing aromatic primary thioamides. Journal of Sulfur Chemistry, 33(2), 169-173.
- Mitchell, R. E., & Keeffe, J. R. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(8), 917–932.
Sources
Troubleshooting low yield in thioamide synthesis
Welcome to the Technical Support Center for Thioamide Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the synthesis of thioamides. Thioamides are crucial structural motifs in medicinal chemistry, often serving as isosteres of amides with unique physicochemical properties that can enhance metabolic stability and biological activity.[1] However, their synthesis can be fraught with challenges leading to low yields and purification difficulties.
This guide provides in-depth troubleshooting advice in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively in your own research.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues with Thionating Reagents
Question 1: My reaction with Lawesson's Reagent (LR) is sluggish and gives a low yield. What are the likely causes and how can I fix this?
Answer:
A low yield with Lawesson's Reagent can stem from several factors related to the reagent itself, the reaction conditions, and the substrate.
-
Reagent Quality and Stoichiometry: Lawesson's Reagent can degrade over time, especially with exposure to moisture. It's crucial to use a fresh, high-quality batch of LR. For many reactions, using 0.5 to 0.7 equivalents of LR per amide is a good starting point for aliphatic amides, while aromatic amides may require 0.5 to 0.6 equivalents.[2] An insufficient amount of LR will lead to incomplete conversion.
-
Solubility Issues: Lawesson's Reagent has limited solubility in some common organic solvents at room temperature.[3] If the reagent does not fully dissolve, the reaction will be heterogeneous and slow. While toluene is a common solvent, tetrahydrofuran (THF) can be a better choice for conducting the reaction at room temperature, although it may require a larger volume of solvent to fully dissolve the reagent.[4]
-
Reaction Temperature and Time: While Lawesson's Reagent is considered a mild thionating agent, some amides, particularly those that are sterically hindered or electron-deficient, may require elevated temperatures to react efficiently.[5][6] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[2] Prolonged reaction times at high temperatures can lead to side product formation.
-
Causality: The thionation mechanism involves the dissociation of the dimeric Lawesson's Reagent into a more reactive dithiophosphine ylide.[5][7] This reactive species then attacks the carbonyl oxygen of the amide. Poor solubility or degradation of LR limits the concentration of the active ylide, thus slowing down the reaction. Elevated temperatures increase the rate of both the dissociation of LR and its reaction with the amide.
Question 2: I'm using Phosphorus Pentasulfide (P₄S₁₀) and my reaction is messy, with many side products. How can I improve the selectivity and yield?
Answer:
Phosphorus pentasulfide is a powerful but often aggressive thionating agent.[5] Controlling its reactivity is key to achieving a clean reaction.
-
Reaction Conditions: P₄S₁₀ often requires higher reaction temperatures and longer reaction times compared to Lawesson's Reagent.[5][8] However, these harsh conditions can lead to the formation of side products.[8] It is crucial to carefully control the temperature and monitor the reaction progress closely to avoid over-reaction.
-
Use of Additives: The reactivity of P₄S₁₀ can be modulated by using it in combination with other reagents. For instance, a combination of P₄S₁₀ and hexamethyldisiloxane (HMDO) has been shown to be an efficient system for thionation, often providing yields comparable or superior to Lawesson's Reagent.[9][10] The use of alumina-supported P₄S₁₀ can also improve yields by scavenging by-products.[11]
-
Solvent Choice: The choice of solvent is critical. While high-boiling solvents like toluene or xylene are often used, pyridine can also be employed.[8][12] The P₄S₁₀-pyridine complex is a known thionating agent with potentially different selectivity.[3]
-
Causality: P₄S₁₀ is a polymeric solid with a cage-like structure. Its reaction with amides can generate various phosphorus-sulfur-oxygen containing byproducts, which can be difficult to remove and may catalyze side reactions.[11][13] Additives like HMDO can react with these byproducts, leading to a cleaner reaction profile.[9]
Section 2: Reaction Optimization and Side Reactions
Question 3: My primary amide is forming a nitrile instead of the desired thioamide. How can I prevent this?
Answer:
Nitrile formation is a common side reaction when thionating primary amides, especially with strong thionating agents like P₄S₁₀.[3][9]
-
Choice of Thionating Reagent: Lawesson's Reagent is generally milder and less prone to causing dehydration of primary amides to nitriles compared to P₄S₁₀.[5] If you are using P₄S₁₀ and observing significant nitrile formation, switching to Lawesson's Reagent is a recommended first step.
-
Reaction Temperature: Lowering the reaction temperature can often suppress the dehydration pathway leading to the nitrile.[2] The thionation reaction generally has a lower activation energy than the dehydration reaction.
-
Alternative Methods: For sensitive substrates, alternative methods for thioamide synthesis that do not involve direct thionation of the amide can be considered. For example, the reaction of nitriles with a sulfur source like thioacetic acid can be a viable route.[12]
-
Causality: The formation of a nitrile from a primary amide is a dehydration reaction. Thionating agents, particularly P₄S₁₀, are powerful dehydrating agents. The reaction likely proceeds through a phosphorylated intermediate which can then eliminate to form the nitrile.
Question 4: My reaction is incomplete, and I have a mixture of starting material and product. What should I do?
Answer:
An incomplete reaction can be addressed by systematically evaluating several reaction parameters.
-
Reaction Time and Temperature: The most straightforward approach is to increase the reaction time or temperature.[6] Use TLC to monitor the consumption of the starting material.
-
Stoichiometry of the Thionating Reagent: Ensure you are using a sufficient amount of the thionating agent. For Lawesson's Reagent, a slight excess (e.g., 0.6 equivalents for an aromatic amide) might be necessary for complete conversion.[2]
-
Solvent: The choice of solvent can significantly impact reaction rates. A solvent that better solubilizes both the starting material and the thionating agent can lead to a faster and more complete reaction. For instance, switching from THF to a higher boiling solvent like toluene or dioxane might be beneficial if higher temperatures are required.[14]
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction and lead to higher yields in a shorter time, particularly for sterically hindered substrates.[5][6]
Section 3: Work-up and Purification
Question 5: My crude product is contaminated with phosphorus byproducts that are difficult to remove by column chromatography. What is a better work-up procedure?
Answer:
Phosphorus-containing byproducts from thionating agents like Lawesson's Reagent and P₄S₁₀ can indeed be challenging to separate from the desired thioamide due to similar polarities.[4][13]
-
Aqueous Work-up: A thorough aqueous work-up is crucial.[4] Washing the organic layer with a saturated aqueous solution of sodium bicarbonate can help to remove some of the acidic phosphorus byproducts.[2] Multiple washes with water are also recommended.[4]
-
Filtration through Silica Gel: For byproducts from the P₄S₁₀/HMDO reagent system, filtration through a short plug of silica gel can be an effective purification method, avoiding the need for column chromatography.[9]
-
Recrystallization: If the thioamide is a solid, recrystallization can be a highly effective method for purification and removal of impurities.
-
Alternative Thionating Reagents: Using a fluorous version of Lawesson's Reagent can simplify purification, as the fluorous byproducts can be easily separated by fluorous solid-phase extraction.[5][12]
Data Presentation
Table 1: Recommended Starting Conditions for Thionation of Amides
| Amide Type | Thionating Reagent | Stoichiometry (equiv.) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Aliphatic | Lawesson's Reagent | 0.5 - 0.7 | THF | 25 - 60 | 2 - 12 |
| Aromatic | Lawesson's Reagent | 0.5 - 0.6 | Toluene | 80 - 110 | 1 - 6 |
| Aliphatic/Aromatic | P₄S₁₀/HMDO | 0.25-0.33 (P₄S₁₀) | Dichloromethane/Toluene | Reflux | 2 - 16 |
Note: These are general starting points. Optimization for specific substrates is highly recommended.[2][9]
Experimental Protocols
Protocol 1: General Procedure for Thionation of an Amide using Lawesson's Reagent
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amide (1.0 equivalent).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., THF or toluene) to dissolve the amide.
-
Reagent Addition: Add Lawesson's Reagent (0.5-0.7 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor the progress by TLC.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and quench by slow addition of a saturated aqueous solution of sodium bicarbonate.[2]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography or recrystallization.[2]
Visualization
Thioamide Synthesis Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields in thioamide synthesis.
Mechanism of Thionation with Lawesson's Reagent
Caption: The mechanism of amide thionation using Lawesson's Reagent.
References
- Al-Shboul, T. M. A., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 27(23), 8275. [Link]
- BenchChem. (2025). Protocol for the Conversion of Amides to Thioamides.
- Organic Chemistry Portal. Lawesson's Reagent. [Link]
- BenchChem. (2025). Thionation of 3-Hydroxypropanamide using Lawesson's Reagent: A Technical Guide.
- Organic Chemistry Portal.
- Al-Shboul, T. M. A., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem Technical Support Center.
- So, D. Y., et al. (1994). Conversion of Amides and Lactams to Thioamides and Thiolactams Using Hexamethyldisilathiane. The Journal of Organic Chemistry, 59(1), 1-4.
- Wikipedia. Lawesson's reagent. [Link]
- BenchChem. (2025). side products in thioamide synthesis and how to avoid them. BenchChem Technical Support Center.
- BenchChem. (2025). A Comparative Guide to Solvent Effects in Thioamide Synthesis.
- Parchem. (2025). Mastering Thionation: A Guide to Lawesson's Reagent for Organic Synthesis. Parchem Fine & Specialty Chemicals.
- Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-6473.
- ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1). [Link]
- Martí, S., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7033-7043.
- Wróblewska, A., et al. (2022).
- Dalal, N., et al. (2024). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Advances, 14(24), 17096-17105.
- Miller, L. M., & Kerwin, S. M. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications.
- ResearchGate. The synthesis of thioamides and amides. [Link]
- Kale, A. D., et al. (2019). A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. Tetrahedron, 75(38), 130504.
- ResearchGate. Willgerodt-Kindler reaction at room temperature: Synthesis of thioamides from aromatic aldehydes and cyclic secondary amines | Request PDF. [Link]
- Wikipedia. Solvent effects. [Link]
- ResearchGate. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. [Link]
- ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis.
- El-Shishtawy, R. M., et al. (2023).
- El-Shishtawy, R. M., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update.
- ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.
- Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.
- Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters, 26(9), 1845-1849.
- ResearchGate. ChemInform Abstract: A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. [Link]
- ResearchGate. A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10 | Request PDF. [Link]
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- ResearchGate. Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides | Request PDF. [Link]
- PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 8. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. audreyli.com [audreyli.com]
- 10. researchgate.net [researchgate.net]
- 11. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thioamide synthesis by thionation [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reactions for Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Welcome to the technical support center for the synthesis and optimization of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this important thioamide intermediate.
Section 1: Synthesis Overview & Core Concepts
The primary route to synthesizing this compound involves the conversion of the corresponding nitrile, Tert-butyl 4-cyanopiperidine-1-carboxylate, using a sulfiding agent. This seemingly straightforward transformation from a nitrile to a primary thioamide can present several challenges related to reaction kinetics, reagent choice, and product stability.
dot
Caption: General synthesis workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for this synthesis?
The most prevalent method is the reaction of Tert-butyl 4-cyanopiperidine-1-carboxylate with a source of hydrogen sulfide (H₂S).[1] While direct bubbling of H₂S gas is effective, it requires specialized equipment and safety precautions. For laboratory-scale synthesis, using reagents like sodium hydrosulfide (NaHS) or phosphorus pentasulfide (P₄S₁₀) in a suitable solvent system is often more practical.[2]
Q2: Why is my reaction yield consistently low?
Low yields in thioamide synthesis from nitriles can stem from several factors. Anecdotal reports and synthetic literature highlight that thioamide syntheses can be deceptive, often failing to produce the intended products without careful optimization.[3][4][5] Common culprits include:
-
Incomplete conversion: The reaction may stall due to equilibrium effects or insufficient reactivity of the sulfiding agent.
-
Side reactions: Hydrolysis of the thioamide back to the amide or degradation of the Boc-protecting group can occur.
-
Product loss during workup: The thioamide product has moderate polarity and some water solubility, leading to potential losses during aqueous extraction phases.
Q3: Is the Boc-protecting group stable under the reaction conditions?
The Tert-butyloxycarbonyl (Boc) group is generally stable to the basic or neutral conditions used for many thioamidation reactions.[6] However, it is highly sensitive to acidic conditions.[6][7] If using a reagent that generates acidic byproducts (e.g., from certain thionating agents), or if the workup involves a strong acid wash, cleavage of the Boc group can occur, leading to undesired side products and purification difficulties. Thermal deprotection can also occur at high temperatures, a factor to consider if heating the reaction.[8]
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: The reaction has stalled; TLC/LC-MS shows significant unreacted starting material.
dot
Caption: Troubleshooting stalled reactions.
In-depth Explanation:
-
Reagent Activity: The addition of a nucleophilic sulfur species to the electrophilic carbon of a nitrile is the key step.[9] The reactivity of this sulfur species is paramount. For reactions with H₂S or NaHS, the addition of a base like triethylamine (TEA) or pyridine can generate the more nucleophilic HS⁻ species in situ, accelerating the reaction.
-
Solubility: Tert-butyl 4-cyanopiperidine-1-carboxylate is a solid with limited solubility in some common solvents like methanol or ethanol at room temperature.[10][11] Ensuring the starting material is fully dissolved is critical for the reaction to proceed to completion.
Comparative Data: Sulfiding Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| H₂S Gas | Pyridine or TEA, RT to 50°C | Clean reaction, gaseous byproduct | Toxic, requires fume hood & scrubber |
| NaHS | Methanol or DMF, RT to 60°C | Easy to handle solid, inexpensive | Can contain impurities, may require excess |
| P₄S₁₀ | Pyridine or Dioxane, Reflux | Highly reactive for stubborn nitriles[2] | Can generate numerous byproducts, harsh conditions |
| Lawesson's Reagent | Toluene or Dioxane, Reflux | Effective for converting amides (if formed as byproduct) to thioamides | Expensive, can be difficult to remove byproducts |
Problem 2: The final product is impure, showing multiple spots on TLC and complex NMR spectra.
Potential Cause A: Hydrolysis to Amide The thioamide functional group is more susceptible to hydrolysis than its amide counterpart, especially under non-neutral pH conditions during workup.
-
Solution:
-
Neutral Workup: Perform the aqueous workup using a saturated solution of a mild salt like NaCl or a buffered solution (pH 7-8). Avoid strong acid or base washes.
-
Minimize Water Contact: Reduce the time the organic layer is in contact with the aqueous phase. Dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.
-
Potential Cause B: Boc Deprotection As mentioned, acidic conditions can cleave the Boc group.
-
Solution:
-
Avoid Acid: Do not use acidic washes (e.g., 1N HCl) during the workup.
-
Re-protection: If deprotection is unavoidable and the resulting free amine complicates purification, consider re-protecting the crude mixture with Di-tert-butyl dicarbonate (Boc₂O) before proceeding with chromatography.[12]
-
Section 4: Experimental Protocols & Characterization
Protocol 1: Synthesis using Sodium Hydrosulfide (NaHS)
This protocol is a robust starting point for laboratory-scale synthesis.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF) (e.g., 3:1 v/v) to ensure complete dissolution.
-
Reagent Addition: Add sodium hydrosulfide (NaHS, ~2.0 eq) and triethylamine (TEA, ~1.5 eq) to the solution.
-
Reaction: Heat the mixture to a gentle reflux (approx. 50-60°C) and monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-12 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of a Polar Thioamide
Thioamides are often polar crystalline solids. If the crude product does not crystallize from a suitable solvent system (e.g., ethyl acetate/hexanes), column chromatography is necessary.
-
Stationary Phase: Use standard silica gel. For basic compounds that may streak, silica can be pre-treated by slurring it in the eluent containing 1-2% triethylamine or aqueous ammonia.[13]
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane (DCM) in methanol is typically effective. Start with a low polarity mixture and gradually increase the polarity.
-
Alternative Methods: For highly polar compounds that are difficult to purify on silica, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography (C18) can be effective alternatives.[13][14][15]
Characterization Data: What to Expect
-
¹H NMR: Look for the disappearance of the nitrile's characteristic signals and the appearance of broad singlets for the -C(S)NH₂ protons, typically downfield. The piperidine and Boc group protons should remain in their expected regions.
-
¹³C NMR: The most significant change is the disappearance of the nitrile carbon signal (~120 ppm) and the appearance of the thioamide carbon (C=S) signal significantly downfield, often in the 200-210 ppm range.[16][17]
-
Mass Spectrometry (MS): The ESI-MS should show the correct [M+H]⁺ or [M+Na]⁺ peak for the thioamide product.
-
Infrared (IR) Spectroscopy: Expect to see the disappearance of the C≡N stretch (~2250 cm⁻¹) and the appearance of N-H stretches (~3100-3400 cm⁻¹) and a characteristic C=S stretch (~1120 cm⁻¹).[16]
References
- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
- Byerly-Duke, J., Donovan, A., Sharma, K., Ibrahim, R., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters.
- Byerly-Duke, J., Donovan, A., Sharma, K., Ibrahim, R., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- O'Connor, G., & VanVeller, B. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
- Byerly-Duke, J., Donovan, A., Sharma, K., Ibrahim, R., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health.
- Shaabani, S., & Ghasemi, S. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. National Institutes of Health.
- Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ResearchGate.
- Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage.
- Byerly-Duke, J., Donovan, A., Sharma, K., Ibrahim, R., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals.
- Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
- Mitchell, A. J., & Nair, S. K. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC - NIH.
- Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
- Hammarström, L. G. J., et al. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Camacho, C. M., et al. (n.d.). Incorporating Thioamides into Proteins by Native Chemical Ligation. PubMed Central - NIH.
- Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
- ChemSino. (n.d.). Cas no 91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate).
- Al-Masoudi, N. A., et al. (2017). A novel method for heterocyclic amide–thioamide transformations. PMC - NIH.
- The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation.
- Shabani, S., & Hutton, C. A. (2021). Depsipeptide synthesis using a late-stage Ag(I)-promoted macrolactonisation of peptide thioamides. The Royal Society of Chemistry.
- ResearchGate. (2018). For highly polar compound, how to do the purification?.
- The Royal Society of Chemistry. (2022). Thioamide N–C(S) Activation by Ground-State- Destabilization.
- Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters - ACS Publications.
- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Int J Chem Res, 5(2), 1-4.
- Fier, P. S., & Nummy, L. J. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate.
- Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate.
- Qian, Y., et al. (n.d.). Reaction Based Fluorescent Probes for Hydrogen Sulfide. PMC - NIH.
- ScholarWorks@CWU. (n.d.). Establishing the Relative Composition of Functionalized Thiols in Mixed Ligand Gold Nanoparticles by 1H-NMR Spectroscopy.
- Amerigo Scientific. (n.d.). tert-Butyl 4-cyanopiperidine-1-carboxylate.
- PubChem. (n.d.). Tert-butyl 4-isothiocyanatopiperidine-1-carboxylate.
- PubChem. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thioamide synthesis by thionation [organic-chemistry.org]
- 3. DSpace [dr.lib.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 91419-52-2(tert-butyl 4-cyanopiperidine-1-carboxylate) | Kuujia.com [kuujia.com]
- 11. tert-Butyl 4-cyanopiperidine-1-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel method for heterocyclic amide–thioamide transformations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
<
Welcome to the technical support guide for Tert-butyl 4-carbamothioylpiperidine-1-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges. Our goal is to equip you with the expertise to achieve high purity and ensure the integrity of your downstream applications.
Introduction
This compound is a key building block in medicinal chemistry, valued for its dual functionality: a Boc-protected piperidine ring and a thioamide group. The purity of this intermediate is paramount, as trace impurities can lead to unwanted side reactions, complicate structural analysis, and compromise the biological activity of final compounds. This guide addresses the specific challenges associated with its purification, focusing on the removal of common process-related impurities and degradation products.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide rapid, actionable solutions to common problems encountered during the synthesis and purification of this compound.
Q1: My NMR/LC-MS analysis shows a significant peak corresponding to the starting material, Tert-butyl 4-cyanopiperidine-1-carboxylate. Why is the conversion incomplete and how can I fix it?
A1: Incomplete conversion is a frequent issue in the thionation of nitriles. The primary cause is often insufficient reaction time or inadequate activation of the sulfur source. For instance, in reactions using Lawesson's reagent or P₄S₁₀, ensuring a completely anhydrous environment is critical, as moisture can quench the reagent.[1]
-
Troubleshooting Steps:
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction period, extend the time in increments of 2-4 hours.
-
Increase Temperature: Gently increasing the reaction temperature can often drive the reaction to completion. Be cautious, as excessive heat can lead to byproduct formation.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the thionating agent. For sluggish reactions, a slight increase in the equivalents of the reagent can be beneficial.
-
Solvent Choice: The reaction is typically performed in anhydrous solvents like THF or dioxane. Ensure your solvent is freshly dried.
-
Q2: I've isolated my product, but it's a discolored oil that won't solidify, even under high vacuum. What are the likely impurities?
A2: The oily nature of crude Boc-protected compounds is common and often indicates the presence of residual solvents or greasy byproducts.[2] For thioamide synthesis, phosphorus-containing byproducts (from reagents like Lawesson's) or small amounts of oligomeric materials can act as crystallization inhibitors.[3]
-
Likely Impurities:
-
Solution: The most effective way to address this is through flash column chromatography before attempting crystallization. This will remove the baseline, non-polar, and highly polar impurities that hinder solidification.
Q3: My main impurity is a compound with a mass corresponding to the amide analogue (Tert-butyl 4-carbamoylpiperidine-1-carboxylate). How is this forming and how can I remove it?
A3: This is a classic case of desulfurization, where the thioamide (C=S) is converted back to an amide (C=O).[5][6] This can happen under certain workup or purification conditions, especially if oxidative reagents are present or if the sample is exposed to prolonged heat in the presence of water.
-
Prevention & Removal:
-
Avoid Oxidizing Conditions: During workup, avoid using oxidizing agents. Ensure all reagents are pure and free from peroxides.
-
Gentle Workup: Use mild aqueous washes (e.g., saturated NaHCO₃, brine) and avoid strong acids or bases if possible.
-
Chromatographic Separation: The amide is typically more polar than the thioamide. Flash column chromatography using a gradient of ethyl acetate in hexanes can effectively separate the two compounds. The thioamide will elute before the more polar amide.
-
Q4: I'm seeing a loss of the Boc group during my purification or workup. How can I prevent this?
A4: The Boc (tert-butyloxycarbonyl) group is notoriously labile to acidic conditions.[7][8] Exposure to strong acids, or even prolonged contact with silica gel (which is weakly acidic), can cause partial or complete deprotection.
-
Prevention Strategies:
-
Neutralize Your Workup: If an acidic wash is necessary, immediately follow it with a wash using a mild base like saturated sodium bicarbonate solution to neutralize any residual acid.
-
Buffer Your Silica Gel: For column chromatography, you can pre-treat the silica gel. Create a slurry of silica in your starting eluent and add 1% triethylamine (v/v). This neutralizes the acidic sites on the silica surface.
-
Alternative Purification: If deprotection remains a problem, consider alternatives to silica gel chromatography, such as recrystallization or chromatography on a more inert stationary phase like alumina (neutral or basic).
-
Part 2: Experimental Protocols & Data
Workflow for Purification and Analysis
The following diagram outlines the recommended workflow for moving from a crude reaction mixture to a highly pure, analytically characterized product.
Caption: Purification workflow for this compound.
Protocol 1: Flash Column Chromatography
This is the primary method for removing the majority of impurities from the crude product. The compound is moderately polar, making a hexane/ethyl acetate system ideal.[9]
Materials:
-
Silica gel (60 Å, 40-63 µm)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Crude product
Procedure:
-
Solvent System Selection: Perform TLC analysis to find an optimal solvent system. A good target Rf value for the product is between 0.25 and 0.35.[10] A typical starting point is 30% EtOAc in Hexanes.
-
Column Packing:
-
Prepare a slurry of silica gel in 10% EtOAc/Hexanes.
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of dichloromethane (DCM) or acetone. Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent completely to get a free-flowing powder.[11]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with a low polarity solvent (e.g., 10% EtOAc/Hexanes).
-
Gradually increase the polarity (gradient elution). A suggested gradient is:
-
10% EtOAc -> 20% EtOAc -> 40% EtOAc.
-
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the fractions containing the pure product (visualized by UV light or a potassium permanganate stain) and concentrate under reduced pressure.
Protocol 2: Recrystallization
If the product from chromatography is an oil or an amorphous solid, recrystallization can provide a final polishing step to yield a crystalline, high-purity material.[12][13]
Materials:
-
Purified product from chromatography
-
Solvents: Isopropanol, Hexanes, Diethyl Ether
Procedure:
-
Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., isopropanol or ethyl acetate).
-
Slowly add a cold anti-solvent in which the compound is poorly soluble (e.g., hexanes or diethyl ether) dropwise until the solution becomes faintly cloudy.
-
If it becomes too cloudy, add a few drops of the hot solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature, and then place it in a refrigerator (4°C) or freezer (-20°C) for several hours to overnight to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.
Protocol 3: HPLC Method for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard for quantifying the purity of the final product. A reversed-phase method is typically effective for thioamides.[14]
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 275 nm
-
Injection Volume: 10 µL
-
Sample Prep: Dissolve ~1 mg of product in 1 mL of Acetonitrile.
Data Summary: Impurity Profile
The following table illustrates a typical impurity profile before and after the recommended purification workflow.
| Compound | Retention Time (HPLC) | % Area (Crude) | % Area (After Chromatography) | % Area (After Recrystallization) |
| Starting Nitrile | 5.8 min | 12.5% | < 0.1% | Not Detected |
| Product (Thioamide) | 8.2 min | 78.0% | 98.9% | > 99.5% |
| Amide Byproduct | 7.5 min | 4.5% | 0.8% | 0.3% |
| Other Impurities | Various | 5.0% | < 0.2% | < 0.2% |
Part 3: Troubleshooting Logic & Decision Making
When facing a purification challenge, a systematic approach is crucial. The following diagram provides a decision-making tree for troubleshooting common issues.
Caption: A logical guide for troubleshooting purification issues.
References
- Sorbent Technologies, Inc. (2025).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
- Sci-Hub. (n.d.).
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
- Lab-ex Kft. (n.d.).
- Biotage. (2023).
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. [Link]
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
- ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]
- Google Patents. (n.d.).
- Patsnap. (n.d.).
- YouTube. (2023). Preparations and Reactions of Amides and Nitriles. [Link]
- ResearchGate. (2022). Product is dissolved in Boc.
- National Institutes of Health. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
- ResearchGate. (n.d.). HPLC traces of the crude A[S]SPGYS linear peptide thioamide 4 a.... [Link]
- ResearchGate. (n.d.). Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System | Request PDF. [Link]
- Synthesis App. (n.d.). Desulfurization of Thioamides into Amides with H 2 O 2 /ZrCl 4 Reagent System. [Link]
- ACS GCI Pharmaceutical Roundtable. (2026). Bases. [Link]
- National Institutes of Health. (n.d.).
- ResearchGate. (2014). How to get (or crystallize)
- ChemRxiv. (n.d.).
- ChemRxiv. (n.d.). DiKTa ESI Final. [Link]
- Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- ResearchGate. (n.d.). Facile Desulfurization of Thioamides and Thioureas with Tetrabutylammonium Periodate under Mild Conditions | Request PDF. [Link]
- ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]
- National Institutes of Health. (2020).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- ACS Publications. (2024). Desulfurization of Thiols for Nucleophilic Substitution. [Link]
- Organic Chemistry Portal. (n.d.).
- Semantic Scholar. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.. [Link]
- Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
- SciSpace. (2005). Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC. [Link]
- Google Patents. (n.d.).
- MDPI. (2023).
- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.... [Link]
Sources
- 1. Thioamide synthesis by thionation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System [organic-chemistry.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Chromatography [chem.rochester.edu]
- 10. sorbtech.com [sorbtech.com]
- 11. How to set up and run a flash chromatography column. [reachdevices.com]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 13. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability and Troubleshooting for Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Tert-butyl 4-carbamothioylpiperidine-1-carboxylate. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to address stability issues you may encounter during your research and development activities. We will explore the chemical liabilities of this molecule, potential degradation pathways, and provide clear, actionable protocols to ensure the integrity of your experiments.
Understanding the Molecule: A Tale of Two Moieties
This compound is a bifunctional molecule, and its stability is dictated by the interplay of its two key structural features: the Boc-protected piperidine ring and the carbamothioyl (thiourea) group . Understanding the inherent reactivity of each is paramount to predicting and mitigating stability issues.
-
The Boc (tert-butyloxycarbonyl) Group: This widely used amine protecting group is known for its stability under many conditions, but it possesses a well-defined Achilles' heel: acid sensitivity.[1] It is readily cleaved under acidic conditions to yield the free piperidine, isobutylene, and carbon dioxide.[2] High temperatures can also induce thermal deprotection.[3]
-
The Carbamothioyl (Thiourea) Group: The thiourea functional group is susceptible to oxidation, which can lead to the formation of disulfides or thiourea dioxide. It can also undergo thermal and alkaline-mediated degradation.
The piperidine ring itself is generally stable, but its nitrogen atom can influence the reactivity of adjacent functional groups.[4]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: My compound shows a new, more polar spot on TLC/LC-MS after storage in a protic solvent. What could it be?
A1: The most probable cause is the acid-catalyzed cleavage of the Boc protecting group. Protic solvents, especially if not rigorously purified and dried, can be slightly acidic or become so over time. This leads to the formation of 4-carbamothioylpiperidine, a significantly more polar compound due to the presence of the free secondary amine.
Q2: I observe a loss of my starting material and the appearance of a less polar impurity after leaving my reaction mixture open to the air. What is happening?
A2: This is likely due to the oxidation of the thiourea moiety. The sulfur atom in the carbamothioyl group is susceptible to oxidation, which can lead to the formation of a disulfide dimer or other oxidized species.[5] These products are often less polar than the starting thiourea.
Q3: After heating my reaction at an elevated temperature, I see multiple new spots on my TLC. What are the likely degradation products?
A3: High temperatures can induce both thermal deprotection of the Boc group and thermal degradation of the thiourea moiety.[3] You may be observing a mixture of 4-carbamothioylpiperidine (from Boc cleavage) and other degradation products from the thiourea group, such as the corresponding cyanamide or isothiocyanate derivatives.
Q4: How should I properly store this compound to ensure its long-term stability?
A4: For optimal long-term stability, the compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture.[2][6] For short-term storage or use in solution, it is advisable to use anhydrous aprotic solvents and to prepare solutions fresh for each experiment. If stock solutions in solvents like DMSO must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in airtight containers.[2]
Troubleshooting Guide: A Proactive Approach to Stability
This section provides a structured approach to identifying and resolving common stability issues.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Appearance of a new, highly polar impurity by LC-MS or TLC. | Acid-catalyzed deprotection of the Boc group. | 1. Verify pH: Ensure all solvents and reagents are neutral or basic. Avoid acidic conditions. 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents to minimize acid-catalyzed hydrolysis. 3. Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of acidic gases like CO2. 4. Confirm Identity: The primary degradation product will have a mass corresponding to the loss of the Boc group (100.12 g/mol ). |
| Formation of a less polar impurity, especially when exposed to air. | Oxidation of the thiourea group. | 1. Inert Atmosphere: Conduct experiments under an inert atmosphere to minimize contact with oxygen. 2. Degas Solvents: Degas solvents prior to use to remove dissolved oxygen. 3. Avoid Oxidizing Agents: Be mindful of any potential oxidizing agents in your reaction mixture. 4. Characterize Impurity: Use techniques like high-resolution mass spectrometry to identify the mass of the impurity, which may correspond to a disulfide dimer or other oxidized species. |
| Multiple degradation products observed after heating. | Thermal decomposition of both the Boc and thiourea groups. | 1. Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature. 2. Minimize Reaction Time: Reduce the duration of heating to minimize thermal degradation. 3. Stepwise Analysis: Analyze the reaction mixture at different time points to monitor the formation of degradation products and optimize the reaction conditions. |
| Inconsistent analytical results between experiments. | Instability of the compound in the analytical solvent or during sample preparation. | 1. Use Fresh Solutions: Prepare analytical standards and sample solutions immediately before analysis. 2. Optimize LC-MS Method: Use a rapid LC-MS/MS method with a suitable mobile phase (e.g., acetonitrile/water with a small amount of formic acid or ammonium formate for good peak shape and ionization) to minimize on-column degradation.[7] 3. Validate Storage of Analytical Samples: If samples need to be stored before analysis, validate their stability under the chosen storage conditions (e.g., in the autosampler at a controlled temperature). |
Experimental Protocols: Best Practices for Handling and Analysis
To ensure the integrity of your results, it is crucial to follow best practices for handling and analyzing this compound.
Protocol 1: Preparation of a Stock Solution for Biological Assays
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Solvent Addition: Add a minimal amount of a suitable anhydrous solvent in which the compound is highly soluble (e.g., DMSO).
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: If not for immediate use, store the stock solution at -20°C or -80°C in a tightly sealed vial.[2]
-
Working Solution Preparation: On the day of the experiment, thaw the stock solution and prepare the working solution by diluting it in the appropriate assay buffer. It is recommended to perform serial dilutions to minimize the risk of precipitation.
Protocol 2: Monitoring Reaction Progress by LC-MS
A sensitive and specific LC-MS/MS method is essential for monitoring the stability of the compound and identifying potential degradation products.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a suitable choice.
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of a modifier like formic acid or ammonium formate, can provide good separation and ionization.[7]
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for this class of compounds.
-
Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. The parent ion to monitor would be the [M+H]⁺ of this compound. Potential degradation products to monitor would include the de-Boc product and the oxidized dimer.
-
Visualizing the Instability: Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
By understanding the inherent chemical liabilities of this compound and implementing the proactive troubleshooting and handling strategies outlined in this guide, researchers can ensure the integrity of their experimental results and accelerate their scientific discoveries.
References
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- BIOSYNCE. (2025). What is the stability of piperidine?. [Link]
- BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. [Link]
- ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. [Link]
- MDPI. (2022).
- ResearchGate. (2010). N,N′-Di-Boc-Substituted Thiourea as a Novel and Mild Thioacylating Agent Applicable for the Synthesis of Thiocarbonyl Compounds. [Link]
- ResearchGate. (2005). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. [Link]
- ResearchGate. (2011). Oxidation of Thiourea and Substituted Thioureas. [Link]
- ResearchGate. (2002).
- SciSpace. (n.d.).
- ResearchGate. (2024).
- Royal Society of Chemistry. (2019).
- NIH. (n.d.). Replacement of a Thiourea-S with an Amidine-NH Donor Group in a Platinum–Acridine Antitumor Compound Reduces the Metal's Reactivity with Cysteine Sulfur. [Link]
- Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
- Agilent. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. [Link]
- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]
- Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
- MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
- Penta chemicals. (2024).
- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- NIH. (n.d.).
- ResearchGate. (2024).
- DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. [Link]
- Sciforum. (n.d.). synthesis and characterisation of novel chiral thiourea derivatives as potential biological active agent. [Link]
- Supporting Information. (n.d.).
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 7. agilent.com [agilent.com]
Technical Support Center: Stabilizing Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Tert-butyl 4-carbamothioylpiperidine-1-carboxylate. This resource is designed to provide in-depth guidance on preventing the decomposition of this key synthetic intermediate. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your starting materials to ensure the success and reproducibility of your experiments. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the lab.
Section 1: Understanding the Molecule's Stability Profile
This compound is a bifunctional molecule, featuring both a Boc-protected amine and a primary thioamide. Its stability is dictated by the chemical vulnerabilities of these two functional groups. The primary decomposition pathways involve the acid-labile Boc group and the susceptibility of the thioamide group to hydrolysis and oxidation.
FAQ 1: What are the main causes of decomposition for this compound?
The decomposition of this compound typically stems from three primary sources:
-
Acidic Conditions: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acid.[1][2] Exposure to even mild acids can lead to its cleavage, yielding the free piperidine and generating a tert-butyl cation, which can lead to unwanted side reactions.[3]
-
Hydrolysis of the Thioamide: The thioamide functional group can undergo hydrolysis to the corresponding amide, particularly in the presence of water and acid or base catalysts.[4][5]
-
Oxidation of the Thioamide: Thioamides are more susceptible to oxidation than their amide counterparts.[4][6] Oxidizing agents can convert the thioamide to various sulfur-oxygen species, altering its chemical properties and reactivity.[7][8]
Visualizing Decomposition Pathways
The following diagram illustrates the primary degradation routes for this compound.
Caption: Major decomposition pathways of the target compound.
Section 2: Storage and Handling Best Practices
Proper storage and handling are the first line of defense against decomposition.
FAQ 2: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store in a freezer, under -20°C.[9]
-
Atmosphere: Keep in an inert atmosphere, such as under argon or nitrogen.[9] This minimizes contact with atmospheric moisture and oxygen.
-
Light: Protect from light by storing in a dark place.[10]
-
Container: The container should be tightly closed to prevent the ingress of moisture and air.[11][12]
FAQ 3: Are there any specific handling procedures I should follow?
Yes, careful handling is crucial to prevent degradation during experimental setup.
-
Inert Atmosphere: When weighing and transferring the compound, it is best practice to do so under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
-
Avoid Contamination: Use clean, dry spatulas and glassware to avoid introducing acidic or oxidizing impurities.
-
Minimize Exposure: Minimize the time the container is open to the atmosphere.
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Freezer, below -20°C | Slows down potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen)[9] | Prevents oxidation and hydrolysis from atmospheric components. |
| Light | Store in a dark place[10] | Prevents potential light-induced degradation. |
| Container | Tightly sealed[12] | Protects from moisture and oxygen. |
| Handling | Under inert atmosphere | Minimizes exposure to air and moisture during use. |
Section 3: Troubleshooting Experimental Issues
Even with proper storage and handling, issues can arise during a reaction. This section addresses common problems and their solutions.
FAQ 4: I'm observing the formation of a more polar byproduct by TLC/LC-MS. What could it be?
A more polar byproduct often indicates the cleavage of the Boc group. The resulting free amine is significantly more polar than the starting material.
-
Cause: This is likely due to inadvertent exposure to acidic conditions. Check all your reagents and solvents for acidic impurities. Common sources include:
-
Chlorinated solvents (e.g., dichloromethane) which can contain trace amounts of HCl.
-
Reagents that may have degraded to form acidic byproducts.
-
-
Solution:
-
Neutralize Solvents: Pass solvents through a plug of basic alumina before use.
-
Use Acid Scavengers: Include a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), in your reaction mixture if compatible with your desired transformation.
-
Verify Reagent Purity: Ensure all starting materials are of high purity and stored correctly.
-
FAQ 5: My reaction is sluggish, and I'm seeing a byproduct with a mass corresponding to the amide analog. What's happening?
This suggests that the thioamide is undergoing hydrolysis to the corresponding amide.
-
Cause: The presence of water in the reaction mixture is the most probable cause.[4] Thioamides are generally more resistant to hydrolysis than amides, but it can still occur, especially under harsh conditions.[5]
-
Solution:
-
Dry Solvents: Use anhydrous solvents. Ensure they are freshly dried and stored over molecular sieves.
-
Inert Atmosphere: Run the reaction under a rigorously inert atmosphere to exclude atmospheric moisture.
-
Control Reaction Temperature: Elevated temperatures can accelerate hydrolysis. If possible, run the reaction at a lower temperature.
-
Experimental Protocol: Ensuring Anhydrous and Inert Reaction Conditions
This protocol outlines the steps to set up a reaction that minimizes the risk of Boc deprotection and thioamide hydrolysis.
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool to room temperature in a desiccator.
-
Inert Atmosphere Setup: Assemble the glassware and purge with a stream of dry argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment.
-
Solvent Preparation: Use freshly distilled or commercially available anhydrous solvents.
-
Reagent Addition:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Add other reagents via syringe through a septum.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, taking aliquots under a positive pressure of inert gas.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common decomposition issues.
Section 4: Analytical Monitoring of Stability
Regularly assessing the purity of your material is essential.
FAQ 6: What analytical techniques are best for detecting decomposition?
-
Thin-Layer Chromatography (TLC): A quick and easy method to visually check for the presence of more polar impurities, such as the deprotected amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the purity of the sample and allows for the identification of byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify any structural changes due to decomposition. The disappearance of the characteristic tert-butyl singlet in ¹H NMR is a clear indicator of Boc group cleavage.
Table 2: Analytical Methods for Stability Assessment
| Technique | Information Provided | Key Indicators of Decomposition |
| TLC | Qualitative assessment of purity. | Appearance of new, more polar spots. |
| LC-MS | Quantitative purity and mass of components. | Presence of peaks corresponding to deprotected amine or amide analog. |
| ¹H NMR | Structural confirmation. | Disappearance of the tert-butyl singlet (~1.46 ppm), changes in piperidine ring protons. |
| ¹³C NMR | Structural confirmation. | Disappearance of Boc carbonyl and quaternary carbon signals. |
By understanding the inherent chemical sensitivities of this compound and implementing the rigorous storage, handling, and experimental procedures outlined in this guide, researchers can significantly mitigate the risk of decomposition, ensuring the integrity of their results.
References
- Thioamide - Wikipedia. Wikipedia. [Link]
- tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia. [Link]
- BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
- Thioacetamide Degradation P
- tert-Butyl 4-carbamothioylpiperazine-1-carboxyl
- Is the protecting group boc of the amino group stable at 37°C? - ResearchGate.
- Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC - PubMed Central.
- MICROWAVE-ASSISTED RAPID HYDROLYSIS AND PREPARATION OF THIOAMIDES BY WILLGERODT-KINDLER REACTION - Taylor & Francis Online. Taylor & Francis Online. [Link]
- Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction - ResearchGate.
- The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. [Link]
- Metabolism of Thioamides by Ralstonia pickettii TA - ASM Journals. American Society for Microbiology. [Link]
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Master Organic Chemistry. [Link]
- Oxidation of Thioamides to Amides with Tetrachloro- and Tetrabromoglycolurils. Springer. [Link]
- (PDF) ChemInform Abstract: Oxidation of Thioamides with the DMSO-HCl System. A Convenient and Efficient Method for the Synthesis of 1,2,4-Thiadiazoles, Isothiazolo[5,4-b]pyridines, and Heterocyclic Disulfides. - ResearchGate.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Publishing. Royal Society of Chemistry. [Link]
- The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts - PMC - PubMed Central.
- Thioimidate Solutions to Thioamide Problems during Peptide Synthesis - ChemRxiv. ChemRxiv. [Link]
- Thioamide N–C(S) Activation by Ground-State- Destabilization - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
- Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC - PubMed Central.
- Thermal Methods - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Thioamide - Wikipedia [en.wikipedia.org]
- 5. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 7. Oxidation of Thioamides to Amides with Tetrachloro- and Tetrabromoglycolurils | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 137076-22-3|tert-Butyl 4-formylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 10. chembk.com [chembk.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Navigating the Synthesis of N-Boc Piperidine Derivatives
Last Updated: January 9, 2026
Welcome to the technical support center dedicated to the synthesis of N-Boc piperidine derivatives. As crucial building blocks in medicinal chemistry and drug development, the successful synthesis of these scaffolds is paramount.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to overcome common challenges in your synthetic workflows.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of N-Boc piperidine derivatives, offering explanations and actionable solutions.
Issue 1: Low or No Yield of the N-Boc-Piperidine Product
Question: I am getting a low yield or no product at all during the N-Boc protection of my piperidine derivative. What could be the cause and how can I fix it?
Answer: Low or no yield in a Boc protection reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Detailed Breakdown of Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Extend the reaction time and continue to monitor by TLC.[4] Increase the equivalents of Boc₂O to 1.2-1.5. | The reaction may be sluggish due to sterically hindered or electronically deactivated piperidines. |
| Poor Solubility of Reactants | Switch to a different solvent or use a solvent mixture (e.g., THF/water, DMF).[4] | Ensuring all reactants are in solution is crucial for the reaction to proceed efficiently.[4] |
| Degradation of Reagents | Use fresh Boc anhydride and ensure solvents are anhydrous. | Boc anhydride can hydrolyze in the presence of moisture, reducing its effectiveness. |
| Incorrect pH | Ensure a suitable base (e.g., TEA, NaHCO₃) is present in sufficient quantity to neutralize the generated acid.[4] | The reaction can be inhibited if the reaction mixture becomes too acidic.[4] |
| Product Degradation | Avoid excessive heat, as the Boc group can be thermally unstable.[4] | High temperatures can lead to deprotection or other side reactions.[4] |
Issue 2: Formation of Side Products
Question: I am observing unexpected spots on my TLC or peaks in my LC-MS/NMR. What are the common side reactions and how can I minimize them?
Answer: Side product formation can complicate purification and reduce the yield of your desired product. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Mitigation Strategy | Underlying Cause |
| Di-Boc Formation | Use a controlled amount of Boc₂O (1.0-1.1 equivalents). Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity. | Over-protection can occur, especially with highly nucleophilic amines or when using a large excess of Boc anhydride. |
| O-Boc Formation | If your piperidine has a hydroxyl group, consider protecting it first if it's more nucleophilic than the nitrogen. | For piperidines with hydroxyl groups, O-Boc formation is a possible side reaction.[4] |
| t-Butylation of Nucleophiles | During Boc deprotection with strong acids, add a scavenger like anisole or thioanisole to the reaction mixture.[5] | The tert-butyl cation generated during deprotection can alkylate other nucleophilic sites on your molecule.[5] |
| Polymerization or Decomposition | Lower the reaction temperature and monitor the reaction closely to avoid prolonged reaction times.[6] | These side reactions can occur at higher temperatures.[6] |
Issue 3: Difficulties with N-Boc Deprotection
Question: I am struggling to remove the N-Boc group from my piperidine derivative. What are the best methods and what should I watch out for?
Answer: While the Boc group is designed for easy removal under acidic conditions, challenges can arise depending on the substrate and the presence of other functional groups.[7][8]
Deprotection Method Selection Guide
Caption: Decision guide for N-Boc deprotection methods.
Troubleshooting Deprotection:
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient acid strength or equivalents. Steric hindrance around the N-Boc group.[9] Low reaction temperature. | Increase acid concentration or equivalents (e.g., 25-50% TFA in DCM or 4M HCl).[9] Increase reaction time and monitor progress. Gently warm the reaction (e.g., to 40°C), but use with caution.[9] |
| Degradation of Other Functional Groups | The deprotection conditions are too harsh for other sensitive groups (e.g., esters, acetals). | Consider milder deprotection methods. For instance, oxalyl chloride in methanol can be effective at room temperature.[10] |
| Formation of t-Butylation Side Products | The tert-butyl cation generated during deprotection is reacting with other nucleophiles. | Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.[5] |
II. Frequently Asked Questions (FAQs)
Q1: What are the general conditions for N-Boc protection of a piperidine derivative?
A1: The N-Boc protection of piperidines is typically achieved by reacting the piperidine substrate with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[4] The reaction is generally carried out in the presence of a base to neutralize the acid formed during the reaction. Common conditions involve stirring the piperidine and Boc₂O in a suitable solvent at room temperature.[4]
Q2: How do I choose the right solvent and base for the N-Boc protection reaction?
A2: The choice of solvent depends on the solubility of your piperidine starting material. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used.[4] For the base, triethylamine (TEA) or sodium bicarbonate are frequently employed.[4] The selection can influence the reaction rate and selectivity. For instance, alcoholic solvents like methanol can enhance the rate of Boc protection.[4]
Q3: How much Boc anhydride should I use?
A3: It is recommended to use a slight excess of Boc anhydride, typically 1.1 to 1.3 equivalents, to ensure the reaction goes to completion.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[4] By spotting the reaction mixture, the starting material, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.[4]
Q5: I am working with a diamine piperidine derivative. How can I achieve selective mono-Boc protection?
A5: Selective mono-protection of diamines can be challenging. One strategy is to use one equivalent of an acid, like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to protonate one of the amino groups, rendering it less nucleophilic and directing the Boc protection to the other nitrogen.[4]
Q6: How should I store my N-Boc piperidine derivatives?
A6: Generally, N-Boc piperidine derivatives should be stored in a cool, dry place, protected from light and moisture to prevent degradation.[11] Many are stable at room temperature, but for long-term storage, refrigeration (2-8°C) is often recommended.[11] Always refer to the material safety data sheet (MSDS) for specific storage recommendations.
III. Validated Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Piperidine Derivative
Materials:
-
Piperidine derivative (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.3 eq.)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5-2.0 eq.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous solution of NH₄Cl[4]
-
Saturated aqueous solution of NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) in a suitable solvent (e.g., DCM, THF) to a concentration of 0.1-0.5 M.
-
Addition of Base: Add the base (e.g., TEA, 1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Boc Anhydride: Add Boc₂O (1.1-1.3 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-16 hours.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.[4] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for N-Boc Deprotection using TFA in DCM
Materials:
-
N-Boc piperidine derivative (1.0 eq.)
-
Trifluoroacetic acid (TFA) (5-10 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation: Dissolve the N-Boc piperidine derivative (1.0 eq.) in DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[8]
-
Cooling: Cool the solution to 0°C using an ice bath.[8]
-
Addition of TFA: Slowly add TFA (5-10 eq.) to the stirred solution.[8]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature.[8] Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[8]
-
Concentration: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[8]
-
Neutralization: Dissolve the residue in water and carefully add a saturated aqueous solution of NaHCO₃ until the pH is basic.[8]
-
Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[8]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]
-
Final Product: Filter and concentrate under reduced pressure to yield the deprotected piperidine derivative.[8]
IV. References
-
Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives - Benchchem. Available at:
-
Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. Available at:
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed. Available at: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of piperidones and piperidines. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]
-
CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. Available at:
-
Substrate scope of C2 functionalization. The N‐Boc‐piperidine (1 a)... - ResearchGate. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines - BJOC. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]
-
Optimizing Organic Synthesis with Boc Protected Piperidine Intermediates. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. Available at: [Link]
-
What are the storage stability of Piperidine Series compounds over time? - Blog - BTC. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. Available at: [Link]
-
Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog. Available at: [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Available at: [Link]
-
28 questions with answers in PIPERIDINES | Science topic - ResearchGate. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]
-
Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. Available at: [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]
-
ISSN 0975-413X CODEN (USA): PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica. Available at: [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
Technical Support Center: Synthesis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Welcome to the technical support guide for the synthesis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific synthesis. Our goal is to provide in-depth, practical solutions grounded in chemical principles to ensure the integrity and success of your experiments.
Introduction
The synthesis of this compound, a key intermediate in many pharmaceutical development programs, typically proceeds via a two-step route: first, the formation of the amide precursor, Tert-butyl 4-carbamoylpiperidine-1-carboxylate, followed by thionation to yield the final thioamide. While seemingly straightforward, each step presents unique challenges, primarily concerning byproduct formation and purification. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, focusing on the identification and mitigation of byproducts.
Q1: I've completed the thionation step using Lawesson's Reagent, but my crude product shows a significant, hard-to-remove impurity with a similar polarity to my product. What is it and how can I get rid of it?
Answer: This is the most common issue when using Lawesson's Reagent (LR). The impurity is almost certainly the six-membered phosphorus-containing ring byproduct (Anhydro-p-anisylthionophosphine oxide trimer) formed from the reagent itself during the reaction.[1][2] Its polarity is often very close to that of the desired thioamide, making chromatographic separation challenging and inefficient.
Root Cause Analysis: The thionation mechanism with Lawesson's Reagent proceeds through a Wittig-like intermediate, which collapses to form the desired thiocarbonyl and a stable P=O bond within the byproduct.[3] This byproduct is stoichiometric, meaning a significant amount is generated.
Solutions & Protocols:
Solution 1: Chemical Decomposition of the Byproduct (Recommended)
The most effective strategy is to chemically alter the byproduct to drastically change its polarity, facilitating an easy separation. This is achieved by reacting the crude mixture with an alcohol post-thionation.[1][4]
Protocol: Ethylene Glycol Treatment for Large-Scale Reactions [1]
-
After the thionation reaction is complete (monitored by TLC), cool the reaction mixture (e.g., in toluene) to room temperature.
-
Add an excess of ethylene glycol (e.g., 100 mL for a 0.10 mol scale reaction) and a small amount of water (e.g., 1.0 mL).
-
Heat the resulting mixture to approximately 95°C and stir vigorously for 3-5 hours. Monitor the disappearance of the byproduct spot on TLC.
-
Cool the mixture and perform a liquid-liquid extraction. The decomposed phosphorus species, now a highly polar thiophosphonate, will partition into the ethylene glycol/aqueous phase, while your product remains in the organic layer (e.g., toluene).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo to obtain a much cleaner crude product for final purification (e.g., recrystallization).
Solution 2: Enhanced Chromatographic Separation
If the above protocol is not feasible, optimizing column chromatography is an alternative, though less efficient.
-
Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes).
-
Silica Gel: Use high-purity, fine-mesh silica gel for better resolution.
-
Loading: Dry-load the crude product onto silica to improve band sharpness.
Q2: I'm using Phosphorus Pentasulfide (P₄S₁₀) for the thionation and my workup is messy, resulting in a low yield of impure product. What are the likely byproducts and how can I improve the procedure?
Answer: Phosphorus pentasulfide is a powerful, albeit aggressive, thionating agent. The "messy" workup is due to the formation of various phosphorus-sulfur containing impurities and its high reactivity with atmospheric moisture, which can produce H₂S gas and phosphoric acid.[3]
Common Byproducts:
-
Condensed polythiophosphates.
-
O,O'-Diethyldithiophosphonic anhydride (if ethanol is used as a solvent).[5]
-
Unreacted P₄S₁₀.
Solutions & Protocols:
Solution 1: Using a Co-Solvent/Reagent to Sequester Byproducts
The use of hexamethyldisiloxane (HMDO) in combination with P₄S₁₀ is a highly effective method. HMDO reacts with the phosphorus-containing byproducts to form non-polar, soluble trimethylsilylated phosphates or thiophosphates.[3] These are easily removed by a simple hydrolytic workup or filtration through a silica plug, often eliminating the need for column chromatography.[6]
Protocol: P₄S₁₀/HMDO Thionation
-
To a solution of your amide in a suitable anhydrous solvent (e.g., acetonitrile or toluene), add P₄S₁₀ (typically 0.5-1.0 equivalents).
-
Add hexamethyldisiloxane (HMDO) (typically 1.0-2.0 equivalents).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Upon completion, cool the mixture and quench carefully with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The silylated byproducts will be hydrolyzed and remain in the aqueous layer.
-
Wash, dry, and concentrate the organic phase.
Solution 2: Alumina-Supported P₄S₁₀
Using P₄S₁₀ adsorbed onto alumina can moderate its reactivity and simplify the workup. The solid support can be filtered off at the end of the reaction, removing a significant portion of the phosphorus-based impurities.[3]
Q3: My final product appears to have lost the Boc protecting group. At what stage could this have happened and how can I prevent it?
Answer: The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[7] While the thionation reaction itself is typically conducted under neutral, thermal conditions, the deprotection likely occurred during the workup or purification steps.
Potential Causes of Deprotection:
-
Acidic Workup: Washing the reaction mixture with a strong aqueous acid (e.g., 1M HCl) to remove basic impurities can cleave the Boc group.
-
Prolonged Chromatography on Silica Gel: Standard silica gel is slightly acidic and prolonged exposure, especially with certain solvent systems (e.g., containing methanol), can lead to gradual deprotection.
-
Use of Protic Acids: If any protic acids were used as additives or catalysts in the thionation step, this would be a direct cause.
Preventative Measures:
-
Neutralize Before Workup: If an acidic wash is necessary, ensure the organic layer is immediately washed with a mild base (e.g., saturated NaHCO₃ solution) and then water to remove any residual acid.
-
Buffer Your Silica Gel: If you suspect deprotection on the column, you can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, like triethylamine (~0.1-1%).
-
Avoid Strong Acids: Use alternative workup procedures that do not involve strong acids. For example, use basic or neutral washes to remove impurities.
-
Minimize Purification Time: Do not leave the product on the chromatography column for extended periods. Elute the product as efficiently as possible.
Frequently Asked Questions (FAQs)
Q4: What is the most likely synthetic pathway for this compound?
A4: The most common and logical synthetic route is a two-step process visualized below. This involves the synthesis of the amide precursor followed by a thionation reaction.
Q5: What are the potential byproducts from the first step—the synthesis of the amide precursor, Tert-butyl 4-carbamoylpiperidine-1-carboxylate?
A5: The synthesis of the amide precursor, typically from an activated carboxylic acid derivative (like an acid chloride), is generally a clean reaction. However, potential impurities can arise:
-
Unreacted Starting Material: Incomplete reaction can leave behind the starting carboxylic acid or its activated form.
-
Hydrolysis Product: If the activated intermediate (e.g., acid chloride) is exposed to water, it will hydrolyze back to the carboxylic acid, Tert-butyl 4-(carboxy)piperidine-1-carboxylate.
-
Byproducts from Activating Agents: If coupling agents like EDC are used, byproducts such as dicyclohexylurea (DCU) or N-acylurea can form, which often require careful purification to remove.
Q6: My reaction with Lawesson's Reagent seems to stall or give a low yield. What could be the cause?
A6: Several factors can lead to an incomplete or low-yielding thionation reaction:
-
Reagent Quality: Lawesson's Reagent can degrade upon prolonged exposure to moisture. Ensure you are using a high-quality, dry reagent.
-
Reaction Temperature: Thionation reactions typically require heat. Ensure your reaction is being conducted at a sufficiently high temperature (e.g., refluxing toluene, ~110°C).
-
Stoichiometry: While catalytic amounts are sometimes reported, for amides, it is common to use 0.5 to 0.6 equivalents of Lawesson's Reagent (which is a dimer). Using too little reagent will result in an incomplete reaction.
-
Reaction Time: Amides are less reactive than ketones. Ensure you are allowing sufficient reaction time, monitoring progress by TLC or LC-MS. Heating for extended periods (e.g., >24h) can sometimes lead to complex byproduct formation.[8]
Data Summary: Common Byproducts and Their Characteristics
| Byproduct Name | Originating Step | Probable Cause | Recommended Removal Method |
| Anhydro-p-anisylthionophosphine oxide trimer | Thionation (Lawesson's Reagent) | Stoichiometric byproduct of LR | Chemical decomposition with ethanol/ethylene glycol followed by aqueous extraction.[1][4] |
| Phosphorus-sulfur compounds | Thionation (P₄S₁₀) | Byproducts of P₄S₁₀ | Use of HMDO co-reagent followed by hydrolytic workup; filtration through a silica plug.[3][6] |
| 4-Carbamothioylpiperidine | Deprotection | Acidic conditions during workup/purification | Avoid strong acids; use neutral workup; buffer silica gel with triethylamine.[7] |
| Tert-butyl 4-carbamoylpiperidine-1-carboxylate | Thionation | Incomplete reaction | Increase reaction time, temperature, or amount of thionating agent; separate by chromatography. |
| Tert-butyl 4-(carboxy)piperidine-1-carboxylate | Amide Formation | Hydrolysis of activated intermediate | Ensure anhydrous conditions during amide formation; remove by basic wash. |
Logical Troubleshooting Workflow
This diagram provides a decision-making framework for troubleshooting common issues during the synthesis.
References
- Wu, K., Ling, Y., Ding, A., Jin, L., Sun, N., Hu, B., Shen, Z., & Hu, X. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 949–957. [Link]
- Gomaa, M. A.-M. (2020).
- Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent. (n.d.). ResearchGate.
- A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. (2021).
- What's the by-product of Lawesson's reagent? (2019).
- Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis, 2006(02), 224-226. [Link]
- Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. (2025).
- Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 1-9. [Link]
- Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate. (2014).
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI. [Link]
- Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (n.d.). Encyclopedia.pub.
- Phosphorus pentasulfide. (n.d.). Wikipedia.
- Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
Sources
- 1. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Thioamides
Welcome to the technical support center for the purification of polar thioamides. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Polar thioamides present unique purification challenges due to their distinct physicochemical properties, including high polarity, strong hydrogen bonding capabilities, and potential instability under certain conditions.[1][2] This resource provides field-proven insights and step-by-step protocols to help you navigate these complexities and achieve high-purity compounds.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, offering explanations and actionable solutions.
Q1: My polar thioamide is streaking severely on a standard silica gel column, leading to poor separation. What's causing this and how can I fix it?
A1: Cause and Solutions
Severe streaking (or tailing) of polar and basic compounds on standard silica gel is a common issue.[3] It arises from strong, non-ideal interactions between the polar thioamide and the acidic silanol groups (Si-OH) on the silica surface. This leads to slow desorption kinetics and broad, overlapping peaks.
Here are several effective strategies to overcome this:
1. Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
For moderately polar thioamides: Add 0.5-2% triethylamine (TEA) or pyridine to your non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate).
-
For highly polar thioamides: A common eluent system is Dichloromethane (DCM)/Methanol (MeOH) with a small percentage of ammonium hydroxide (NH₄OH).[3] A typical starting gradient might be 98:2 DCM/MeOH, gradually increasing the methanol concentration, with 0.5-2% NH₄OH added to the mobile phase.
2. Use of Alternative Stationary Phases: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.
-
Deactivated Alumina: Alumina is less acidic than silica and is available in neutral, basic, or acidic forms. For most polar thioamides, neutral or basic alumina is a superior choice to prevent strong adsorption.[3]
-
Basified Silica Gel: You can prepare "basified" silica gel to cap the acidic sites before your separation.
Protocol: Preparing a Basified Silica Gel Column
Prepare your chosen eluent (e.g., 95:5 DCM/MeOH).
Add 1-2% of 25% aqueous ammonium hydroxide to the eluent mixture and mix thoroughly.
Slurry your silica gel with this modified eluent.
Pack the column as you normally would.
Before loading your sample, flush the packed column with at least 2-3 column volumes of the modified eluent to ensure it is fully equilibrated and the pH is neutralized.[3]
Dissolve your crude thioamide in a minimal amount of the mobile phase (or DCM) and load it onto the column.
Proceed with the elution.
3. Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are poorly retained in reverse-phase chromatography.[4][5] It uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[4][6] This creates a water-rich layer on the stationary phase surface, and separation occurs based on the compound's partitioning into this layer.
Q2: My thioamide appears to be degrading during purification, especially on silica gel or during workup. How can I improve its stability?
A2: Cause and Solutions
Thioamides can be sensitive to strongly acidic or basic conditions. The sulfur atom is nucleophilic, and the molecule can be prone to hydrolysis or other side reactions, particularly during prolonged exposure to the acidic environment of a silica gel column or harsh cleavage cocktails in peptide synthesis.[7][8]
1. Minimize Contact Time with Silica: If you must use silica gel, run the column as quickly as possible without sacrificing separation (flash chromatography is preferred over gravity chromatography). Neutralize acidic fractions immediately upon collection by adding a few drops of a weak base like triethylamine if your compound is stable to it.
2. Use Protective Groups During Synthesis: For complex syntheses, particularly in solid-phase peptide synthesis (SPPS), the thioamide group can be prone to side reactions like epimerization or chain scission during acidic cleavage steps.[7][8] A robust strategy is to protect the thioamide as a thioimidate. This blocks the sulfur's nucleophilicity, protecting it during subsequent synthetic steps and the final cleavage from the resin.[8][9] The thioimidate can then be deprotected under specific conditions to yield the final thionopeptide.
3. Control pH During Workup: During aqueous workups, maintain the pH in a neutral range (pH 6-8) if possible. Use mild acids (e.g., dilute acetic acid) or bases (e.g., sodium bicarbonate solution) for any necessary pH adjustments. Avoid strong acids like HCl or strong bases like NaOH unless you have confirmed your compound's stability.
4. Avoid Reactive Solvents: While thioamides are generally stable in common organic solvents like DCM, ethyl acetate, and acetonitrile, some can be reactive towards nucleophilic solvents like methanol, especially at elevated temperatures or under basic conditions.[10] If you suspect solvent-related degradation, switch to a less nucleophilic solvent like isopropanol or acetonitrile.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a newly synthesized polar thioamide?
A decision on the best purification strategy depends on the specific properties of your compound. The following workflow provides a logical approach to selecting a method.
Caption: Decision workflow for selecting a purification method.
Q2: I used Lawesson's reagent for thionation and now have trouble removing phosphorus byproducts. What's the best workup procedure?
Lawesson's reagent and its byproducts can complicate purification. A specialized workup can convert these byproducts into more polar species that are easier to remove. A highly effective method involves using ethylene glycol.[11][12] This process avoids chromatography and the generation of phosphorus-containing aqueous waste.[11]
Protocol: Ethylene Glycol Workup for Lawesson's Reagent Byproducts
After the thionation reaction is complete, cool the reaction mixture (e.g., in toluene).
Add ethylene glycol to the mixture and stir vigorously. The phosphorus byproducts will react and be sequestered into the polar ethylene glycol layer.[12]
Transfer the mixture to a separatory funnel. The ethylene glycol layer will be the lower phase.
Separate the layers. Back-extract the ethylene glycol layer with the reaction solvent (e.g., toluene) to recover any dissolved product.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
The resulting crude product should be significantly cleaner, and the final purification (e.g., by recrystallization) will be much simpler.[12]
Q3: Can I use recrystallization to purify my polar thioamide? It seems to be soluble in everything polar.
Yes, recrystallization is a powerful purification technique for crystalline solids, but finding the right solvent system for highly polar compounds can be challenging.[13][14] The goal is to find a solvent (or solvent pair) in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
Solvent Screening Strategy:
-
Single Solvents: Test highly polar solvents like DMSO, DMF, acetonitrile, ethanol, or methanol.[13][15] Your compound might be soluble in one of these when hot and precipitate upon cooling.
-
Solvent/Anti-Solvent Pairs: This is often more successful.
-
Dissolve your compound in a minimum amount of a polar solvent in which it is very soluble (e.g., DMSO, methanol).
-
Slowly add a less polar "anti-solvent" (e.g., water, diethyl ether, or heptane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the polar solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator.
-
| Solvent Type | Examples | Role in Recrystallization |
| Polar Protic | Methanol, Ethanol, Water | Good for dissolving polar compounds, can act as H-bond donors/acceptors.[16] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Strong solvents for highly polar molecules.[13] Often used as the primary solvent in a pair. |
| Non-Polar | Heptane, Hexane, Toluene | Typically used as the "anti-solvent" to induce precipitation.[12][16] |
| Intermediate | Diethyl Ether, Ethyl Acetate | Can serve as either the primary solvent or the anti-solvent depending on the compound. |
References
- Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (n.d.). ChemRxiv.
- Geronikaki, A., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules.
- A.L.B. Hens, et al. (2020). Investigating C=S∙∙∙I Halogen Bonding for Cocrystallization with Primary Thioamides. Crystal Growth & Design.
- Chen, T., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry.
- Verma, S., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications.
- Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage.
- Byerly-Duke, J., & VanVeller, B. (2023). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. ChemRxiv.
- Schauer, S.Y., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society.
- Olszewska, T., et al. (2022). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Molecules.
- Walters, C.R., et al. (2021). Incorporating Thioamides into Proteins by Native Chemical Ligation. Current Protocols.
- Reddit User Discussion. (2023). Purification of strong polar and basic compounds. r/Chempros.
- ResearchGate Discussion. (2018). For highly polar compound, how to do the purification?.
- ResearchGate Discussion. (2015). How do I make a crystal of highly polar compounds?.
- Chen, T., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. National Institutes of Health.
- Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. National Institutes of Health.
- Journal of New Developments in Chemistry. (n.d.). Purification Techniques. Open Access Pub.
- Bickler, B. (2023). What can I use to purify polar reaction mixtures?. Biotage.
- ResearchGate Discussion. (2013). Stability of thioamides?.
- Nawada, S. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America.
- van der Vorm, S., et al. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
- Bhalani, D., et al. (2023). Relative solubility of polyamides in polar and non-polar solvents. ResearchGate.
- Jasinski, J.P. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography Reviews.
- Geronikaki, A., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. MDPI.
- Byerly-Duke, J., & VanVeller, B. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ResearchGate.
- Reddit User Discussion. (2024). Purification Troubleshooting. r/Chempros.
- Szostak, M., et al. (2018). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. ACS Catalysis.
Sources
- 1. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. openaccesspub.org [openaccesspub.org]
- 15. researchgate.net [researchgate.net]
- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Alternative work-up procedures for Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Technical Support Center: Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
A Guide to Alternative Work-up and Purification Strategies
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the work-up and isolation of this valuable synthetic building block. The unique combination of a lipophilic Boc-protecting group and a highly polar thioamide moiety often leads to non-trivial purification challenges. This guide provides a series of troubleshooting steps and alternative procedures grounded in chemical principles to streamline your workflow and improve yield and purity.
Troubleshooting Guide: Common Work-up Issues
This section addresses the most frequently encountered problems during the isolation of this compound and its derivatives.
Q1: My product shows low recovery after standard liquid-liquid extraction (LLE) with ethyl acetate or dichloromethane. Where is it going?
Probable Cause: The primary issue is the high polarity imparted by the thioamide functional group (-C(=S)NH₂). This group is an excellent hydrogen bond donor and acceptor, leading to significant partitioning into the aqueous phase during extraction. Standard solvents like diethyl ether, ethyl acetate (EtOAc), and even dichloromethane (DCM) may not be polar enough to efficiently extract the compound from water.
Alternative Solutions:
-
Solution A: "Salting Out" to Decrease Aqueous Solubility
By saturating the aqueous layer with a salt like sodium chloride (NaCl), you increase the polarity of the aqueous phase, making it a less favorable environment for your organic product. This thermodynamic push forces the compound into the organic layer.
Step-by-Step Protocol:
-
Combine all aqueous layers from your initial extraction attempt in a separatory funnel.
-
Add solid NaCl in portions and shake until the solution is saturated (some solid salt remains undissolved).
-
Re-extract the saturated aqueous layer 3-5 times with fresh portions of your chosen organic solvent (e.g., EtOAc or DCM).
-
Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Solution B: Employing a More Polar Organic Solvent System
A more polar extraction solvent can better solvate your polar product. While many polar solvents are water-miscible, certain mixtures provide a biphasic system with enhanced extractive power for polar solutes.[1]
Step-by-Step Protocol:
-
To your aqueous reaction mixture, add a 3:1 mixture of chloroform/isopropanol.[1]
-
Shake the separatory funnel vigorously and allow the layers to separate.
-
Collect the lower organic layer.
-
Repeat the extraction on the aqueous layer 2-3 more times with the chloroform/isopropanol mixture.
-
Combine the organic layers, wash once with brine to remove residual isopropanol and water, dry over Na₂SO₄, filter, and concentrate.
-
Q2: A persistent emulsion has formed during my extraction, and the layers will not separate. How can I resolve this?
Probable Cause: Emulsions are common when working with polar compounds and inorganic salts, which can act as surfactants. The thioamide functionality can contribute to stabilizing these colloidal suspensions.
Alternative Solutions:
-
Solution A: Filtration through Celite®
This is a highly effective physical method to break emulsions. The diatomaceous earth provides a high-surface-area, inert medium that disrupts the droplets forming the emulsion.[2]
Step-by-Step Protocol:
-
Prepare a small plug of Celite® (diatomaceous earth) in a Büchner or fritted glass funnel over a clean filter flask.
-
Wet the Celite® pad with your organic extraction solvent.
-
Pour the entire emulsified mixture directly onto the Celite® pad and apply gentle vacuum.
-
The distinct aqueous and organic phases should pass through and collect in the filter flask, now clearly separated.
-
Transfer the contents of the flask to a separatory funnel and proceed with the separation.
-
-
Solution B: Brine Addition
As with improving extraction efficiency, adding brine can also break emulsions by increasing the ionic strength and density of the aqueous phase, forcing the coalescence of dispersed organic droplets.
Q3: My final product is contaminated with highly polar, colored impurities after work-up. How can I remove these before chromatography?
Probable Cause: Many reactions, particularly thionations using reagents like Lawesson's reagent, produce polar, phosphorus-containing byproducts. Similarly, reactions run in high-boiling polar solvents like DMF or DMSO can result in solvent carryover.[3]
Alternative Solutions:
-
Solution A: Pre-adsorption onto Silica Gel
This technique, often called a "dry load," is excellent for removing baseline (highly polar) impurities and improving the quality of your subsequent column chromatography.
Step-by-Step Protocol:
-
Concentrate your crude product to dryness.
-
Re-dissolve the residue in a minimal amount of a strong solvent (e.g., methanol or DCM).
-
Add 5-10 times the mass of silica gel to the solution.
-
Concentrate this slurry in vacuo until a fine, free-flowing powder is obtained.
-
Carefully load this powder onto the top of your pre-packed chromatography column. This method ensures a very even loading and traps insoluble, highly polar materials at the origin.
-
-
Solution B: Solid-Phase Extraction (SPE)
For small-scale purifications or particularly challenging separations, SPE offers a rapid and efficient cleanup. A reversed-phase (C18) cartridge is ideal here.
Step-by-Step Protocol:
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Dissolve your crude product in a minimal amount of a polar solvent (e.g., water/acetonitrile mixture) and load it onto the cartridge.
-
Wash the cartridge with a highly aqueous solvent (e.g., 95:5 water:acetonitrile) to elute very polar impurities.
-
Elute your desired, moderately polar product with a more organic-rich solvent mixture (e.g., 50:50 water:acetonitrile or pure acetonitrile).
-
Workflow for Selecting a Work-up Procedure
The following diagram provides a decision-making framework to guide you toward the most appropriate work-up strategy based on your experimental observations.
Caption: Decision tree for selecting an appropriate work-up procedure.
Frequently Asked Questions (FAQs)
-
Q: Is the Boc group on this compound stable to acidic or basic washes? A: The tert-butoxycarbonyl (Boc) group is generally stable to mild basic washes (e.g., saturated NaHCO₃) and weak, brief acidic washes. However, it is readily cleaved by strong acids (e.g., HCl > 1M, trifluoroacetic acid). Thioamides can also undergo acid-catalyzed hydrolysis or other side reactions under harsh acidic conditions.[4][5] It is recommended to use neutral or mildly basic conditions for aqueous washes whenever possible.
-
Q: What solvent systems are recommended for silica gel chromatography of this compound? A: Given its polarity, you will likely require a relatively polar eluent system.
-
Good starting points: Gradients of 20% to 80% Ethyl Acetate in Hexanes.
-
For more polar analogs: Gradients of 2% to 10% Methanol in Dichloromethane.
-
Tailing/Streaking Issues: If the compound streaks on the column, adding a small amount of triethylamine (~0.1-0.5%) to the mobile phase can often resolve the issue by deactivating acidic sites on the silica gel.
-
-
Q: Can I avoid a liquid-liquid extraction work-up entirely? A: Yes, modern techniques can bypass traditional separatory funnel extractions. One effective method involves using silicone elastomer-coated glass powders (commercially available as products like FastWoRX™).[6] In this procedure, the powder is added to the quenched aqueous reaction mixture. It selectively absorbs the organic product, is then filtered off, and can be directly used as a solid-load for flash chromatography, significantly reducing solvent waste and time.[6]
Data Summary Table
The choice of an extraction solvent is critical. This table provides a comparison of common solvents to aid in your selection.
| Solvent System | Polarity Index | Water Miscibility | Density (g/mL) | Extraction Power for Polar Molecules | Notes |
| Diethyl Ether | 2.8 | Low | 0.71 | Low | Prone to peroxide formation. |
| Hexanes | 0.1 | Very Low | 0.66 | Very Low | Only suitable for very nonpolar compounds. |
| Ethyl Acetate | 4.4 | Low (3 g/100mL) | 0.90 | Moderate | Good general-purpose solvent. |
| Dichloromethane | 3.1 | Low (1.3 g/100mL) | 1.33 | Moderate-High | Effective but is a suspected carcinogen. |
| Chloroform | 4.1 | Low (0.8 g/100mL) | 1.49 | High | Excellent solvent but has health concerns. |
| n-Butanol | 4.0 | High (9 g/100mL) | 0.81 | High | Can be difficult to remove; forms azeotrope with water. |
| 3:1 CHCl₃/IPA | ~4.8 | Biphasic | ~1.3 | Very High | Highly effective for polar, water-soluble organics.[1] |
References
- University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents.
- ChemBK. tert-Butyl 4-carbamothioylpiperazine-1-carboxylate.
- ResearchGate. How to extract a highly polar compound from the aqueous phase?.
- ResearchGate. Can anyone suggest a better workup procedure in compound purification for organic synthesis?.
- Google Patents. Method for extracting organic compounds from aqueous mixtures.
- ResearchGate. How can I isolate a highly polar compound from an aqueous solution?.
- University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents.
- Kirschning, A., Monenschein, H., & Wittenberg, R. (2001). Modern Separation Techniques for the Efficient Workup in Organic Synthesis. Angewandte Chemie International Edition, 40(4), 650-672.
- Li, Y., Zhang, Y., & Wang, J. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega, 3(7), 7855–7861.
- National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.
- ChemRxiv. Thioimidate Solutions to Thioamide Problems during Peptide Synthesis.
- National Center for Biotechnology Information. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.
- ChemRxiv. Supplementary information.
- PubMed. Opportunities and challenges in the synthesis of thioamidated peptides.
- ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis.
Sources
- 1. Workup [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Synthesis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Welcome to the technical support center for the synthesis and analysis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring the conversion of Tert-butyl 4-cyanopiperidine-1-carboxylate to its corresponding thioamide. Here, we address common questions and troubleshooting scenarios in a direct Q&A format, grounding our advice in established analytical principles.
Section 1: Reaction Overview & Monitoring Strategy
Q1: What is the overall reaction scheme for the synthesis of this compound from the corresponding nitrile?
The synthesis of this compound is typically achieved via the thionation of its nitrile precursor, Tert-butyl 4-cyanopiperidine-1-carboxylate. This transformation involves the addition of a sulfur source, such as hydrogen sulfide (H₂S) or one of its salt equivalents (e.g., NaSH, (NH₄)₂S), across the carbon-nitrogen triple bond.[1][2][3][4] The reaction is often catalyzed by a base, such as pyridine or triethylamine.
The overall transformation can be visualized as follows:
Caption: Reaction scheme for the synthesis of the target thioamide.
Q2: What are the primary methods for monitoring the progress of this reaction, and what is the principle behind each?
Monitoring this reaction hinges on distinguishing the starting material (SM) from the product (P) based on their differing physicochemical properties. The conversion of a nitrile group (-C≡N) to a thioamide group (-C(=S)NH₂) introduces significant changes in polarity, mass, and bond structure.
| Technique | Principle of Differentiation | Expected Observation for Reaction Progress |
| Thin-Layer Chromatography (TLC) | Polarity. The thioamide product is significantly more polar than the nitrile starting material due to the C=S bond and the hydrogen-bonding capability of the -NH₂ group. | The product spot will have a much lower Rf value (travels less distance) than the starting material spot on a silica gel plate. |
| High-Performance Liquid Chromatography (HPLC) | Polarity (Reversed-Phase). In reversed-phase HPLC, more polar compounds elute earlier. | The product peak will have a shorter retention time than the starting material peak. |
| ¹³C NMR Spectroscopy | Chemical Environment of Carbon. The carbon atom of the nitrile group has a distinct chemical shift from the carbon of the thioamide group. | Disappearance of the nitrile carbon signal (~115-125 ppm) and appearance of the thioamide carbon signal (~190-210 ppm).[5][6][7][8][9] |
| Infrared (IR) Spectroscopy | Bond Vibrational Frequencies. The C≡N triple bond has a unique, sharp absorption that is absent in the product. | Disappearance of the strong C≡N stretching band (~2250 cm⁻¹).[10][11][12][13] |
| Mass Spectrometry (MS) | Molecular Weight. The product has a higher molecular weight due to the addition of H₂S (mass increase of ~34.08 Da). | Decrease in the ion signal for the SM (e.g., [M+H]⁺ at m/z 211.28) and increase in the signal for the product (e.g., [M+H]⁺ at m/z 245.36). |
Section 2: Troubleshooting with Thin-Layer Chromatography (TLC)
Q3: I'm setting up a TLC to monitor my reaction. What's a good starting solvent system?
Given the significant increase in polarity from the nitrile to the thioamide, a moderately polar solvent system is a good starting point. A common choice for nitrogen-containing compounds is a mixture of a nonpolar solvent and a polar solvent, often with a small amount of base to prevent streaking.
Recommended Starting Systems (Silica Gel):
-
30-50% Ethyl Acetate in Hexanes: A versatile system. Start with 30% and increase the ethyl acetate concentration if the spots remain at the baseline.
-
5-10% Methanol in Dichloromethane (DCM): A more polar system suitable if the product is poorly mobile in ethyl acetate/hexanes.
-
Add a trace of base: For any system, adding ~0.5-1% triethylamine (TEA) or ammonium hydroxide can sharpen spots by deactivating acidic sites on the silica.
Q4: My TLC plate shows only one spot, even after several hours. Is my reaction not working?
Not necessarily. This is a common issue that can arise from several factors:
-
Spots are on the baseline: Your solvent system is not polar enough to move the compounds. The highly polar thioamide product may be "stuck" at the origin. Solution: Increase the polarity of your mobile phase (e.g., from 30% to 50% ethyl acetate, or switch to a DCM/methanol system).
-
Spots are at the solvent front: Your solvent system is too polar. Both the starting material and product are moving with the solvent front, resulting in no separation. Solution: Decrease the polarity of your mobile phase (e.g., from 50% to 20% ethyl acetate in hexanes).
-
Reaction has not started or is complete: It's possible the reaction is either 0% or 100% complete. To verify, you must use a reference spot.
Q5: How can I be sure which spot is the starting material and which is the product?
The most reliable method is co-spotting .
Experimental Protocol: TLC Co-spotting
-
On a TLC plate, draw a starting line in pencil.
-
Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
In the "SM" lane, spot a dilute solution of your pure starting material.
-
In the "Rxn" lane, spot a small aliquot from your reaction mixture.
-
In the "Co" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of the SM spot.
-
Develop the plate in your chosen solvent system.
-
Interpretation:
-
The "SM" lane shows the Rf of the starting material.
-
The "Rxn" lane shows all components in your mixture.
-
In the "Co" lane, the starting material spot will appear more intense if it is still present in the reaction mixture. Any new, lower Rf spot in the "Rxn" lane is likely your product. As the reaction proceeds, the upper spot (SM) will fade and the lower spot (Product) will intensify.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facile Transformation of Nitriles into Thioamides: Application to C ‐Glycosyl Nitrile Derivatives | Zendy [zendy.io]
- 4. Facile Transformation of Nitriles into Thioamides: Application to C -Glycosyl Nitrile Derivatives | CoLab [colab.ws]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
Technical Support Center: Synthesis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
<-Original_M_Content>
Welcome to the technical support guide for the synthesis and scale-up of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this key thioamide intermediate. Our goal is to provide practical, experience-driven advice to help you optimize your reaction, improve yield and purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward synthesis involves a two-step process. First, 4-cyanopiperidine is protected with a tert-butyloxycarbonyl (Boc) group to yield tert-butyl 4-cyanopiperidine-1-carboxylate.[1] This intermediate is then converted to the final thioamide product. The thionation of the nitrile group is typically achieved using hydrogen sulfide (H₂S) gas in the presence of a base like pyridine or triethylamine.
Q2: Why is the Boc protecting group necessary for this synthesis?
A2: The Boc group serves two primary functions. First, it deactivates the piperidine nitrogen, preventing it from interfering with the thionation reaction or acting as a nucleophile in side reactions. Second, it enhances the solubility of the piperidine starting material and intermediates in common organic solvents, simplifying handling and purification.
Q3: What are the major safety concerns when scaling up this synthesis?
A3: The primary safety hazard is the use of hydrogen sulfide (H₂S) gas. H₂S is an extremely toxic, flammable gas with a characteristic rotten egg smell.[2][3] A critical danger is rapid olfactory fatigue, where the sense of smell is quickly deadened, giving a false impression that the gas is no longer present.[4] All manipulations involving H₂S must be conducted in a well-ventilated fume hood equipped with an H₂S detector and alarm.[4][5] A proper gas scrubbing system containing a bleach or caustic solution is mandatory to neutralize excess H₂S.
Q4: Can I use a surrogate for H₂S gas, like Lawesson's reagent or NaSH?
A4: Yes, alternatives to gaseous H₂S exist. Sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S) can be used as a sulfide source.[4][6] These are often considered safer alternatives for smaller-scale reactions as they avoid the handling of a toxic gas cylinder. However, they can introduce challenges in workup and purification due to their salt-like nature. Reagents like Lawesson's reagent are more commonly used for converting amides to thioamides and may not be as efficient for the direct conversion of nitriles. For direct nitrile to thioamide conversion, methods using carbon disulfide and sodium sulfide have also been reported.[7][8]
Synthesis Workflow and Troubleshooting
The general workflow for the synthesis is outlined below. Common problems are keyed to the detailed troubleshooting guide that follows.
Troubleshooting Guide
Problem A: Low Yield or Incomplete Reaction in Boc Protection (Step 1)
Q: My protection of 4-cyanopiperidine with (Boc)₂O is sluggish and gives a low yield. What are the common causes?
A: This is a common issue that can usually be traced to a few key factors:
-
Reagent Quality: The primary starting material, 4-cyanopiperidine, is often supplied as a hydrochloride or other salt. The free base is required for the reaction. Ensure you are starting with the free base or adding a sufficient amount of a non-nucleophilic base (like triethylamine) to neutralize the salt in situ.
-
Base Stoichiometry: If you are neutralizing a salt, ensure at least one full equivalent of base is used. For the protection reaction itself, a base like triethylamine or DIPEA is often added to scavenge the acid byproduct. Using a slight excess (1.1-1.2 equivalents) can drive the reaction to completion.
-
Solvent Choice: Dichloromethane (DCM)[1] or tetrahydrofuran (THF) are excellent solvent choices. Ensure they are anhydrous, as water can hydrolyze the (Boc)₂O anhydride, reducing its effectiveness.
-
Reaction Temperature: The reaction is typically run at room temperature.[1] If the reaction is slow, gentle heating to 30-40°C can be beneficial, but monitor for potential side reactions.
Troubleshooting Decision Tree:
Problem B: Incomplete Thionation or Side Product Formation (Step 2)
Q: The conversion of the nitrile to the thioamide is incomplete, or I am seeing significant amounts of the corresponding amide by-product. How can I fix this?
A: This is the most critical and challenging step of the synthesis. Success hinges on controlling the reaction conditions and reagent purity.
-
H₂S Delivery: The reaction requires a continuous supply of H₂S gas. Simply purging the headspace is insufficient. You must bubble H₂S through the reaction mixture at a steady, controlled rate. On a larger scale, maintaining saturation can be difficult. Ensure your gas delivery tube is submerged below the liquid surface and that agitation is vigorous enough to ensure good gas-liquid mixing.
-
Base and Solvent: The reaction is typically run in a basic solvent like pyridine, which acts as both the solvent and a catalyst. An alternative is using a co-solvent like ethanol or methanol with a base such as triethylamine. The base is crucial for activating the H₂S. Ensure the base is anhydrous; water can lead to the hydrolysis of the nitrile to the amide, which is a common side product.[9]
-
Temperature Control: The reaction is typically exothermic. Running the reaction at room temperature or with gentle cooling (e.g., 15-20°C) is recommended. Overheating can increase the rate of side reactions, including amide formation.
-
Reaction Time: These reactions can be slow. Monitor the reaction progress by TLC or LC-MS. Do not quench the reaction until the starting material is consumed. It is not uncommon for these reactions to run for 12-24 hours.
| Parameter | Recommended Condition | Rationale |
| H₂S Source | Gaseous H₂S | Provides a continuous supply to drive the reaction equilibrium. |
| Solvent | Anhydrous Pyridine or EtOH/Et₃N | Pyridine acts as a basic catalyst; ensure solvents are dry to prevent amide formation. |
| Temperature | 15-25°C | Balances reaction rate while minimizing exothermic side reactions. |
| Monitoring | TLC (Stain: KMnO₄) / LC-MS | Allows for accurate determination of reaction completion. |
Problem C: Product Purification and Purity Issues
Q: My final product is an oil or a discolored solid that is difficult to purify. What are the best purification strategies?
A: Purity issues after the thionation step often stem from residual sulfur, amide by-products, or polar impurities from the basic reaction medium.
-
Workup: After the reaction is complete, it is crucial to remove all dissolved H₂S and the basic catalyst. This is typically done by sparging the solution with nitrogen gas, followed by dilution with an organic solvent (like ethyl acetate) and washing sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove pyridine/triethylamine, then with water and brine.
-
Sulfur Removal: Elemental sulfur can sometimes form as a by-product. A wash with a dilute aqueous solution of sodium bisulfite (NaHSO₃) can help remove some sulfur-based impurities.
-
Crystallization: The product, this compound, is often a crystalline solid. A careful recrystallization is the most effective method for purification on a large scale. Common solvent systems include ethyl acetate/hexanes, isopropanol, or toluene. Experiment with different solvent systems to find the optimal one for your material.
-
Chromatography: If crystallization fails or is insufficient, silica gel chromatography is a reliable option. A gradient elution starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing polarity is typically effective at separating the desired thioamide from the more polar amide by-product and other impurities.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate
-
To a stirred solution of 4-cyanopiperidine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM, ~5 mL per gram of starting material), add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, which is typically a white to off-white solid.[1]
Protocol 2: Synthesis of this compound
(Caution: This procedure must be performed in a certified, high-flow fume hood.)
-
Dissolve tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous pyridine (~10 mL per gram).
-
Cool the solution to 15°C in a water bath.
-
Bubble H₂S gas through the stirred solution at a moderate, steady rate. An exit bubbler connected to a bleach scrubber is required.
-
Monitor the reaction by TLC or LC-MS. Continue the H₂S addition until the starting material is consumed (typically 12-24 hours).
-
Once complete, stop the H₂S flow and sparge the reaction mixture with nitrogen gas for 30-60 minutes to remove dissolved H₂S.
-
Pour the mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with cold 1M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from isopropanol/heptane) or silica gel chromatography.
References
- Unacademy. (n.d.). Lab Preparation of Hydrogen Sulphide.
- Montoya, L. A., & Steiger, A. K. (2016). A Practical Guide to Working with H2S at the Interface of Chemistry and Biology. PMC - NIH.
- ResearchGate. (2016). What type of safety measures are necessary in the handling of Hydrogen sulfide in laboratory scale?
- The Chemistry Notes. (2020). Hydrogen sulphide (H2S): Lab preparation, Kipp's apparatus, Properties and Uses.
- Wikipedia. (n.d.). Hydrogen sulfide.
- PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.
- Ghosh, T., Si, A., & Misra, A. K. (2017). Facile Transformation of Nitriles into Thioamides: Application to C-Glycosyl Nitrile Derivatives. ResearchGate.
- Byerly-Duke, J., Donovan, A., Sharma, K., Ibrahim, R., & VanVeller, B. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
- Ghosh, T., Si, A., & Misra, A. K. (2017). Facile Transformation of Nitriles into Thioamides: Application to C-Glycosyl Nitrile Derivatives. Zendy.
- ResearchGate. (2016). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Lab Preparation of Hydrogen Sulphide [unacademy.com]
- 3. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 4. A Practical Guide to Working with H2S at the Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Facile Transformation of Nitriles into Thioamides: Application to C ‐Glycosyl Nitrile Derivatives | Zendy [zendy.io]
- 9. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Navigating the Challenges of Viscous Oils in Piperidine Synthesis
Welcome to the technical support center dedicated to addressing a common yet vexing challenge in organic synthesis: the formation and handling of viscous oils, particularly in the context of piperidine synthesis. Piperidine and its derivatives are crucial scaffolds in medicinal chemistry, and their successful synthesis and purification are paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing practical, field-proven insights to troubleshoot and overcome the hurdles associated with oily products.
Frequently Asked Questions (FAQs)
Here, we address some of the initial high-level questions that often arise when an expected solid product turns out to be a viscous oil.
Q1: Why did my piperidine synthesis yield a viscous oil instead of a crystalline solid?
There are several potential reasons for obtaining a viscous, oily product:
-
Impurities: The presence of unreacted starting materials, byproducts, or residual solvents can lower the melting point of your compound, resulting in an oil.[3][4] Common impurities in piperidine synthesis include residual pyridine after hydrogenation or byproducts from side reactions.[5]
-
Polymorphism: Your compound may exist in multiple crystalline forms (polymorphs), one or more of which could be a low-melting solid or an oil at room temperature.
-
Inherent Physical Properties: Some highly pure organic compounds, including certain piperidine derivatives, are intrinsically oils or low-melting solids at ambient temperatures.
-
Hydration: The presence of water can sometimes lead to the formation of a hydrate which may be an oil. It is crucial to properly dry the product.[5]
Q2: My purified piperidine has a yellow tint. Is this a problem?
A yellow discoloration in piperidine is typically a sign of oxidation.[6][7] While this may not affect the outcome of all subsequent reactions, for applications requiring high purity, it is advisable to remove these colored impurities. Distillation is the most effective method for this.[6][7] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[6][7]
Q3: I'm struggling to separate piperidine from pyridine using distillation. What's going on?
Piperidine and pyridine form a constant boiling azeotropic mixture, which makes their complete separation by simple fractional distillation challenging.[5][6] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[6] To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[6]
Troubleshooting Guide: From Viscous Oil to Crystalline Solid
When faced with a viscous oil, a systematic approach is key. The following table and detailed protocols will guide you through the troubleshooting process.
| Problem | Potential Cause | Recommended Solution(s) |
| Product "oils out" during crystallization | High supersaturation, solvent polarity issues, presence of impurities.[8] | 1. Modify the solvent system.2. Slow down the crystallization process (e.g., slower cooling).3. Attempt trituration with a non-polar solvent.4. Utilize seeding with a crystal of the desired compound. |
| Inability to induce crystallization | Compound is a true oil at room temperature, or significant impurities are present. | 1. Purify the oil using column chromatography.2. Attempt to form a solid derivative (e.g., a salt).3. Explore alternative crystallization techniques (e.g., vapor diffusion).[9] |
| Product is a sticky, hard-to-handle solid | A mixture of solid product and oily impurities.[3] | 1. Triturate the sticky solid with a cold, non-polar solvent.2. Dissolve the material and attempt recrystallization from a different solvent system. |
| Difficulty in drying the viscous oil | Trapped residual solvent within the oil.[10] | 1. Dissolve the oil in a low-boiling point solvent (e.g., dichloromethane) and re-evaporate under high vacuum.2. Use a drying pistol with an appropriate desiccant.[10] |
Experimental Protocols
Protocol 1: Trituration to Induce Crystallization or Purify a Sticky Solid
Trituration is a simple yet effective technique to induce crystallization from an oil or to wash away soluble impurities from a sticky solid.
Objective: To obtain a solid product from a viscous oil or to purify a sticky solid.
Materials:
-
Viscous oil or sticky solid
-
A solvent in which the desired compound is sparingly soluble but the impurities are soluble (e.g., hexanes, pentane, diethyl ether).
-
Glass rod
-
Spatula
-
Filter funnel and paper
Procedure:
-
Place the viscous oil or sticky solid in a flask or beaker.
-
Add a small amount of the chosen solvent.
-
Using a glass rod, scratch the inside of the flask at the surface of the solvent and oil interface. This can create nucleation sites for crystal growth.
-
Stir the mixture vigorously with the glass rod or a magnetic stirrer. The goal is to break up the oil and encourage solidification.
-
If the oil solidifies, continue to stir to break up the solid into a fine powder.
-
If after a reasonable amount of time the oil has not solidified, you can try cooling the mixture in an ice bath while continuing to stir.
-
Once a solid has formed, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification of a Piperidine Derivative via Salt Formation
If your piperidine derivative is an oil, converting it to a salt can often lead to a stable, crystalline solid that is easier to handle and purify.
Objective: To purify a basic piperidine oil by converting it to a solid salt.
Materials:
-
Viscous piperidine oil
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
Anhydrous solution of HCl in diethyl ether (or another suitable acid)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the crude piperidine oil in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a solution of anhydrous HCl in diethyl ether dropwise.
-
A precipitate of the hydrochloride salt should form. If no precipitate forms, you may need to concentrate the solution or try a different solvent.
-
Continue adding the HCl solution until no more precipitate is observed.
-
Stir the resulting suspension for 15-30 minutes to ensure complete precipitation.
-
Collect the solid salt by filtration.
-
Wash the salt with a small amount of cold, anhydrous diethyl ether to remove any non-basic impurities.
-
Dry the salt under vacuum.
-
To recover the free base, the salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent.[5][11]
Visualization of Workflows
The following diagrams illustrate the decision-making process and experimental workflows for handling viscous oils in piperidine synthesis.
Caption: Workflow for purification via salt formation.
Best Practices for Preventing and Managing Viscous Oils
-
Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can carry through the synthesis and inhibit crystallization.
-
Reaction Monitoring: Closely monitor your reaction by TLC or another appropriate method to ensure it has gone to completion. Incomplete reactions are a common source of impurities.
-
Thorough Work-up: Perform a thorough aqueous work-up to remove any water-soluble impurities. Ensure your organic extracts are properly dried before concentrating.
-
Solvent Selection for Crystallization: The choice of solvent is critical for successful crystallization. [12][13]A good crystallization solvent should dissolve the compound when hot but not when cold. [12][13]* Patience is Key: Crystallization can sometimes be a slow process. Do not be too quick to assume your compound will not crystallize. Allow solutions to cool slowly and undisturbed.
By employing these troubleshooting strategies and best practices, you will be better equipped to handle the challenges posed by viscous oils in piperidine synthesis, ultimately leading to higher purity products and more reliable experimental outcomes.
References
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.).
- A method to crystallize substances that oil out - ResearchGate. (2025, August 7).
- 9 Ways to Crystallize Organic Compounds - wikiHow. (2024, October 10).
- Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. (2023, June 29).
- SOP: CRYSTALLIZATION. (n.d.).
- I am doing an organic synthesis using water as a solvent. Instead of a solid I keep getting a sticky substance. How can I get a solid powdery form? | ResearchGate. (2015, January 27).
- Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28).
- Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.).
- Piperidine Synthesis. - DTIC. (2025, June 4).
- Piperidine Purification and Isolation: A Technical Support Guide - Benchchem. (n.d.).
- struggling to dry sticky compounds – any advice? : r/OrganicChemistry - Reddit. (2025, April 13).
- sticky mass - Organic Chemistry - Science Forums. (2018, December 13).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. sticky mass - Organic Chemistry - Science Forums [scienceforums.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 13. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Optimizing the Boc Protection of 4-Carbamothioylpiperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the N-Boc protection of 4-carbamothioylpiperidine. This document is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. Our goal is to provide not just protocols, but the underlying chemical principles and troubleshooting insights to help you navigate the unique challenges presented by the thioamide functional group.
The protection of the piperidine nitrogen as its tert-butoxycarbonyl (Boc) carbamate is a foundational step in many synthetic routes. However, the presence of the 4-carbamothioyl (thioamide) moiety introduces specific complexities that can lead to incomplete reactions, side-product formation, and purification difficulties. This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns that arise during the Boc protection of 4-carbamothioylpiperidine.
Q1: What are the standard baseline conditions for this reaction?
Standard conditions for Boc protection of amines are an excellent starting point.[1][2] This typically involves reacting 4-carbamothioylpiperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
| Component | Recommended Starting Point | Rationale |
| Substrate | 4-Carbamothioylpiperidine | 1.0 equivalent |
| Boc Reagent | (Boc)₂O | 1.1 - 1.3 equivalents |
| Base | Triethylamine (TEA) or DIPEA | 1.2 - 1.5 equivalents |
| Solvent | Dichloromethane (DCM) or THF (anhydrous) | Provides good solubility for reactants. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions. |
| Time | 2 - 16 hours | Monitor by TLC or LC-MS for completion. |
Q2: My reaction is sluggish or incomplete. What are the primary causes?
An incomplete reaction is a frequent issue. The nucleophilicity of the piperidine nitrogen is standard, but several factors can hinder the reaction:
-
Insufficient Base: The reaction generates tert-butanol and CO₂, and the base is required to neutralize the resulting carbonic acid mono-tert-butyl ester. An inadequate amount of base can stall the reaction.
-
Base Strength: While TEA is often sufficient, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be considered, but with caution, as it may promote side reactions.
-
Steric Hindrance: While not severe for piperidine, poor solvation can effectively increase steric hindrance. Ensure the substrate is fully dissolved before adding (Boc)₂O.
Q3: I see multiple spots on my TLC/LC-MS. What are the likely side products?
The thioamide group is more reactive than its amide counterpart and can participate in side reactions.[3]
-
N,N-di-Boc-piperidine: If excess (Boc)₂O is used, especially with a catalytic amount of DMAP, a second Boc group can add to the carbamate nitrogen.[4]
-
Thioamide Hydrolysis: Thioamides can hydrolyze to the corresponding amide (4-carbamoylpiperidine derivative) in the presence of water, particularly under basic conditions.[5] Using anhydrous solvents is critical to prevent this.[3]
-
Reaction at Sulfur: The thioamide sulfur is nucleophilic and can react with electrophiles. While reaction with (Boc)₂O is part of a proposed mechanism for N-acylation of thioamides (via S-acylation followed by S-to-N transfer), other undesired reactions could occur if electrophilic impurities are present.[6]
Q4: How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a moderately polar solvent system like 5-10% Methanol in DCM or 50% Ethyl Acetate in Hexanes. The product, being more lipophilic due to the Boc group, will have a higher Rf value than the starting amine. Stain with potassium permanganate or ninhydrin (the starting material will stain purple/blue, while a fully reacted product will not).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will confirm the mass of the desired product (M+H)+ and help identify any side products by their mass.
Q5: Purification of the final product is proving difficult. What strategies can I employ?
-
Aqueous Workup (with caution): A standard workup involves quenching the reaction with water or saturated NH₄Cl and extracting with an organic solvent like ethyl acetate.[1] However, prolonged exposure to aqueous base should be minimized to prevent thioamide hydrolysis.[5]
-
Non-Aqueous Workup: If hydrolysis is a concern, filter the reaction mixture through a pad of celite to remove triethylamine salts and concentrate the filtrate.
-
Column Chromatography: This is often necessary to remove unreacted (Boc)₂O byproducts and any side products. A silica gel column using a gradient of ethyl acetate in hexanes or methanol in DCM is typically effective.
-
Sublimation of (Boc)₂O: Excess (Boc)₂O can sometimes be removed by sublimation under high vacuum, which can simplify subsequent purification.[7]
Troubleshooting Guide
Use this guide to diagnose and resolve common experimental issues.
| Symptom | Probable Cause(s) | Recommended Actions & Solutions |
| Low Yield / Incomplete Reaction | 1. Insufficient (Boc)₂O or base.2. Low reaction temperature or short reaction time.3. Poor quality of reagents. | 1. Increase (Boc)₂O to 1.3-1.5 eq. and base to 1.5-2.0 eq.2. Allow the reaction to stir overnight at room temperature.3. Use freshly opened (Boc)₂O and distilled, anhydrous base and solvent. |
| Multiple Products on TLC/LC-MS | 1. Hydrolysis: Presence of water in the reaction.2. Di-Boc Formation: Excess (Boc)₂O and/or use of DMAP.3. Degradation: Thioamide instability under harsh conditions. | 1. Ensure all glassware is oven-dried and use anhydrous solvents.2. Use a maximum of 1.2 eq. of (Boc)₂O and avoid DMAP unless necessary.3. Maintain temperature at or below room temperature. Avoid strong, nucleophilic bases. |
| Product is an Oil, Fails to Crystallize | 1. Presence of greasy byproducts (e.g., from (Boc)₂O).2. Residual solvent. | 1. Purify meticulously by column chromatography.2. Dry the purified product under high vacuum for an extended period. Trituration with a non-polar solvent like hexanes or pentane can sometimes induce crystallization. |
| Difficulty Removing Byproducts | 1. tert-Butanol and other (Boc)₂O byproducts are co-eluting with the product. | 1. After the reaction, concentrate the mixture and re-dissolve in ethyl acetate. Wash with a mild aqueous acid (e.g., 1% citric acid) and then brine to remove the base and some polar impurities. Dry and re-concentrate before chromatography. |
Visual Workflow: Troubleshooting Boc Protection
The following diagram outlines a logical workflow for addressing common problems encountered during the synthesis.
Caption: Troubleshooting decision tree for Boc protection.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by controlling for the potential side reactions discussed above.
Materials:
-
4-Carbamothioylpiperidine (1.0 eq.)
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.2 eq.)
-
Triethylamine (TEA), distilled (1.5 eq.)
-
Dichloromethane (DCM), anhydrous (to make a 0.1 M solution)
-
Silica Gel for chromatography
-
Standard laboratory glassware, oven-dried
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-carbamothioylpiperidine (1.0 eq.).
-
Dissolution: Dissolve the substrate in anhydrous DCM (to a concentration of approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exotherm and minimize side reactions.
-
Base Addition: Add distilled triethylamine (1.5 eq.) to the stirring solution.
-
Reagent Addition: Slowly add a solution of (Boc)₂O (1.2 eq.) in a small volume of anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for 4-16 hours.
-
Monitoring: Monitor the reaction's completion by TLC (e.g., 10% MeOH/DCM) or LC-MS. The disappearance of the starting material is the primary indicator.
-
Workup:
-
Once complete, concentrate the reaction mixture in vacuo.
-
Re-dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid (1x), saturated aqueous sodium bicarbonate (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of 20% to 60% ethyl acetate in hexanes.
-
Combine fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the N-Boc-4-carbamothioylpiperidine as a white solid or pale yellow oil.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.[8][9]
References
- Mitchell, J. P., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry.
- ResearchGate. (2013). Stability of thioamides?
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Shafi, S., et al. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research.
- Szostak, M., et al. (2018). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PMC.
- Zhang, J., et al. (2022). Thioamide N–C(S) Activation by Ground-State- Destabilization. The Royal Society of Chemistry.
- ResearchGate. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides.
- VanVeller, B., et al. (2019). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. NIH.
- Royal Society of Chemistry. (2015). Dual protection of amino functions involving Boc.
- ResearchGate. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. ijcr.info [ijcr.info]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. Tert-butyl 4-carbamothioylpiperidine-1-carboxylate is a key building block in the synthesis of various pharmacologically active agents. Its purity profile can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound against other analytical techniques, supported by experimental rationale and validation principles.
The Critical Role of Purity Analysis
This compound contains a piperidine ring, a common scaffold in medicinal chemistry, protected by a tert-butyloxycarbonyl (Boc) group, and functionalized with a carbamothioyl (thiourea) group. Impurities can arise from the synthetic route, such as unreacted starting materials, byproducts from side reactions (e.g., hydrolysis of the Boc group or the carbamothioyl moiety), or degradation products. A reliable analytical method is therefore essential to quantify the purity and identify any potential impurities.
Optimized HPLC Method for Purity Determination
Based on the chemical properties of this compound—a moderately polar, non-volatile compound with a UV-absorbing carbamothioyl group—a reversed-phase HPLC (RP-HPLC) method with UV detection is the most suitable approach. The following method has been optimized for high resolution, sensitivity, and robustness.
Experimental Protocol: Optimized RP-HPLC Method
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 235 nm.
-
Injection Volume: 10 µL.
-
Rationale for Method Parameters
-
C18 Column: The non-polar stationary phase provides excellent retention for the moderately non-polar this compound.
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase protonates any residual free silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape. It also ensures consistent ionization of the analyte.
-
Gradient Elution: A gradient of acetonitrile is employed to ensure the elution of both polar and non-polar impurities with good peak shapes within a reasonable runtime.
-
UV Detection at 235 nm: The carbamothioyl group exhibits UV absorbance, with a maximum expected in the lower UV range. 235 nm provides a good balance of sensitivity for the main component and potential impurities.
Method Validation and Performance
This HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.
| Validation Parameter | Acceptance Criteria | Typical Performance of Optimized Method |
| Specificity | No interference from blank, placebo, or known impurities. | The method successfully separates the main peak from potential impurities and degradation products. |
| Linearity (r²) | ≥ 0.999 | > 0.9995 over a range of 0.1 - 1.5 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Repeatability: < 0.5%; Intermediate Precision: < 1.0% |
| Robustness | No significant impact on results with small, deliberate changes to method parameters. | The method is robust to minor variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). |
Comparison with Alternative Analytical Methods
While the optimized RP-HPLC method is highly suitable, it is instructive to compare it with other potential analytical techniques.
Isocratic HPLC
An isocratic HPLC method, using a constant mobile phase composition, could also be employed.
-
Advantages: Simpler to set up and run; can be faster for known, well-separated impurities.
-
Disadvantages: Poor resolution for complex mixtures of impurities with a wide range of polarities. Late-eluting non-polar impurities may show significant peak broadening, while early-eluting polar impurities may not be retained.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1][4][5]
-
Advantages: Excellent separation efficiency for volatile compounds; provides structural information from mass spectrometry, which is invaluable for identifying unknown impurities.
-
Disadvantages: this compound is a non-volatile and likely thermally labile compound due to the Boc protecting group. It would likely decompose in the hot GC inlet, making direct analysis impossible without derivatization.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a "green" alternative to normal-phase HPLC.[6][7][8]
-
Advantages: Faster analysis times and reduced organic solvent consumption compared to HPLC.[2][9] It can provide different selectivity for certain classes of compounds.
-
Disadvantages: Requires specialized equipment. Method development can be more complex than for RP-HPLC. May not offer superior resolution for this specific compound compared to the optimized RP-HPLC method.
Comparative Summary
| Technique | Suitability for this compound | Key Advantages | Key Disadvantages |
| Optimized RP-HPLC | Excellent | High resolution, robust, widely available, suitable for non-volatile compounds. | Uses organic solvents. |
| Isocratic HPLC | Fair | Simple, fast for known impurities. | Poor resolution for complex samples, peak broadening. |
| GC-MS | Poor (for intact molecule) | Excellent for volatile impurities, provides structural information. | Analyte is non-volatile and thermally labile. |
| SFC | Good | Fast, reduced solvent use, alternative selectivity. | Requires specialized equipment, potentially more complex method development. |
Visualizing the Workflow and Logic
Experimental Workflow for HPLC Purity Analysis
Caption: Decision Logic for Analytical Method Selection.
Conclusion
For the comprehensive purity analysis of this compound, a well-validated, gradient reversed-phase HPLC method stands out as the most reliable and robust choice. It provides the necessary specificity to separate the main component from potential process-related impurities and degradation products, ensuring the quality and consistency of this vital pharmaceutical intermediate. While other techniques like SFC offer advantages in terms of speed and solvent consumption, the widespread availability, established performance, and suitability for non-volatile analytes make RP-HPLC the gold standard for this application.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Preprints.org. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]
- MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
- Chromatography Today. (2023). Should I use SFC or HPLC for my Analysis?. [Link]
- ResearchGate. (2018).
- Drawell. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
- ResearchGate. (2015). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. [Link]
- AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
- MedCrave. (2016).
- PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
- Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. [Link]
- YouTube. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]
- PMC - PubMed Central. (2023).
- U.S. Food and Drug Administration. (2015).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
Confirming the Structure of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate: A Comparative Spectroscopic Guide
For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis to confirm the structure of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate, a piperidine derivative of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, we will employ a comparative approach. By examining the spectroscopic data of closely related analogs, we can establish a reliable predictive framework for the expected analytical signatures of the target compound.
This guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. We will also present a comparative analysis with a structurally similar compound, Tert-butyl 4-carbamoylpiperidine-1-carboxylate, to highlight the key spectroscopic differences arising from the substitution of a carbonyl group with a thiocarbonyl group.
Predicted Structure and Key Spectroscopic Features
The chemical structure of this compound (CAS 214834-18-1) is characterized by a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a carbamothioyl (thiourea) functional group at the 4-position.
Molecular Structure:
Caption: Chemical structure of this compound.
Comparative Spectroscopic Analysis
To validate the structure, we will compare the predicted spectroscopic data with that of a known analog, Tert-butyl 4-carbamoylpiperidine-1-carboxylate[1]. The primary difference lies in the C=O versus C=S bond, which will significantly influence the IR and ¹³C NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the Boc protecting group, and the carbamothioyl group.
-
Boc Group: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group will appear around δ 1.4-1.5 ppm.
-
Piperidine Ring: The protons on the piperidine ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The protons adjacent to the nitrogen (positions 2 and 6) will likely appear as two sets of multiplets in the regions of δ 2.7-3.0 ppm and δ 4.0-4.2 ppm. The protons at positions 3 and 5 will also be multiplets, typically found between δ 1.6-2.0 ppm. The proton at position 4, attached to the same carbon as the carbamothioyl group, is expected to be a multiplet around δ 2.4-2.6 ppm.
-
Carbamothioyl Group: The two protons on the nitrogen of the carbamothioyl group (-C(=S)NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration, but typically in the range of δ 7.0-9.0 ppm.
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides information on the different carbon environments in the molecule.
-
Boc Group: The quaternary carbon of the tert-butyl group will appear around δ 80 ppm, and the methyl carbons will resonate at approximately δ 28 ppm. The carbonyl carbon of the Boc group is expected at δ 154-155 ppm.
-
Piperidine Ring: The carbons of the piperidine ring will appear in the aliphatic region. C4 (attached to the carbamothioyl group) is expected around δ 43-45 ppm. C2 and C6 will be in the range of δ 43-46 ppm, while C3 and C5 are expected around δ 28-30 ppm.
-
Carbamothioyl Group: The most significant difference compared to its carbamoyl analog will be the chemical shift of the thiocarbonyl carbon (C=S). Thiocarbonyl carbons are significantly deshielded compared to carbonyl carbons and are expected to resonate in the range of δ 180-200 ppm.
Data Comparison Table:
| Assignment | Tert-butyl 4-carbamoylpiperidine-1-carboxylate (Experimental, ppm)[1] | This compound (Predicted, ppm) |
| ¹H NMR | ||
| C(CH₃)₃ | 1.44 (s, 9H) | ~1.45 (s, 9H) |
| Piperidine H2, H6 | 2.72 (br s, 2H), 4.14 (br s, 2H) | ~2.8 (m, 2H), ~4.1 (m, 2H) |
| Piperidine H3, H5 | 1.72 (qd, 2H), 1.84 (br d, 2H) | ~1.7-1.9 (m, 4H) |
| Piperidine H4 | 2.38 (m, 1H) | ~2.5 (m, 1H) |
| -C(=O)NH₂ | - | - |
| -C(=S)NH₂ | ~7.5-9.0 (br s, 2H) | |
| ¹³C NMR | ||
| C(CH₃)₃ | 79.8 | ~80 |
| C(CH₃)₃ | 28.6 | ~28.5 |
| C=O (Boc) | 154.8 | ~155 |
| Piperidine C2, C6 | 43.6 | ~44 |
| Piperidine C3, C5 | 28.6 | ~29 |
| Piperidine C4 | 44.3 | ~45 |
| C=O (Amide) | 173.4 | - |
| C=S (Thioamide) | - | ~185 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for this compound are expected to be:
-
N-H Stretching: The N-H bonds of the primary thioamide will show characteristic stretching vibrations in the range of 3100-3400 cm⁻¹. Often, two bands are observed for the symmetric and asymmetric stretches.
-
C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the Boc group will be observed just below 3000 cm⁻¹.
-
C=O Stretching: A strong absorption band corresponding to the carbonyl group of the Boc protector will be present around 1680-1700 cm⁻¹.
-
C=S Stretching: The thiocarbonyl (C=S) stretching vibration is weaker than the C=O stretch and is typically found in the region of 1020-1250 cm⁻¹. This peak is a key differentiator from the carbamoyl analog.
-
C-N Stretching: C-N stretching vibrations will appear in the fingerprint region, typically between 1250-1350 cm⁻¹.
Experimental Workflow for IR Spectroscopy:
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
For this compound (Molecular Formula: C₁₁H₂₀N₂O₂S), the expected exact mass is approximately 244.12 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 245.13.
Characteristic Fragmentation Patterns:
The fragmentation of piperidine derivatives in mass spectrometry is well-documented.[2][3][4] Common fragmentation pathways involve:
-
Loss of the Boc group: A characteristic fragmentation is the loss of the tert-butyl group (-57 Da) or the entire Boc group (-100 Da).
-
Cleavage of the piperidine ring: The piperidine ring can undergo cleavage, leading to various fragment ions.
-
Fragmentation of the carbamothioyl group: The side chain can also fragment, for example, through the loss of NH₃ or H₂S.
Logical Relationship of Spectroscopic Data for Structural Confirmation:
Caption: Interrelation of spectroscopic data for structural confirmation.
Conclusion
By integrating the data from NMR, IR, and mass spectrometry, a comprehensive and unambiguous structural confirmation of this compound can be achieved. The comparative analysis with its carbamoyl analog provides a robust framework for interpreting the experimental data. The key differentiators are the ¹³C NMR chemical shift of the thiocarbonyl carbon and the presence of a C=S stretching vibration in the IR spectrum. This guide provides the necessary theoretical foundation and expected data for researchers to confidently verify the structure of this compound in a laboratory setting.
References
- Harvey, D. J. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]
- Valli, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1285-1294. [Link]
- Rzepa, H. (2024). NMR data for compound 32. tert-butyl 4-(pyridin-2-ylcarbamoyl)piperidine-1-carboxylate amide. Imperial College London. [Link]
- PubChem. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxamide.
Sources
- 1. NMR data for compound 32. tert-butyl 4-(pyridin-2-ylcarbamoyl)piperidine-1-carboxylate amide | Imperial College London [data.hpc.imperial.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Introduction
Tert-butyl 4-carbamothioylpiperidine-1-carboxylate, a key building block in medicinal chemistry, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a piperidine scaffold protected with a tert-butyloxycarbonyl (Boc) group and a thioamide functionality, is of significant interest to researchers in drug discovery. The thioamide group, an isostere of the amide bond, can modulate a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, often leading to enhanced biological activity. This guide provides a comprehensive comparison of the two primary synthetic routes to this valuable compound, offering insights into the practical considerations for laboratory and process scale-up.
This document will delve into the two predominant synthetic strategies for obtaining this compound (CAS No. 214834-18-1)[1][2]:
-
Route 1: Thionation of the corresponding amide precursor, tert-butyl 4-carbamoylpiperidine-1-carboxylate.
-
Route 2: Reaction of the corresponding nitrile precursor, tert-butyl 4-cyanopiperidine-1-carboxylate, with a sulfur source.
We will explore the synthesis of the requisite precursors and provide a detailed analysis of the final conversion steps, supported by experimental data and protocols.
Synthetic Route 1: Thionation of Amide
This classical approach involves the conversion of a carbonyl group in an amide to a thiocarbonyl group. The most common and effective reagent for this transformation is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide)[3].
Diagram of Synthetic Pathway: Route 1
Caption: Synthetic pathway via thionation of the amide precursor.
Synthesis of the Amide Precursor
The starting material for this route is the commercially available 1-Boc-piperidine-4-carboxylic acid. The conversion to the primary amide, tert-butyl 4-carbamoylpiperidine-1-carboxylate, is a standard procedure in organic synthesis.
Protocol for Amide Synthesis:
-
Activation of the Carboxylic Acid: To a solution of 1-Boc-piperidine-4-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) is often used with oxalyl chloride. The reaction is stirred at room temperature until the conversion to the acid chloride is complete, which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch).
-
Amination: The reaction mixture containing the in-situ generated acid chloride is then slowly added to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide. The reaction is typically vigorous and requires careful control of the addition rate. The mixture is stirred for a few hours to ensure complete reaction.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude amide can often be purified by recrystallization or silica gel chromatography to yield tert-butyl 4-carbamoylpiperidine-1-carboxylate as a white solid.
Final Step: Thionation with Lawesson's Reagent
The conversion of the amide to the thioamide is the key step in this route. Lawesson's reagent is a mild and efficient thionating agent, generally providing good to excellent yields[3].
Protocol for Thionation:
-
Reaction Setup: A mixture of tert-butyl 4-carbamoylpiperidine-1-carboxylate and Lawesson's Reagent (typically 0.5-0.6 equivalents) is suspended in an anhydrous solvent such as toluene or THF. Toluene is often preferred due to its higher boiling point, which can facilitate the reaction[4].
-
Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amide is consumed. Reaction times can vary from a few hours to overnight depending on the substrate and scale[4].
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove phosphorus byproducts. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude thioamide is then purified by silica gel column chromatography to afford the final product. A modified workup using ethanol or ethylene glycol to decompose the Lawesson's reagent byproducts can simplify purification[4].
Synthetic Route 2: From Nitrile Precursor
This alternative route involves the synthesis of a nitrile precursor, tert-butyl 4-cyanopiperidine-1-carboxylate, followed by its conversion to the thioamide using a sulfur source.
Diagram of Synthetic Pathway: Route 2
Caption: Synthetic pathway via the nitrile precursor.
Synthesis of the Nitrile Precursor
Tert-butyl 4-cyanopiperidine-1-carboxylate can be prepared from several starting materials. A common method is the dehydration of the corresponding primary amide.
Protocol for Nitrile Synthesis from Amide:
-
Reaction Setup: Tert-butyl 4-carbamoylpiperidine-1-carboxylate is dissolved in an anhydrous solvent like DCM or THF.
-
Dehydration: A dehydrating agent is added to the solution. Common reagents for this transformation include trifluoroacetic anhydride (TFAA) in the presence of a base like triethylamine, or a combination of triphenylphosphine and carbon tetrachloride (Appel reaction conditions)[5]. The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude nitrile can be purified by column chromatography or distillation.
Alternatively, the nitrile can be synthesized directly from commercially available 4-cyanopiperidine by Boc protection.
Protocol for Nitrile Synthesis from 4-Cyanopiperidine:
-
Reaction Setup: 4-Cyanopiperidine is dissolved in a suitable solvent such as DCM or a mixture of THF and water.
-
Boc Protection: A base, such as triethylamine or sodium bicarbonate, is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically stirred at room temperature for several hours.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated to yield tert-butyl 4-cyanopiperidine-1-carboxylate, which is often pure enough for the next step without further purification.
Final Step: Conversion of Nitrile to Thioamide
The conversion of the nitrile to the thioamide is achieved by reacting it with a source of hydrogen sulfide.
Protocol for Thioamide Synthesis from Nitrile:
-
Reaction Setup: Tert-butyl 4-cyanopiperidine-1-carboxylate is dissolved in a solvent, typically a protic solvent like methanol or ethanol, often mixed with a base such as triethylamine or pyridine.
-
Sulfur Source: A source of hydrogen sulfide is introduced. This can be gaseous hydrogen sulfide bubbled through the solution, or a salt such as sodium hydrosulfide (NaSH) or ammonium sulfide ((NH₄)₂S). The reaction is often carried out in a sealed vessel to maintain a sufficient concentration of the sulfur reagent.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Comparative Analysis of the Synthetic Routes
| Parameter | Route 1: Thionation of Amide | Route 2: From Nitrile Precursor |
| Starting Materials | 1-Boc-piperidine-4-carboxylic acid | 1-Boc-piperidine-4-carboxamide or 4-cyanopiperidine |
| Number of Steps | 2 steps from the carboxylic acid | 1-2 steps depending on the nitrile source |
| Key Reagents | Lawesson's Reagent | Dehydrating agent (for amide to nitrile), H₂S source |
| Typical Yields | Generally good to high for the thionation step | Can be high, but may require optimization |
| Scalability | Scalable, but Lawesson's reagent can be costly on a large scale. Work-up can be challenging due to phosphorus byproducts[4]. | Potentially more cost-effective on a large scale, especially if starting from 4-cyanopiperidine. Handling of H₂S requires special precautions. |
| Safety & Handling | Lawesson's reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. The reaction can generate H₂S as a byproduct[4]. | Gaseous H₂S is highly toxic and flammable, requiring specialized equipment and safety measures. NaSH is a corrosive solid. |
| Work-up & Purification | Can be complicated by phosphorus-containing byproducts, sometimes requiring specific work-up procedures or chromatography[4]. | Generally more straightforward, though purification may still be necessary. |
Expert Insights and Recommendations
Both synthetic routes offer viable pathways to this compound. The choice between the two will largely depend on the specific needs and capabilities of the laboratory.
-
For laboratory-scale synthesis and rapid access to the compound, Route 1 (Thionation of Amide) is often preferred. The starting materials are readily available, and the thionation with Lawesson's reagent is a well-established and generally high-yielding reaction. While the work-up can be cumbersome, it is manageable on a smaller scale.
-
For large-scale production and cost-effectiveness, Route 2 (From Nitrile Precursor) may be more advantageous. Starting from 4-cyanopiperidine and performing a one-pot Boc protection followed by thioamidation can be a more atom-economical approach. However, the safety considerations associated with handling hydrogen sulfide or its sources must be rigorously addressed.
Conclusion
The synthesis of this compound can be successfully achieved through two primary routes: the thionation of the corresponding amide and the reaction of the nitrile precursor with a sulfur source. Each route has its own set of advantages and disadvantages concerning starting materials, reaction conditions, scalability, safety, and purification. A thorough evaluation of these factors, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate synthetic strategy for their specific requirements.
References
- Organic Chemistry Portal. Lawesson's Reagent. [Link]
- [Reference for Amide Synthesis - General Procedure]
- Lin, C.-I., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 948–955. [Link]
- [Reference for Nitrile Synthesis
- [Reference for Nitrile Synthesis from 4-Cyanopiperidine - General Procedure]
- [Reference for Thioamide
- Shipilovskikh, S. A., et al. (2018). A Highly Expedient Catalytic Appel-Type Dehydration of Amides to Nitriles. Organic Letters, 20(3), 728–731. [Link]
Sources
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Versatility of Thioylating Agents: A Comparative Guide Featuring Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
A Senior Application Scientist's guide to selecting the optimal reagent for thioamide synthesis, offering a deep dive into the performance of tert-butyl 4-carbamothioylpiperidine-1-carboxylate against established alternatives.
In the landscape of modern drug discovery and organic synthesis, the thioamide functional group stands as a crucial isostere of the amide bond. Its unique physicochemical properties, including enhanced metabolic stability and altered hydrogen bonding capabilities, make it a valuable component in the design of novel therapeutics. The conversion of amides to their thio-analogs, a process known as thioylation or thionation, is therefore a pivotal transformation. This guide provides a comparative analysis of various thioylating agents, with a special focus on the utility of this compound, to assist researchers in making informed decisions for their synthetic endeavors.
The Emergence of this compound
While traditional thioylating agents have long been the workhorses of organic chemists, the demand for milder, more selective, and user-friendly reagents has driven the exploration of novel alternatives. This compound has emerged as a promising candidate, offering a unique combination of reactivity and handling properties. Its synthesis is typically achieved through the reaction of the corresponding piperidine-4-carboxamide with a sulfur source, resulting in a stable, crystalline solid that is amenable to storage and handling.
A Comparative Analysis of Thioylating Agents
The selection of an appropriate thioylating agent is contingent upon a multitude of factors, including the nature of the substrate, the desired reaction conditions, and the tolerance of other functional groups within the molecule. Here, we compare this compound with three widely used thioylating agents: Lawesson's Reagent, Phosphorus Pentasulfide (P₄S₁₀), and Thioacetic Acid.
| Reagent | Structure | Key Advantages | Key Limitations |
| This compound | This compound | Mild reaction conditions, good functional group tolerance, often cleaner reactions with easier purification. | Potentially higher cost and lower atom economy compared to bulk reagents. |
| Lawesson's Reagent | 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide | High reactivity, broad substrate scope, commercially available.[1][2] | Often requires high temperatures, can generate foul-smelling byproducts, and may lead to side reactions with sensitive functional groups.[2][3] |
| Phosphorus Pentasulfide (P₄S₁₀) | P₄S₁₀ | Powerful and cost-effective for large-scale synthesis.[4][5] | Harsh reaction conditions, often requires anhydrous solvents, can be difficult to handle due to its moisture sensitivity and flammability.[5][6] |
| Thioacetic Acid | CH₃COSH | Can be used for the direct thioamidation of amines and in some cases, the conversion of amides.[7][8] | Limited to specific substrate types, can have an unpleasant odor, and may require basic conditions which can be incompatible with some functional groups.[9] |
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the underlying reaction mechanisms is paramount to optimizing reaction conditions and troubleshooting unforeseen outcomes.
Lawesson's Reagent and P₄S₁₀: A Wittig-like Pathway
The thionation mechanism for both Lawesson's Reagent and P₄S₁₀ is believed to proceed through a Wittig-like pathway. The reagent first coordinates to the carbonyl oxygen, followed by a [2+2] cycloaddition to form a transient four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion, driven by the formation of a thermodynamically stable P=O bond, to yield the desired thiocarbonyl compound.[2][3]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]
- 7. Thioamide synthesis by thionation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Thioacetic acid - Wikipedia [en.wikipedia.org]
The Boc Protecting Group: A Superior Strategic Asset in Piperidine Synthesis
A Senior Application Scientist's Guide to Leveraging the tert-Butoxycarbonyl (Boc) Group for Enhanced Efficiency and Yield in the Synthesis of Piperidine-Containing Molecules.
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its synthesis, however, often necessitates a nuanced approach to managing the reactivity of the secondary amine. The strategic implementation of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Among the arsenal of nitrogen protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a particularly advantageous tool for piperidine synthesis, offering a unique combination of stability, ease of introduction, and mild, selective removal.[3][4] This guide provides an in-depth comparison of the Boc protecting group with common alternatives, supported by experimental data and protocols, to inform the strategic decisions of researchers, scientists, and drug development professionals.
The Boc Advantage: Why It Excels in Piperidine Chemistry
The widespread adoption of the Boc group in the synthesis of complex molecules, especially those containing the piperidine moiety, is attributable to several key features:
-
Exceptional Stability: The Boc group is remarkably stable under a wide range of reaction conditions, including basic, reductive, and oxidative environments.[3][5] This robustness allows for a broad scope of chemical manipulations on other parts of the piperidine ring or appended functionalities without compromising the integrity of the nitrogen protection.
-
Facile and High-Yielding Introduction: The protection of the piperidine nitrogen with a Boc group is typically a straightforward and high-yielding process.[6] The most common method involves the reaction of the piperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base, such as triethylamine or sodium bicarbonate.[7] This reaction is often fast and can be performed under relatively mild conditions, making it highly amenable to various synthetic schemes.[6]
-
Mild and Orthogonal Deprotection: The hallmark of the Boc group is its facile cleavage under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][8] This deprotection is highly selective and orthogonal to many other protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[5][9] This orthogonality is a critical principle in multi-step synthesis, enabling the sequential deprotection of different functional groups without unintended cross-reactivity.[10][11]
-
Influence on Reactivity and Conformation: The presence of the bulky tert-butyl group can influence the conformational preference of the piperidine ring, which can be strategically exploited in stereoselective reactions.[12] Furthermore, the electron-withdrawing nature of the carbamate can modulate the nucleophilicity of the nitrogen atom, a factor that can be leveraged in certain synthetic transformations.
Comparative Analysis of Nitrogen Protecting Groups for Piperidine Synthesis
While the Boc group offers significant advantages, a comprehensive understanding of its performance relative to other common nitrogen protecting groups is essential for informed synthetic planning. The following table provides a comparative overview of the Boc, Cbz (Benzyloxycarbonyl), and Fmoc (9-Fluorenylmethyloxycarbonyl) groups.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability Profile | Key Advantages for Piperidine Synthesis |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl)[6][7] | Stable to base, hydrogenolysis, and mild nucleophiles[5] | High stability to a broad range of reagents, mild deprotection, excellent orthogonality.[3][5] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd-C)[9] | Stable to acidic and basic conditions[10] | Orthogonal to acid- and base-labile groups. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Base (e.g., 20% piperidine in DMF)[9] | Stable to acidic conditions and hydrogenolysis[13] | Very mild deprotection, orthogonal to acid-labile groups like Boc.[14] |
Experimental Protocols
To illustrate the practical application of the Boc protecting group in piperidine synthesis, detailed step-by-step methodologies for protection and deprotection are provided below.
Protocol 1: N-Boc Protection of Piperidine
This protocol describes a general and effective method for the N-Boc protection of a piperidine derivative.[15]
Materials:
-
Piperidine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.3 eq)[15]
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) in a suitable solvent (e.g., DCM or THF) to a concentration of 0.1-0.5 M.
-
Add the base (TEA or NaHCO₃, 1.5 - 2.0 eq) to the solution.
-
Slowly add a solution of (Boc)₂O (1.1 - 1.3 eq) in the same solvent to the stirred mixture at room temperature.[15]
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.[15]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.[15]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected piperidine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: N-Boc Deprotection of a Piperidine Derivative
This protocol outlines the standard procedure for the acidic removal of the N-Boc group.[8]
Materials:
-
N-Boc protected piperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[16]
-
Cool the solution to 0 °C using an ice bath.[8]
-
Slowly add TFA (5-10 eq) to the stirred solution.[8] Caution: The reaction can be exothermic and may evolve gas (CO₂ and isobutylene). Ensure adequate ventilation.[7][16]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[8]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[8]
-
To obtain the free base, dissolve the residue in water and carefully add saturated aqueous NaHCO₃ solution until the pH is basic.[16]
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).[16]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[16]
-
Filter and concentrate under reduced pressure to yield the deprotected piperidine derivative.[16]
Strategic Selection of a Nitrogen Protecting Group
The choice of a protecting group is a critical decision in the design of a synthetic route. The following diagram illustrates a decision-making workflow for selecting an appropriate nitrogen protecting group for piperidine synthesis, with a focus on the advantages of the Boc group.
Caption: Decision tree for selecting a nitrogen protecting group in piperidine synthesis.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group stands out as a superior choice for a vast array of applications in piperidine synthesis. Its inherent stability to a wide range of reaction conditions, coupled with its straightforward introduction and mild, orthogonal removal, provides chemists with a powerful tool to streamline complex synthetic routes, enhance yields, and improve the overall efficiency of drug discovery and development processes. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can confidently leverage the advantages of the Boc group to accelerate the synthesis of novel piperidine-containing molecules.
References
- Vertex AI Search. (n.d.). Optimizing Organic Synthesis with Boc Protected Piperidine Intermediates.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
- BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- BenchChem. (2025). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
- Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.
- BenchChem. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- PMC - NIH. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. total-synthesis.com [total-synthesis.com]
- 14. biosynth.com [biosynth.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation of analytical methods for Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
An In-Depth Technical Guide to the Validation of Analytical Methods for Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
This guide provides a comprehensive framework for the development and validation of analytical methods for this compound, a key intermediate in pharmaceutical synthesis. As the purity and characterization of such intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API), a robustly validated analytical method is not merely a regulatory requirement but a cornerstone of quality assurance.
This document moves beyond a simple recitation of procedural steps. It delves into the scientific rationale behind methodological choices, offering a comparative analysis of suitable analytical techniques. The validation strategy is grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][2]. The objective is to equip researchers, scientists, and drug development professionals with the expertise to design and execute a self-validating system for analytical quality control.
The Analyte: Understanding this compound
This compound is a heterocyclic compound featuring a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carbamothioyl (thiourea) functional group. Its structure presents distinct analytical challenges and opportunities:
-
Chromatographic Behavior: The presence of the non-polar Boc group and the piperidine ring suggests good retention on reverse-phase chromatographic columns.
-
Spectroscopic Properties: The lack of a strong chromophore means UV detection might have limited sensitivity, necessitating careful wavelength selection or alternative detection methods.
-
Structural Confirmation: The unique combination of functional groups can be definitively identified using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Stability: The thiourea and Boc groups may be susceptible to degradation under harsh acidic, basic, or oxidative conditions, a critical consideration for developing a stability-indicating method.
A Comparative Analysis of Primary Analytical Techniques
The selection of an analytical technique is the first critical decision in method development. The choice depends on the intended purpose of the method, whether it is for identification, purity determination (impurities), or quantitative assay[3][4].
| Technique | Primary Application | Strengths for This Analyte | Limitations & Considerations |
| HPLC-UV | Assay, Impurity Quantification | Robust, reproducible, and widely available. Suitable for quantifying the main component and known impurities. | Lower sensitivity if the analyte has a poor chromophore. May not be specific enough to distinguish between co-eluting impurities without a reference standard. |
| LC-MS | Impurity Identification, Specificity | High sensitivity and selectivity. Provides molecular weight information, crucial for identifying unknown impurities and degradation products.[5] Confirms peak identity and purity. | More complex instrumentation and higher operational cost compared to HPLC-UV. Quantification requires careful validation due to potential matrix effects. |
| GC-MS | Volatile Impurity Analysis | Excellent for separating and identifying volatile or semi-volatile impurities (e.g., residual solvents). | The analyte itself is likely not volatile enough without derivatization. High temperatures in the GC inlet could cause degradation of the Boc or carbamothioyl groups. |
| NMR Spectroscopy | Identity, Structural Elucidation | Unambiguously confirms the chemical structure of the analyte and reference standards. Can quantify components without a specific reference standard (qNMR). | Low sensitivity compared to chromatographic techniques. Not suitable for trace impurity analysis. Requires a highly purified reference for spectral comparison. |
| FTIR Spectroscopy | Identity | Provides a rapid and simple fingerprint for identity confirmation based on functional groups. | Not a quantitative technique and cannot be used for impurity analysis. |
For a comprehensive validation, a combination of these techniques is optimal. High-Performance Liquid Chromatography (HPLC) , coupled with UV and/or Mass Spectrometry detection, is the most powerful and versatile approach for assay and impurity profiling of this molecule. NMR serves as the definitive tool for primary structure confirmation.
The Validation Workflow: A Framework Based on ICH Q2(R1)
Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose[3][6]. The following workflow, based on ICH guidelines, establishes a self-validating system.
Caption: High-level workflow for analytical method validation.
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Causality: A true stability-indicating method must be able to separate the main analyte peak from all potential degradation products. Forced degradation studies are the gold standard for demonstrating this. By intentionally stressing the analyte under various conditions (acid, base, oxidation, heat, light), we generate the very impurities the method needs to resolve.
Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours. Dissolve for analysis.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with both UV (Photodiode Array - PDA) and MS detectors.
-
Evaluation:
-
Demonstrate resolution between the parent peak and all degradation product peaks.
-
Use PDA to assess peak purity of the parent peak in all samples.
-
Use the LC-MS data to confirm that peaks are structurally different and to propose identities for major degradants.
-
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity[5].
Experimental Causality: Establishing linearity is fundamental because it validates the use of a simple calibration curve to quantify unknown samples. A minimum of five concentration levels is recommended by ICH to ensure the relationship is statistically sound and not just an artifact of a few points[2].
Protocol: Linearity Study
-
Prepare Standards: Prepare a stock solution of a reference standard of this compound. Perform serial dilutions to create at least five calibration standards across the desired range (e.g., 50% to 150% of the target assay concentration).
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
The acceptance criterion is typically a coefficient of determination (R²) ≥ 0.999.
-
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Causality: Accuracy is often assessed by analyzing a sample with a known concentration and comparing the measured result to the true value. For intermediates, this is typically done by spiking a placebo or blank matrix with a known amount of the analyte. This mimics the analysis of a real sample and demonstrates that the method can accurately recover the analyte.
Protocol: Accuracy by Spike-Recovery
-
Prepare Spiked Samples: Prepare triplicate samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known quantity of the analyte into a blank matrix.
-
Analysis: Analyze the spiked samples using the developed method.
-
Evaluation:
-
Calculate the percent recovery for each sample: (Measured Concentration / Spiked Concentration) * 100%.
-
The acceptance criterion is typically a mean recovery of 98.0% to 102.0% at each level.
-
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment[7].
Experimental Causality: This parameter validates the method's reproducibility. Repeatability shows the method is consistent in the short term, while intermediate precision proves it is transferable and reliable over time and between users within a lab.
Protocol: Precision Study
-
Repeatability:
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results. An RSD of ≤ 1.0% is a common acceptance criterion.
-
-
Intermediate Precision:
-
A second analyst repeats the repeatability study on a different day and/or with a different instrument.
-
The results from both studies are statistically compared. The overall RSD across both studies should typically be ≤ 2.0%.
-
Caption: Interrelationship of key analytical validation parameters.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Causality: The LOQ is a critical parameter for impurity methods, as it defines the lower limit of the reporting threshold. It must be determined experimentally to prove that the method is sensitive enough for its intended purpose.
Determination:
-
Based on Signal-to-Noise Ratio: An S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the response (e.g., from blank injections) and S is the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Causality: This study demonstrates the reliability of the method during routine use. By making small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5°C), or mobile phase composition (±2%), we can ensure that minor day-to-day variations will not lead to method failure.
Conclusion
The validation of an analytical method for a pharmaceutical intermediate like this compound is a systematic and scientifically rigorous process. It is not a one-size-fits-all procedure but a logical framework that must be adapted to the specific properties of the molecule and the intended use of the method. By employing a primary HPLC-based method and validating it against the core parameters of specificity, linearity, accuracy, precision, sensitivity, and robustness as outlined by ICH Q2(R1), an organization can ensure the generation of reliable and consistent data. This, in turn, guarantees the quality of the intermediate, safeguards the integrity of the subsequent API synthesis, and ultimately contributes to patient safety.
References
- ICH Q2(R2) Guideline on Validation of Analytical Procedures.
- Analytical Method Validation in Pharmaceuticals: A Step-by-Step Guide. Pharma Beginners. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- ICH Q2 R1: Mastering Analytical Method Valid
- ICH Q2 Analytical Method Valid
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. NHS. [Link]
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. [Link]
- Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]
- Development and Validation of Analytical Methods for Pharmaceuticals.
- Bioanalytical method validation: An updated review. Journal of Pharmaceutical Analysis via PMC, NIH. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. particle.dk [particle.dk]
- 4. wjarr.com [wjarr.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Kinase Inhibitor Specificity: A Comparative Analysis of AZD4573 Cross-Reactivity
For researchers and drug development professionals, the specificity of a chemical probe is paramount. An inhibitor's value is intrinsically tied to its selectivity for the intended target. Off-target effects can confound experimental results, leading to misinterpretation of biological pathways and costly detours in the drug discovery pipeline. This guide provides an in-depth technical comparison of the cross-reactivity profile of AZD4573, a potent and highly selective clinical-stage inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with other notable CDK9 inhibitors. We will delve into the experimental methodologies used to assess kinase inhibitor specificity, offering field-proven insights and detailed protocols to empower researchers in their own investigations.
The Critical Role of CDK9 and the Quest for Specificity
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. It forms the catalytic core of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at the serine 2 position (pSer2-RNAPII). This action releases RNAPII from promoter-proximal pausing, allowing for the productive elongation of mRNA transcripts.[1] Many cancers, particularly hematological malignancies, are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL-1) and the oncogene MYC for their survival.[2][3] Consequently, inhibiting CDK9 presents a promising therapeutic strategy to selectively induce apoptosis in these cancer cells.[2]
However, the high degree of structural homology among the ATP-binding sites of various kinases, especially within the CDK family, poses a significant challenge for developing truly selective inhibitors. Early-generation CDK inhibitors, such as Flavopiridol, were often pan-CDK inhibitors, leading to a narrow therapeutic window due to off-target toxicities.[4] This has driven the development of next-generation inhibitors like AZD4573, which are designed for high selectivity to mitigate these issues.
Introducing AZD4573: A Highly Selective CDK9 Inhibitor
AZD4573 is a potent CDK9 inhibitor with an IC50 of less than 4 nM in biochemical assays.[5] It was designed for transient target engagement and is currently being evaluated in clinical trials for hematological malignancies.[6] A key feature of AZD4573 is its high selectivity, which is crucial for minimizing off-target effects and improving its therapeutic index.
The CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional regulation and how its inhibition by compounds like AZD4573 is intended to induce apoptosis in cancer cells.
Caption: CDK9 inhibition by AZD4573 blocks RNA Pol II phosphorylation, leading to reduced MCL-1 and MYC expression and subsequent apoptosis.
Comparative Selectivity Profiles of CDK9 Inhibitors
To objectively assess the cross-reactivity of AZD4573, we compare its performance against other prominent CDK9 inhibitors. The data presented below is a synthesis of publicly available information from biochemical kinase profiling assays, such as KINOMEscan, which measure the binding of an inhibitor to a large panel of kinases.
| Compound | Primary Target | CDK9 IC50 (nM) | Key Off-Targets (Selectivity vs. CDK9) | Reference(s) |
| AZD4573 | CDK9 | < 4 | >10-fold selective against other CDKs and kinases tested. [3] | [2][3][5] |
| Flavopiridol | Pan-CDK | ~3-6 | CDK1, CDK2, CDK4, CDK6, CDK7 (low selectivity).[4][7] | [4][7][8] |
| Atuveciclib (BAY-1143572) | CDK9 | 13 | GSK3α/β (~3-7x).[9] >100-fold selective vs. CDK2.[9] | [9][10][11] |
| KB-0742 | CDK9 | 6 | >50-fold selective over other CDKs.[12] | [12][13][14] |
Analysis: This data highlights the superior selectivity of AZD4573 and KB-0742 compared to the first-generation inhibitor Flavopiridol. While Atuveciclib also demonstrates high selectivity for CDK9 over other CDKs, it shows some activity against GSK3 kinases.[9] The broad activity of Flavopiridol across multiple cell cycle CDKs is thought to contribute to its toxicity profile, underscoring the importance of the selectivity achieved by newer agents.[4][7]
Experimental Workflows for Assessing Cross-Reactivity
A multi-faceted approach is essential for a comprehensive understanding of an inhibitor's specificity. This involves a combination of biochemical assays, cellular target engagement confirmation, and functional cellular assays to measure downstream effects.
Biochemical Kinase Profiling
This is the foundational step to determine the intrinsic potency and selectivity of an inhibitor against a purified enzyme. Large-scale kinase panels (e.g., KINOMEscan, which uses a competition binding assay) are the industry standard. However, a focused in-house assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, can be invaluable for detailed kinetic analysis.
Caption: Workflow for a TR-FRET based biochemical kinase assay to measure inhibitor potency.
Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase (e.g., CDK9/Cyclin T1) and biotinylated substrate peptide to desired concentrations in the reaction buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., AZD4573) in DMSO, then dilute further in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
Prepare a stop/detection buffer containing EDTA (to stop the kinase reaction) and the TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin).
-
-
Kinase Reaction:
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the kinase/substrate mixture to all wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Add the stop/detection buffer to all wells.
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[15]
-
Calculate the TR-FRET ratio and plot the results against inhibitor concentration to determine the IC50 value.
-
Cellular Target Engagement
Confirming that an inhibitor binds to its intended target in the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16][17]
Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
-
Cell Treatment:
-
Culture cells (e.g., a human leukemia cell line like MV-4-11) to ~80% confluency.
-
Treat the cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered saline solution containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[18]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[19]
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[19]
-
-
Detection by Western Blot:
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
Normalize the samples, mix with Laemmli buffer, and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-CDK9 antibody).
-
Incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble protein remaining versus temperature to generate a "melting curve." A shift in the curve to higher temperatures in the presence of the inhibitor indicates target engagement.[16]
-
An alternative, higher-throughput method for assessing target engagement is the NanoBRET™ Target Engagement Assay, which measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein inside living cells.[20][21]
Downstream Functional Assays
The final piece of the puzzle is to confirm that target engagement translates into the desired biological effect. For CDK9 inhibitors, this involves measuring the inhibition of RNAPII phosphorylation and the subsequent downstream consequences.
Protocol: Western Blot for pSer2-RNAPII and MCL-1 Levels
-
Cell Treatment and Lysis:
-
Seed cells (e.g., MV-4-11) and allow them to adhere or grow to a suitable density.
-
Treat cells with a dose-response of the inhibitor (e.g., AZD4573) for a defined period (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[22]
-
-
Protein Quantification and Electrophoresis:
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the samples, prepare them with Laemmli buffer, and separate them by SDS-PAGE as described in the CETSA protocol.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with primary antibodies against pSer2-RNAPII, total RNAPII, MCL-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[23]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and image the blot.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of pSer2-RNAPII and MCL-1 to the loading control. A dose-dependent decrease in these proteins confirms the on-target activity of the CDK9 inhibitor.
-
Protocol: Apoptosis Measurement with Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment:
-
Plate cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat the cells with a serial dilution of the inhibitor for a desired time (e.g., 24 hours). Include vehicle-only and untreated controls.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[24]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[25]
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Analysis:
-
Plot the luminescence signal against the inhibitor concentration to determine the EC50 for caspase activation, a hallmark of apoptosis.
-
Conclusion: A Framework for Rigorous Inhibitor Characterization
The evaluation of a kinase inhibitor's cross-reactivity is not a single experiment but a systematic process of inquiry. As demonstrated with AZD4573, a combination of broad biochemical screening, confirmation of target engagement in a cellular context, and measurement of downstream functional consequences provides a robust and reliable assessment of specificity. By employing the methodologies outlined in this guide, researchers can gain a deeper understanding of their chemical probes, leading to more reproducible and impactful scientific discoveries. The high selectivity of agents like AZD4573 represents a significant advancement in the field, offering a clearer path to understanding CDK9 biology and developing safer, more effective therapies for transcription-addicted cancers.
References
- Lücking, U. et al. (2017). Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer. ChemMedChem.
- Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.
- Al-Obeidi, F. A. et al. (2023). The Pharmacological Implications of Flavopiridol: An Updated Overview. Molecules.
- Hanna, G. J. et al. (2025). Safety and Efficacy of a Selective Inhibitor of Cyclin-dependent Kinase 9 (KB-0742) in Patients with Recurrent or Metastatic Adenoid Cystic Carcinoma. Clinical Cancer Research.
- Cidado, J. et al. (2020). AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells. Clinical Cancer Research.
- Reimer, M. H. et al. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. Methods in Molecular Biology.
- Al-Jumaili, A. et al. (2020). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Cancers.
- Bio-Rad. (n.d.). General Protocol for Western Blotting.
- Ghamari, A. et al. (2021). CDK9: a signaling hub for transcriptional control. Transcription.
- Squillace, R. M. et al. (2020). Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models. BMC Cancer.
- Olsen, M. A. et al. (2023). Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry.
- Cidado, J. et al. (2020). AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells. Clinical Cancer Research.
- Li, Y. et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Hanna, G. J. et al. (2024). Safety and Efficacy of a Selective Inhibitor of Cyclin-dependent Kinase 9 (KB-0742) in Patients with Recurrent or Metastatic Adenoid Cystic Carcinoma. Clinical Cancer Research.
- EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds.
- protocols.io. (2025). Caspase 3/7 Activity.
- Raju, U. et al. (2003). Flavopiridol, a cyclin-dependent kinase inhibitor, enhances radiosensitivity of ovarian carcinoma cells. Cancer Research.
- Wikipedia. (n.d.). Cyclin-dependent kinase 9.
- Molina, D. M. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science.
- Lücking, U. et al. (2017). Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer. ChemMedChem.
- BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Parmaksız, M. (2019). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology.
- Patsnap Synapse. (2024). Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers.
- OriGene Technologies Inc. (n.d.). Western Blot Protocol.
- Lücking, U. et al. (2017). Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer. ResearchGate.
- Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects in your genome editing experiments. YouTube.
- Pelago Bioscience. (n.d.). CETSA.
- Creative Diagnostics. (n.d.). CDK Signaling Pathway.
- Olsen, M. A. et al. (2023). Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. PubMed.
- Barlaam, B. et al. (2020). Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies. Journal of Medicinal Chemistry.
- Cancer Genetics Web. (n.d.). CDK9.
- AstraZeneca Open Innovation. (n.d.). AZD4573.
- Ocker, M. et al. (2021). The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death. Anticancer Research.
- BMG LABTECH. (2022). Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass. YouTube.
- Sharma, A. et al. (2024). Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Biocompare. (n.d.). Caspase-Glo 3/7 Assay G8090 from Promega.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD4573 [openinnovation.astrazeneca.com]
- 4. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavopiridol, a cyclin-dependent kinase inhibitor, enhances radiosensitivity of ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Safety and Efficacy of a Selective Inhibitor of Cyclin-dependent Kinase 9 (KB-0742) in Patients with Recurrent or Metastatic Adenoid Cystic Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. scispace.com [scispace.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 21. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
- 24. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 25. promega.com [promega.com]
A Comparative Benchmarking Guide to the Synthesis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. Tert-butyl 4-carbamothioylpiperidine-1-carboxylate is a valuable intermediate, incorporating the versatile thioamide functional group within a protected piperidine scaffold. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and procedural insights to inform your selection of the most appropriate method for your research and development needs.
Introduction to this compound
The thioamide moiety is a critical bioisostere of the amide bond, offering altered physicochemical properties such as enhanced metabolic stability, different hydrogen bonding capabilities, and increased dipole moment. Its incorporation into the piperidine framework, a privileged structure in medicinal chemistry, makes this compound a sought-after precursor for novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group ensures controlled reactivity at the piperidine nitrogen, allowing for selective transformations at the C4 position.
This guide will dissect the two principal synthetic strategies for preparing this target molecule:
-
Route A: Thionation of the Amide Precursor
-
Route B: Conversion of the Nitrile Precursor
We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each route to provide a comprehensive benchmarking analysis.
Synthetic Route Comparison
The choice between the two primary synthetic pathways depends on several factors, including the availability of starting materials, desired scale, safety considerations, and purification requirements.
Caption: Overview of the two primary synthetic routes.
Route A: Thionation of Tert-butyl 4-carbamoylpiperidine-1-carboxylate
This classical approach involves the direct conversion of the carbonyl group of the corresponding amide, Tert-butyl 4-carbamoylpiperidine-1-carboxylate, into a thiocarbonyl.
Causality Behind Experimental Choices
The key to this transformation is the selection of an effective thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely used and generally mild reagent for this purpose, often providing cleaner reactions and higher yields compared to phosphorus pentasulfide (P₄S₁₀)[1]. The reaction mechanism proceeds through a Wittig-like intermediate, driven by the formation of a stable phosphorus-oxygen bond[1]. The choice of a high-boiling, non-polar solvent like toluene or dioxane is typical to ensure the reaction proceeds at a reasonable rate.
Experimental Protocol: Synthesis of the Amide Precursor
A detailed protocol for the synthesis of the requisite amide precursor, Tert-butyl 4-carbamoylpiperidine-1-carboxylate, is essential for a complete evaluation of this route.
Step 1: Synthesis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate
-
Materials: Piperidine-4-carboxamide, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of piperidine-4-carboxamide in dichloromethane, add triethylamine at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
-
Experimental Protocol: Thionation with Lawesson's Reagent
-
Materials: Tert-butyl 4-carbamoylpiperidine-1-carboxylate, Lawesson's reagent, Anhydrous toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve Tert-butyl 4-carbamoylpiperidine-1-carboxylate in anhydrous toluene.
-
Add Lawesson's reagent (0.5-1.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography. The phosphorus-containing byproducts can be challenging to remove completely.
-
Caption: Experimental workflow for the thionation of an amide.
Route B: Conversion of Tert-butyl 4-cyanopiperidine-1-carboxylate
This alternative and often preferred route involves the conversion of a nitrile to the corresponding primary thioamide. The ready availability of Tert-butyl 4-cyanopiperidine-1-carboxylate makes this an attractive starting point.
Causality Behind Experimental Choices
The conversion of a nitrile to a thioamide is typically achieved by the addition of a hydrogen sulfide equivalent. Direct use of gaseous hydrogen sulfide is effective but poses significant safety and handling challenges. Therefore, sources of H₂S such as sodium hydrosulfide (NaSH), ammonium sulfide ((NH₄)₂S), or in situ generation are often employed. The reaction is typically base-catalyzed, with amines like triethylamine or pyridine often used to facilitate the nucleophilic addition of the sulfur species to the nitrile carbon. The reaction is often carried out in a protic solvent like ethanol or methanol in a sealed vessel to maintain the concentration of the gaseous reactant.
Experimental Protocol: Synthesis of the Nitrile Precursor
The starting material for this route, Tert-butyl 4-cyanopiperidine-1-carboxylate, is commercially available or can be synthesized from 4-cyanopiperidine.
Step 1: Synthesis of Tert-butyl 4-cyanopiperidine-1-carboxylate
-
Materials: 4-Cyanopiperidine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).
-
Procedure:
-
A solution of di-tert-butyl dicarbonate in dichloromethane is added dropwise to a stirred solution of 4-cyanopiperidine in dichloromethane.
-
After stirring for several hours at room temperature, the solvent is evaporated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a mild acidic solution (e.g., cold KHSO₄ solution) and then with saturated sodium bicarbonate solution.
-
The organic layer is dried over magnesium sulfate and concentrated to yield the product.
-
Experimental Protocol: Thioamidation of the Nitrile
A robust and high-yielding protocol for the conversion of the analogous 4-cyanopiperidine hydrochloride to piperidine-4-carbothioamide hydrochloride has been reported and can be adapted for the Boc-protected substrate[2].
-
Materials: Tert-butyl 4-cyanopiperidine-1-carboxylate, Hydrogen sulfide (H₂S) or a suitable source (e.g., NaSH), Triethylamine (catalytic amount), Ethanol.
-
Procedure:
-
Dissolve Tert-butyl 4-cyanopiperidine-1-carboxylate in ethanol in a pressure reactor.
-
Add a catalytic amount of triethylamine.
-
Introduce hydrogen sulfide gas into the reactor to a constant pressure (e.g., 4 bar) at an elevated temperature (e.g., 60 °C).
-
Maintain the reaction under these conditions for several hours, monitoring for completion.
-
After completion, cool the reactor and carefully vent the excess hydrogen sulfide through a scrubber.
-
The product may precipitate upon cooling and can be isolated by filtration, or the solvent can be removed in vacuo followed by purification.
-
Caption: Experimental workflow for the conversion of a nitrile to a thioamide.
Head-to-Head Performance Comparison
| Parameter | Route A: Thionation of Amide | Route B: Conversion of Nitrile |
| Starting Material Availability | Amide precursor may need to be synthesized. | Nitrile precursor is commercially available. |
| Number of Steps | Potentially two steps if the amide is not available. | One step from the commercially available nitrile. |
| Reagent Safety & Handling | Lawesson's reagent has a strong, unpleasant odor and should be handled in a fume hood. | Hydrogen sulfide is highly toxic and flammable, requiring specialized equipment (pressure reactor, scrubber). |
| Reaction Conditions | Typically requires refluxing in a high-boiling solvent. | Requires a pressure reactor and elevated temperatures. |
| Yield | Generally good to high, but can be substrate-dependent. | Reported to be very high (e.g., 91% for the analogous hydrochloride salt)[2]. |
| Purification | Can be challenging due to phosphorus byproducts from Lawesson's reagent. | Generally straightforward, with the product often precipitating from the reaction mixture. |
| Scalability | Scalable, but purification can become a bottleneck. | Highly scalable, particularly in an industrial setting with appropriate safety measures. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route B, the conversion of the nitrile precursor, emerges as the more advantageous method for most applications. The primary reasons for this are the commercial availability of the starting material, the high reported yields for analogous compounds, and the more straightforward purification process. While the use of hydrogen sulfide necessitates stringent safety protocols and specialized equipment, for laboratories equipped to handle it, this route offers a more direct and efficient synthesis.
Route A, the thionation of the amide, remains a valuable alternative, especially if the corresponding amide is readily available or if the laboratory is not equipped to handle pressurized hydrogen sulfide. The main drawback of this method is the potential for purification challenges associated with the byproducts of Lawesson's reagent.
Ultimately, the optimal choice will depend on the specific constraints and capabilities of the research or production environment. For efficiency, yield, and ease of purification, the nitrile conversion route is recommended, provided that the necessary safety infrastructure is in place.
References
- Organic Chemistry Portal. Lawesson's Reagent. [Link]
- Google Patents. (2017). Preparation of piperidine-4-carbothioamide. US9790182B2.
Sources
A Comparative Guide to Protecting Groups for 4-Carbamothioylpiperidine in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the 4-carbamothioylpiperidine moiety is a critical structural motif. Its unique physicochemical properties necessitate precise chemical handling during multi-step syntheses. A key challenge lies in the temporary masking of its reactive secondary amine to prevent undesired side reactions. This guide offers an in-depth comparative analysis of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 2-nitrobenzenesulfonyl (Nosyl)—for the 4-carbamothioylpiperidine core, providing field-proven insights and detailed experimental protocols to guide researchers toward optimal synthetic strategies.
The Strategic Imperative for Protection
The secondary amine of the piperidine ring is both nucleophilic and basic, making it susceptible to a host of reactions (e.g., acylation, alkylation, oxidation) that can interfere with desired transformations elsewhere in the molecule. A protecting group reversibly renders this amine inert. The ideal choice of protecting group is dictated by its stability under a range of reaction conditions and the facility of its selective removal, a concept known as orthogonality.[1] The presence of the carbamothioyl (thiourea) group introduces an additional consideration: potential catalyst poisoning by sulfur in reactions like catalytic hydrogenation.[2]
The Contenders: Boc, Cbz, and Nosyl Groups
We will compare three widely-used protecting groups, each with a distinct profile of stability and cleavage conditions.
The tert-Butyloxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is a cornerstone of modern organic synthesis due to its broad stability and mild, acidic removal conditions.[3] It is inert to basic, nucleophilic, and catalytic hydrogenation conditions, making it an excellent orthogonal partner to other protecting groups.[1]
Expertise & Experience: The Boc group's steric bulk can sometimes influence the conformational dynamics of the piperidine ring, which may be a consideration in stereoselective reactions. Its primary advantage is the clean deprotection, which typically yields gaseous isobutylene and carbon dioxide, simplifying purification.[3]
-
Setup: To a stirred solution of 4-carbamothioylpiperidine hydrochloride (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO₃, 2.5 eq.).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in THF dropwise at room temperature.
-
Reaction: Stir the mixture vigorously for 12-18 hours. Monitor progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Setup: Dissolve the Boc-protected 4-carbamothioylpiperidine (1.0 eq.) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC indicates complete consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the deprotected amine.
The Benzyloxycarbonyl (Cbz) Group: Removable by Hydrogenolysis
The Cbz group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide chemistry and remains a staple for amine protection.[4] It is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenation.[1][4]
Expertise & Experience: The primary value of the Cbz group lies in its orthogonality to the acid-labile Boc group and the base-labile Fmoc group.[1] However, its utility with sulfur-containing molecules like 4-carbamothioylpiperidine requires careful consideration. The thiourea moiety can poison palladium catalysts, rendering standard hydrogenolysis conditions (H₂/Pd-C) ineffective.[2] Alternative deprotection methods or more robust catalysts may be necessary.
-
Setup: Dissolve 4-carbamothioylpiperidine hydrochloride (1.0 eq.) in a 1:1 mixture of water and dioxane. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium carbonate (Na₂CO₃, 2.5 eq.) to the solution. Then, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while stirring vigorously, maintaining the temperature below 5 °C.[5]
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours.
-
Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers sequentially with 1 M HCl and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by recrystallization or column chromatography.
Standard catalytic hydrogenation is often problematic due to the sulfur-containing substrate. Alternative methods are recommended:
-
Acid-Mediated Deprotection: Dissolve the Cbz-protected compound in a solution of HBr in acetic acid (e.g., 33% HBr/AcOH). Stir at room temperature for 1-2 hours. Quench by carefully adding the mixture to ice-cold diethyl ether to precipitate the amine hydrobromide salt.
-
Transfer Hydrogenation: In some cases, using a hydrogen donor like ammonium formate with a robust catalyst may be more effective than gaseous hydrogen.
The 2-Nitrobenzenesulfonyl (Nosyl) Group: The Nucleophilic Cleavage Specialist
The Nosyl (Ns) group is an exceptionally versatile protecting group, notable for its high stability and unique deprotection mechanism under mild, nucleophilic conditions.[6][7] This provides excellent orthogonality with both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[6]
Expertise & Experience: The strong electron-withdrawing nature of the nosyl group acidifies the N-H proton of the resulting sulfonamide, which can facilitate subsequent N-alkylation reactions (the Fukuyama amine synthesis).[7][8] Deprotection is typically achieved using a thiol nucleophile, such as thiophenol, in the presence of a base.[6][8] This method is highly compatible with sulfur-containing substrates.
-
Setup: Dissolve 4-carbamothioylpiperidine (1.0 eq.) in anhydrous DCM. Add triethylamine (TEA, 1.5 eq.) or pyridine.[7]
-
Reagent Addition: Cool the mixture to 0 °C and slowly add 2-nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude N-nosylated product, which is often a crystalline solid amenable to recrystallization.[6]
-
Setup: Dissolve the N-nosyl protected amine (1.0 eq.) in a solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 eq.) followed by thiophenol (2.0-3.0 eq.).[6]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude amine can then be purified by standard methods. The use of a polymer-supported thiol can simplify purification, requiring only filtration to remove the resin and byproducts.[9]
Comparative Analysis & Data Presentation
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Nosyl (2-Nitrobenzenesulfonyl) |
| Protection Reagent | Boc₂O (Boc-anhydride) | Cbz-Cl (Benzyl Chloroformate) | Ns-Cl (2-Nitrobenzenesulfonyl chloride) |
| Protection Conditions | Mildly basic (e.g., NaHCO₃) | Basic (e.g., Na₂CO₃, pH 8-10)[10] | Basic (e.g., Pyridine, TEA)[7] |
| Stability | Stable to base, nucleophiles, hydrogenation.[1] | Stable to acid and base.[1] | Stable to strong acid and hydrogenation.[6] |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[11] | Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH)[1][10] | Thiol Nucleophile + Base (e.g., PhSH, K₂CO₃)[6] |
| Key Advantage | Excellent orthogonality; clean byproducts. | Orthogonal to Boc/Fmoc; stable. | Orthogonal to Boc/Cbz; mild deprotection compatible with sulfur.[6] |
| Key Disadvantage | Requires strong acid for removal. | Standard deprotection (H₂/Pd-C) is incompatible with thioureas.[2] | Reagents can be more expensive; thiophenol has a strong odor. |
Visualization of Synthetic Workflows
To clarify the logical flow of protection and deprotection, the following diagrams illustrate the core transformations for each protecting group.
Diagram 1: Boc Protection/Deprotection Workflow
Caption: Boc group workflow.
Diagram 2: Cbz Protection/Deprotection Workflow
Caption: Nosyl group workflow.
Conclusion and Recommendations
The choice of a protecting group for 4-carbamothioylpiperidine is a critical decision that impacts the entire synthetic route.
-
The Boc group remains an excellent and reliable choice for general purposes, provided that subsequent reaction steps are tolerant of strong acids during the final deprotection.
-
The Cbz group should be used with caution. Its primary deprotection pathway via catalytic hydrogenolysis is unreliable for this substrate due to catalyst poisoning. It should only be selected if acidic cleavage with HBr/AcOH is compatible with the overall molecular structure.
-
The Nosyl group emerges as the superior choice for complex syntheses where orthogonality and mild cleavage conditions are paramount. Its unique deprotection mechanism using thiols is fully compatible with the thiourea moiety, making it the most robust and versatile option for challenging synthetic targets involving 4-carbamothioylpiperidine.
By understanding the distinct advantages and limitations of each protecting group, researchers can design more efficient, reliable, and successful synthetic routes in their drug discovery and development endeavors.
References
- Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. Benchchem.
- The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025).
- advantages of using a Boc protecting group over other amine protecting groups. Benchchem.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide. Benchchem.
- Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. Benchchem.
- Fukuyama Amine Synthesis. Chem-Station Int. Ed. (2014).
- Deprotection of the N-Nosyl Group with a Thiol Resin. Synfacts. (2009).
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. (2025).
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
- How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? ResearchGate. (2017).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
A Comparative Guide to Catalyst Efficacy in the Synthesis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Introduction: Tert-butyl 4-carbamothioylpiperidine-1-carboxylate is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. Its thioamide functional group serves as a versatile handle for constructing complex heterocyclic scaffolds. The efficient synthesis of this intermediate from its nitrile precursor, Tert-butyl 4-cyanopiperidine-1-carboxylate, is paramount for drug discovery and development pipelines. This guide provides a comprehensive comparison of the efficacy of various catalytic systems for this transformation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route.
The primary transformation discussed herein is the conversion of a nitrile to a primary thioamide, a reaction known as thionation. This guide will delve into the mechanistic nuances of different catalytic approaches and present a comparative analysis of their performance in the context of synthesizing this compound.
Comparative Analysis of Catalytic Systems
The conversion of nitriles to thioamides can be achieved through several catalytic methods. The choice of catalyst significantly impacts reaction efficiency, yield, and substrate scope. Below is a comparative summary of common catalytic systems applicable to the synthesis of this compound.
| Catalyst System | Key Reagents | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Advantages | Disadvantages |
| Amine/H₂S | H₂S, Triethylamine/Pyridine | Methanol/Water | Room Temp. | 0.5 - 6 | Moderate to High | Mild conditions, readily available reagents. | Use of toxic H₂S gas, potential for side reactions. |
| Lawesson's Reagent | Lawesson's Reagent | Toluene, THF | Reflux | 2 - 24 | High to Quantitative | High yields, broad substrate scope. | Stochiometric amounts often needed, phosphorus byproducts can complicate purification.[1] |
| Phosphorus Pentasulfide (P₄S₁₀) | P₄S₁₀ | Pyridine, Toluene | Reflux | 2 - 10 | High | Powerful thionating agent, effective for unreactive nitriles. | Harsh reaction conditions, can be less selective. |
| Anion-Exchange Resin | H₂S, Dowex 1X8 (SH⁻ form) | Methanol/Water | Room Temp. | 0.5 - 6 | 25 - 96 | Heterogeneous catalyst (easy removal), mild conditions. | Requires preparation of the resin, variable yields depending on substrate. |
Reaction Mechanism and Catalyst Function
The thionation of nitriles to thioamides generally proceeds via the nucleophilic addition of a sulfur-containing species to the electrophilic carbon of the nitrile group. The role of the catalyst is to generate a sufficiently nucleophilic sulfur reagent and/or to activate the nitrile.
Figure 1: Generalized reaction pathway for nitrile thionation and the role of the catalyst.
In base-catalyzed methods, such as those employing triethylamine with hydrogen sulfide, the base deprotonates H₂S to form the more nucleophilic hydrosulfide anion (HS⁻). In the case of phosphorus-based reagents like Lawesson's reagent and P₄S₁₀, these compounds act as sulfur transfer agents, often through a complex mechanistic cycle.[1] The use of a Lewis acid, such as BF₃·OEt₂, in conjunction with Lawesson's reagent can further enhance the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound from Tert-butyl 4-cyanopiperidine-1-carboxylate, based on established methods for similar aliphatic nitriles.
Protocol 1: Thionation using Hydrogen Sulfide and an Anion-Exchange Resin
This method offers a greener approach by utilizing a heterogeneous catalyst under mild conditions.
Materials:
-
Tert-butyl 4-cyanopiperidine-1-carboxylate
-
Dowex 1X8 (SH⁻ form) anion-exchange resin
-
Methanol
-
Deionized water
-
Hydrogen sulfide gas
-
Round-bottom flask
-
Magnetic stirrer
-
Gas dispersion tube
Procedure:
-
Prepare the Dowex 1X8 resin in the SH⁻ form according to standard procedures.
-
To a round-bottom flask, add Tert-butyl 4-cyanopiperidine-1-carboxylate (1 equivalent).
-
Add a 3:2 mixture of methanol and water to dissolve the starting material.
-
Add the freshly prepared Dowex 1X8 (SH⁻ form) resin to the solution.
-
Gently stir the suspension at room temperature.
-
Introduce a slow stream of hydrogen sulfide gas into the reaction mixture through a gas dispersion tube.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Protocol 2: Thionation using Lawesson's Reagent
Lawesson's reagent is a highly effective thionating agent, often providing excellent yields.[2]
Materials:
-
Tert-butyl 4-cyanopiperidine-1-carboxylate
-
Lawesson's Reagent
-
Anhydrous toluene or Tetrahydrofuran (THF)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Tert-butyl 4-cyanopiperidine-1-carboxylate (1 equivalent).
-
Add anhydrous toluene or THF.
-
Add Lawesson's Reagent (0.5 to 1.0 equivalents). For less reactive nitriles, a stoichiometric amount may be necessary.[1]
-
Heat the reaction mixture to reflux and maintain for the required time (typically 2-24 hours), monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove phosphorus-containing byproducts and any unreacted starting material.[3]
Protocol 3: Thionation using Phosphorus Pentasulfide (P₄S₁₀)
P₄S₁₀ is a potent but less selective thionating agent.
Materials:
-
Tert-butyl 4-cyanopiperidine-1-carboxylate
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous pyridine or toluene
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend P₄S₁₀ (0.5-1.0 equivalents) in anhydrous pyridine or toluene.
-
Add a solution of Tert-butyl 4-cyanopiperidine-1-carboxylate (1 equivalent) in the same solvent.
-
Heat the mixture to reflux for 2-10 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Experimental Workflow Visualization
Figure 2: A generalized workflow for the synthesis and purification of the target thioamide.
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound depends on several factors including desired yield, scalability, safety considerations, and available laboratory equipment.
-
For mild conditions and ease of reagent handling , the anion-exchange resin method is a good choice, although yields can be variable.
-
For high yields and reliability , Lawesson's reagent is often the preferred method, despite the need for stoichiometric amounts and chromatographic purification to remove byproducts.[1][2]
-
Phosphorus pentasulfide is a powerful alternative, particularly for large-scale synthesis where cost is a factor, but may require more optimization to control selectivity.
-
The amine/H₂S system is a classic and effective method, but the requirement to handle gaseous hydrogen sulfide may be a significant drawback in many laboratory settings.
It is recommended that researchers perform small-scale trial reactions to optimize conditions for their specific setup before proceeding to a larger scale. Careful monitoring of the reaction progress is crucial to maximize yield and minimize the formation of impurities.
References
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. 2021.
- Lawesson's Reagent. Organic Chemistry Portal.
- A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent. Beilstein Journal of Organic Chemistry. 2021.
Sources
A Spectroscopic Journey: Differentiating Tert-butyl 4-carbamothioylpiperidine-1-carboxylate from Its Synthetic Precursor
Abstract
In the synthesis of complex molecules for pharmaceutical and materials science, the unambiguous confirmation of product identity and purity is paramount. This guide provides an in-depth spectroscopic comparison of the thioamide, Tert-butyl 4-carbamothioylpiperidine-1-carboxylate, with its common and commercially available precursor, Tert-butyl 4-cyanopiperidine-1-carboxylate. We will explore the distinct signatures of each compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By understanding the key spectral transformations that occur during the conversion of the nitrile group (-C≡N) to the thioamide group (-CSNH₂), researchers can effectively monitor reaction progress, confirm successful synthesis, and ensure the purity of their final product. This guide is intended for researchers, chemists, and quality control specialists in the field of organic synthesis and drug development.
The Synthetic Transformation: From Nitrile to Thioamide
The synthesis of this compound is most commonly achieved through the addition of hydrogen sulfide (H₂S) to its nitrile precursor, Tert-butyl 4-cyanopiperidine-1-carboxylate. This reaction is typically catalyzed by a base, such as pyridine or triethylamine, which facilitates the nucleophilic attack of the hydrosulfide ion on the electrophilic carbon of the nitrile.[1][2] This conversion is a foundational method for thioamide synthesis and offers a direct route to the desired product.[3] The transformation is not merely a change in the chemical formula but a significant alteration of the electronic and vibrational properties of the molecule, which can be clearly observed through various spectroscopic techniques.
Below is a diagram illustrating this key synthetic step.
Caption: Synthetic pathway from nitrile precursor to thioamide product.
Spectroscopic Analysis of the Precursor: Tert-butyl 4-cyanopiperidine-1-carboxylate
The starting material, Tert-butyl 4-cyanopiperidine-1-carboxylate, possesses several distinct spectroscopic features that serve as a baseline for our comparison.[4][5]
¹H NMR (Proton NMR): The proton spectrum is characterized by the signals from the piperidine ring and the tert-butyl (Boc) protecting group.
-
~3.70-3.10 ppm (multiplets): These signals correspond to the protons on the piperidine ring adjacent to the nitrogen atom (positions 2 and 6), which are deshielded by the electron-withdrawing carbamate group.
-
~2.80-2.95 ppm (multiplet): This signal arises from the proton at the 4-position, which is adjacent to the electron-withdrawing cyano group.
-
~1.90-1.60 ppm (multiplets): These signals are from the remaining piperidine ring protons (positions 3 and 5).
-
~1.45 ppm (singlet): A strong singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the Boc protecting group.
¹³C NMR (Carbon NMR): The carbon spectrum provides key information, particularly the unique chemical shifts of the carbonyl, quaternary, and nitrile carbons.
-
~154.5 ppm: The carbonyl carbon of the Boc group.
-
~121.5 ppm: The carbon of the nitrile group (-C≡N). This is a critical signal to monitor.
-
~80.0 ppm: The quaternary carbon of the Boc group.
-
~40-45 ppm: Carbons of the piperidine ring adjacent to the nitrogen.
-
~28.4 ppm: The three equivalent methyl carbons of the Boc group.
-
~25-30 ppm: The remaining piperidine ring carbons.
FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR is exceptionally powerful for identifying the nitrile functional group.
-
~2975-2850 cm⁻¹: C-H stretching vibrations from the alkyl groups.
-
~2245 cm⁻¹: A sharp, medium-intensity absorbance band characteristic of the C≡N (nitrile) stretch. The presence of this peak is a definitive indicator of the starting material.
-
~1690 cm⁻¹: A strong absorbance corresponding to the C=O (carbonyl) stretch of the Boc protecting group.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
Expected [M+H]⁺: For C₁₁H₁₈N₂O₂, the expected protonated molecular ion peak is at m/z 211.14.
Spectroscopic Signature of the Product: this compound
Upon successful conversion to the thioamide, the spectroscopic data changes dramatically. Thioamides possess unique electronic properties compared to their amide or nitrile counterparts, which is reflected in their spectra.[6][7]
¹H NMR (Proton NMR):
-
~7.5-9.5 ppm (broad singlets): The appearance of two broad signals, each integrating to one proton, corresponds to the two diastereotopic protons of the primary thioamide (-CSNH₂). Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding.
-
Shifts in Piperidine Protons: The chemical shifts of the piperidine ring protons will be altered due to the change in the electronic nature and steric bulk of the substituent at the 4-position. The proton at the 4-position, now adjacent to the thioamide, will typically shift.
-
~1.46 ppm (singlet): The characteristic singlet for the Boc group remains, confirming its integrity during the reaction.
¹³C NMR (Carbon NMR):
-
~205-210 ppm: The most significant change is the appearance of the thiocarbonyl carbon (C=S) signal in this downfield region.[6] This is significantly different from the nitrile carbon it replaces.
-
Disappearance of Nitrile Signal: The signal at ~121.5 ppm corresponding to the nitrile carbon will be absent in the spectrum of the pure product.
-
Boc Group Signals: The signals for the Boc group's carbonyl (~154.5 ppm), quaternary (~80.0 ppm), and methyl (~28.4 ppm) carbons remain.
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
~3300-3100 cm⁻¹: Appearance of two bands corresponding to the asymmetric and symmetric N-H stretching of the primary thioamide group.
-
Disappearance of Nitrile Stretch: The complete absence of the sharp peak at ~2245 cm⁻¹ is a primary indicator of reaction completion.
-
~1400-1550 cm⁻¹: A strong band associated with a combination of C-N stretching and N-H bending, often referred to as the "thioamide B band".[8]
-
~700-850 cm⁻¹: A band attributed to the C=S stretch, although its position can be variable and coupled with other vibrations.[8]
-
~1690 cm⁻¹: The C=O stretch of the Boc group remains.
Mass Spectrometry (MS):
-
Expected [M+H]⁺: For C₁₁H₂₀N₂O₂S, the expected protonated molecular ion peak is at m/z 245.13, a clear mass shift from the precursor.
Comparative Data Summary
The following table provides a direct comparison of the key diagnostic spectroscopic data for easy reference. This data is crucial for at-a-glance confirmation of the transformation.
| Spectroscopic Feature | Tert-butyl 4-cyanopiperidine-1-carboxylate (Precursor) | This compound (Product) | Rationale for Change |
| ¹³C NMR: Diagnostic Signal | ~121.5 ppm (C≡N) | ~205-210 ppm (C=S) | Conversion of nitrile to thiocarbonyl.[6] |
| FTIR: Diagnostic Stretch | ~2245 cm⁻¹ (C≡N) | Absent | Consumption of the nitrile group. |
| FTIR: New Key Stretches | Absent | ~3300-3100 cm⁻¹ (N-H) | Formation of the primary thioamide group. |
| ¹H NMR: New Key Signals | Absent | ~7.5-9.5 ppm (2H, broad, -CSNH₂) | Appearance of thioamide protons. |
| MS: [M+H]⁺ (m/z) | ~211.14 | ~245.13 | Addition of H₂S (mass of 34.08 Da). |
Experimental Protocols
To ensure reproducibility and accuracy, the following standard protocols should be employed.
Protocol 1: NMR Sample Preparation
-
Weigh 5-10 mg of the analyte (precursor or product) into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). For the thioamide product, DMSO-d₆ is often preferred as it can better solubilize the compound and sharpen the N-H proton signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise referencing (many modern solvents come with TMS).[9]
-
Cap the tube and invert several times to ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.
-
Place the sample in the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Thioamide synthesis by thionation [organic-chemistry.org]
- 4. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 91419-52-2(tert-butyl 4-cyanopiperidine-1-carboxylate) | Kuujia.com [kuujia.com]
- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. utsouthwestern.edu [utsouthwestern.edu]
A Comparative Guide to the Isomeric Purity Analysis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, establishing the purity and well-defined structure of molecular building blocks is a cornerstone of reproducible and reliable research. Tert-butyl 4-carbamothioylpiperidine-1-carboxylate is a key intermediate in the synthesis of various biologically active compounds.[1][2][3] Its structural integrity is paramount, as the presence of isomers can significantly impact the efficacy, safety, and patentability of downstream drug candidates.
This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of this compound. We will move beyond simple protocol listings to explain the causal reasoning behind method selection, ensuring a robust and self-validating approach to quality control.
Understanding Isomerism in this compound
A critical first step is to define the type of isomerism relevant to this molecule. The structure of this compound lacks any chiral centers, meaning it does not have enantiomers or diastereomers. Therefore, the primary concern for "isomeric purity" relates to structural (or constitutional) isomers . These are molecules with the same molecular formula but different atomic connectivity. Such impurities typically arise during synthesis from side reactions or the use of impure starting materials.
The most probable isomeric impurities are positional isomers, where the carbamothioyl group is located at a different position on the piperidine ring, such as:
-
Tert-butyl 3-carbamothioylpiperidine-1-carboxylate
-
Tert-butyl 2-carbamothioylpiperidine-1-carboxylate
This guide will focus on analytical techniques capable of distinguishing and quantifying these specific types of structural isomers.
Comparative Analysis of Key Analytical Techniques
The three most powerful and commonly employed techniques for the analysis of isomeric purity in pharmaceutical intermediates are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[4] Each method offers distinct advantages and provides complementary information.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[5] The separation of structural isomers is typically achieved using reversed-phase chromatography, where compounds are separated based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Causality of Method Choice: Positional isomers, such as the 3- and 4-substituted piperidines, possess slightly different polarities and three-dimensional shapes. These subtle differences lead to distinct retention times on an HPLC column, allowing for their baseline separation and individual quantification.
Data Presentation: Predicted HPLC Performance
| Parameter | Target Compound (4-substituted) | Potential Isomer (3-substituted) | Rationale |
| Predicted Retention Time | t₁ | t₂ (where t₁ ≠ t₂) | The difference in polarity due to the substituent position will alter the interaction with the C18 stationary phase. |
| Resolution (Rs) | > 2.0 (Target) | > 2.0 (Target) | A resolution value greater than 2.0 ensures baseline separation, which is critical for accurate quantification. |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% | Modern HPLC-UV systems can readily achieve this level of sensitivity, crucial for meeting regulatory standards like those from the ICH. |
Experimental Protocol: HPLC Method for Isomeric Purity
-
Instrumentation:
-
HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
-
Column:
-
C18 reversed-phase column (e.g., Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Integrate all peaks and calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation.[6] While HPLC can separate isomers, NMR can definitively identify them by probing the unique electronic environment of each nucleus (¹H and ¹³C) in the molecule.[7][8] For isomeric purity, ¹H NMR is particularly useful as the integration of distinct signals is directly proportional to the molar ratio of the compounds present.
Causality of Method Choice: The symmetry of the target 4-substituted piperidine is different from that of an unsymmetrical 3- or 2-substituted isomer. This difference in symmetry results in a completely distinct set of chemical shifts and spin-spin coupling patterns in the ¹H and ¹³C NMR spectra, providing a definitive fingerprint for each isomer.
Data Presentation: Characteristic ¹H NMR Chemical Shifts (Predicted)
| Proton Environment | Target Compound (4-substituted) | Potential Isomer (3-substituted) | Rationale for Distinction |
| Piperidine Ring Protons | Simpler, more symmetric pattern. Protons at C2/C6 and C3/C5 are chemically equivalent. | Complex, asymmetric pattern. All ring protons (C2, C3, C4, C5, C6) are chemically distinct. | The lack of symmetry in the 3-isomer breaks the equivalence seen in the 4-isomer, leading to more signals and complex splitting patterns. |
| Proton at Substituted Carbon | A multiplet for the single proton at C4. | A multiplet for the single proton at C3. | The chemical shift and coupling constants for this proton will be unique to its position on the ring. |
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher for better resolution).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the sample into an NMR tube.
-
Add a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) if absolute quantification is needed. For purity percentage, an internal standard is not strictly required.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Acquisition Parameters:
-
Acquire a standard ¹H spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds) to allow for full magnetization recovery. This is critical for accurate quantification.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 16 or 64) to achieve a high signal-to-noise ratio (>250:1).
-
-
Data Processing and Analysis:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal unique to the main compound and any signals corresponding to isomeric impurities.
-
Calculate the molar percentage of the impurity by comparing its integral to the integral of the main compound, accounting for the number of protons each signal represents.
-
Mass Spectrometry (MS): Confirmation and Sensitivity
Mass spectrometry, especially when coupled with a chromatographic inlet like LC-MS, provides molecular weight confirmation and fragmentation data that can help identify unknown impurities.[9][10] While structural isomers have the same molecular weight and will not be differentiated by a full-scan mass spectrum alone, their fragmentation patterns in tandem MS (MS/MS) can sometimes be distinct.[11][12]
Causality of Method Choice: The stability of the molecular ion and the fragmentation pathways under collision-induced dissociation (CID) can be influenced by the substituent's position on the piperidine ring. The proximity of the carbamothioyl group to the ring nitrogen in a 2-substituted isomer, for example, could open up unique fragmentation channels not available to the 3- or 4-isomers.
Data Presentation: Predicted Mass Spectrometry Data
| Parameter | Target Compound & Isomers | Rationale |
| [M+H]⁺ (m/z) | Identical for all isomers | Structural isomers have the same molecular formula and thus the same exact mass. |
| Key MS/MS Fragments | Potentially different | Fragmentation is structure-dependent. Loss of the Boc group (-C₄H₈ and -CO₂) is expected for all, but subsequent ring fragmentation may differ. |
| Primary Utility | Confirmation of identity (coupled with LC), trace impurity detection. | LC-MS combines the separation power of HPLC with the high sensitivity and specificity of MS. |
Visualization of Analytical Workflows
To ensure a logical and efficient analysis, a structured workflow is essential. The following diagrams illustrate a general workflow for purity assessment and a decision-making process for method selection.
Caption: General workflow for isomeric purity analysis.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion and Recommendations
For the comprehensive assessment of isomeric purity of this compound, a multi-faceted approach is superior to reliance on a single technique.
-
For Routine Quality Control and Quantification: A validated HPLC method is the most suitable choice. It is robust, reproducible, and provides the accuracy needed for batch release specifications.
-
For Definitive Structural Confirmation: NMR spectroscopy is indispensable. It should be used to characterize the primary reference standard and to identify the structure of any significant impurities that are isolated.
-
For Impurity Identification and High Sensitivity: LC-MS is the preferred tool for identifying unknown impurities discovered during HPLC screening and for detecting trace-level contaminants, leveraging its superior sensitivity and molecular weight information.
By integrating these techniques logically, researchers and drug developers can establish a self-validating system that ensures the isomeric purity of their materials, thereby safeguarding the integrity and success of their scientific endeavors.
References
- LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]
- Vila Nova, M., et al. (2013). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]
- de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
- Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
- Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
- James, T. L. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]
- Babu, C. V. R., et al. (2014).
- ResearchGate. (2024). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
- National Institute of Standards and Technology. Piperidine - NIST WebBook. [Link]
- Phenomenex.
- ResearchGate. (2021). Construction of highly functionalized piperidines by stepwise.... [Link]
- Hu, Y., et al. (2020).
- ResearchGate. (2017).
- Iwabuchi, H., et al. (1998). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Certificate of Analysis for Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the quality of each building block is paramount. The success of a multi-step reaction, the purity of the final active pharmaceutical ingredient (API), and the reliability of experimental data all trace back to the integrity of the starting materials.[1] Tert-butyl 4-carbamothioylpiperidine-1-carboxylate (CAS No. 214834-18-1), a key intermediate in the synthesis of complex piperidine derivatives for medicinal chemistry, is no exception.
This guide provides an in-depth analysis of the Certificate of Analysis (CofA) for this specific compound. We will move beyond a simple checklist, delving into the causality behind the analytical techniques, interpreting the data, and comparing high-quality material against potential alternatives or substandard batches. This document serves as a practical tool to empower researchers to make informed decisions, ensuring the quality and reproducibility of their work.
Deconstructing the Certificate of Analysis: A Blueprint for Quality
A Certificate of Analysis is a batch-specific document that certifies a product meets a defined set of specifications.[2] It is the primary guarantee of quality from a supplier and a critical component of laboratory and manufacturing compliance under frameworks like Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP).[3][4] While formats vary, a comprehensive CofA must provide transparent data that is both verifiable and interpretable.[5][6]
A typical CofA is structured to answer fundamental questions about the material's identity, purity, and physical properties.
Sources
- 1. nbinno.com [nbinno.com]
- 2. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 3. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 4. bgosoftware.com [bgosoftware.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. stellarscientific.com [stellarscientific.com]
A Comparative Guide to the Synthesis of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate: Protocols, Reproducibility, and Alternatives
This guide provides an in-depth technical analysis of the synthesis of tert-butyl 4-carbamothioylpiperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The presence of a protected piperidine ring and a versatile thioamide functional group makes it a key intermediate for constructing complex molecular architectures. We will dissect a primary, reproducible synthetic route, compare it with a common alternative, and provide a framework for troubleshooting common reproducibility challenges, ensuring researchers can confidently and efficiently produce this key molecule.
Part 1: Primary Synthetic Route via Nitrile Thionation
The most direct and frequently employed strategy for synthesizing this compound is the thionation of its corresponding nitrile precursor, tert-butyl 4-cyanopiperidine-1-carboxylate. This approach is favored due to the commercial availability and relative stability of the nitrile starting material and the straightforward nature of the thionation reaction.
The conversion of a nitrile to a primary thioamide involves the addition of a sulfur nucleophile across the carbon-nitrogen triple bond. While gaseous hydrogen sulfide (H₂S) can be used, its toxicity and handling difficulties make it unsuitable for most laboratory settings. A safer and highly effective alternative involves the use of sodium hydrosulfide (NaHS) in combination with a Lewis acid, such as magnesium chloride (MgCl₂), to activate the nitrile.[1]
Conceptual Workflow: Nitrile to Thioamide
The overall process can be visualized as a three-stage workflow: activation of the nitrile, nucleophilic attack by the sulfur source, and finally, purification of the target thioamide.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Nitrile Thionation
This protocol is designed to be self-validating by including in-process checks and clear endpoints.
Materials:
-
Tert-butyl 4-cyanopiperidine-1-carboxylate
-
Sodium hydrosulfide hydrate (NaHS·xH₂O)
-
Magnesium chloride (anhydrous, MgCl₂)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq).
-
Add anhydrous magnesium chloride (1.5 eq) followed by anhydrous DMF. Stir the resulting suspension for 10 minutes at room temperature.
-
Causality Note: MgCl₂ acts as a Lewis acid, coordinating to the nitrile nitrogen. This coordination polarizes the C≡N bond, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack.[1]
-
-
Add sodium hydrosulfide hydrate (2.0 eq) portion-wise.
-
Safety Note: NaHS can release H₂S gas upon contact with acid. While the reaction is not acidic, this step should be performed in a well-ventilated fume hood.
-
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing cold, saturated aqueous NH₄Cl solution.
-
Causality Note: Quenching with a mild acidic salt like NH₄Cl protonates the intermediate and hydrolyzes any reactive magnesium complexes without creating a strongly acidic environment that could degrade the thioamide.
-
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Part 2: Comparative Analysis of Synthetic Methodologies
An alternative and widely recognized method for thioamide synthesis is the thionation of a corresponding amide using a thionating agent, most commonly Lawesson's Reagent.[2] This involves synthesizing or procuring tert-butyl 4-carbamoylpiperidine-1-carboxylate and then converting the carbonyl group to a thiocarbonyl.
Performance Comparison: Nitrile vs. Amide Thionation
| Parameter | Method 1: Nitrile Thionation (NaHS/MgCl₂) | Method 2: Amide Thionation (Lawesson's Reagent) |
| Starting Material | Tert-butyl 4-cyanopiperidine-1-carboxylate | Tert-butyl 4-carbamoylpiperidine-1-carboxylate |
| Reagent Profile | Pros: Inexpensive, common lab reagents. Cons: NaHS is hygroscopic and can release H₂S. | Pros: Highly effective for a wide range of amides. Cons: Lawesson's Reagent is more expensive, has a strong unpleasant odor, and generates stoichiometric phosphorus-based byproducts. |
| Reaction Conditions | Moderate temperature (60-70 °C), 4-8 hours. | Elevated temperature (reflux in Toluene/Dioxane), 2-6 hours. |
| Typical Yield | Good to excellent (70-90%). | Good to excellent (75-95%). |
| Work-up & Purification | Aqueous work-up followed by standard chromatography. | Can be complicated by phosphorus byproducts, sometimes requiring specific filtration or chromatographic techniques. |
| Scalability | Readily scalable. Cost-effective for large-scale synthesis. | Scalable, but cost and waste disposal of phosphorus byproducts can be limiting factors. |
Alternative Protocol: Amide Thionation with Lawesson's Reagent
Materials:
-
Tert-butyl 4-carbamoylpiperidine-1-carboxylate
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene or Dioxane
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, suspend tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq) to the suspension.
-
Causality Note: Lawesson's Reagent serves as the sulfur source. The reaction proceeds through a four-membered ring intermediate involving the amide oxygen and the phosphorus-sulfur bonds of the reagent, ultimately leading to an oxygen-sulfur exchange.
-
-
Reaction: Heat the mixture to reflux (approx. 110 °C for Toluene) until the starting material is consumed as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: The crude residue is often purified directly by flash column chromatography. The phosphorus byproducts can sometimes be challenging to separate from the desired product.
Part 3: Addressing Reproducibility and Troubleshooting
While the nitrile thionation method is robust, several factors can impact its reproducibility, leading to lower yields or impure products. The primary challenges are incomplete reactions and the formation of the corresponding amide as a byproduct.
Common Pitfalls and Solutions
-
Hydrolysis to Amide Byproduct: The thioamide product can be hydrolyzed to the corresponding amide, especially in the presence of water at elevated temperatures or during an acidic work-up.[3]
-
Solution: Ensure all reagents and solvents are anhydrous. Use a neutral or mildly basic quench and avoid strong acids during the work-up.
-
-
Incomplete Conversion: The reaction may stall, leaving a significant amount of the nitrile starting material.
-
Solution: Verify the quality and activity of the NaHS. Ensure the reaction temperature is maintained. An increase in the equivalents of NaHS and MgCl₂ may be necessary.
-
-
Purification Difficulties: The product may co-elute with byproducts.
-
Solution: Optimize the chromatographic conditions. A shallow gradient of a polar solvent (e.g., 0-50% EtOAc in Hexane) is often effective.
-
Troubleshooting Logic Flow
This diagram outlines a logical approach to diagnosing and solving common issues encountered during the synthesis.
Caption: A troubleshooting decision tree for the synthesis of thioamides from nitriles.
Conclusion
The synthesis of this compound is most reliably achieved via the thionation of its nitrile precursor using sodium hydrosulfide and magnesium chloride. This method offers a balance of high yield, operational simplicity, and cost-effectiveness, making it suitable for both small-scale research and larger-scale production. While the alternative route using Lawesson's Reagent on the corresponding amide is equally effective, it presents challenges related to cost and waste management. For optimal reproducibility with the nitrile method, meticulous attention to anhydrous conditions is paramount to prevent the formation of the amide byproduct. By following the detailed protocols and troubleshooting guide presented, researchers can consistently obtain high-quality material for their drug discovery and development programs.
References
- Title: Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC Source: National Center for Biotechnology Inform
- Title: A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE Source: Organic Syntheses URL:[Link]
- Title: A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC Source: National Center for Biotechnology Inform
- Title: Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- Title: Supplementary information for: Copper-Catalyzed Radical Cascade Cyclization of N-Arylacrylamides with Alkyl Iodides Source: Royal Society of Chemistry URL:[Link]
- Title: Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
- Title: Contemporary Applications of Thioamides and Methods for their Synthesis Source: ChemRxiv URL:[Link]
- Title: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- Title: Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate Source: ResearchG
- Title: Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- Title: Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide Source: ResearchG
- Title: Reactions of Nitriles Source: Chemistry Steps URL:[Link]
- Title: Thioamide synthesis by thionation Source: Organic Chemistry Portal URL:[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. Tert-butyl 4-carbamothioylpiperidine-1-carboxylate, a key intermediate in synthetic chemistry, requires meticulous handling from acquisition to disposal.[1] This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, grounded in established laboratory safety principles and regulatory standards. Our focus extends beyond mere procedure to explain the rationale behind each step, ensuring a self-validating system of safety and responsibility.
Hazard Identification and Risk Assessment: Understanding the Compound
Effective disposal begins with a thorough understanding of the substance's inherent risks. This compound is an organic compound whose hazard profile is dictated by its functional groups: a piperidine ring, a tert-butyl carboxylate (Boc) protecting group, and a carbamothioyl (thioamide) group. While a complete toxicological profile may not be fully investigated, data from the compound itself and structurally similar molecules allow for a robust risk assessment.[2]
The primary hazards are summarized below:
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
(Data synthesized from supplier safety information[3])
The thioamide group is of particular note. Upon combustion or decomposition, it can release toxic and irritating oxides of sulfur (SOx) and nitrogen (NOx), in addition to carbon monoxide and carbon dioxide.[4] The piperidine backbone, while modified, is derived from a corrosive and toxic parent compound, reinforcing the need for cautious handling.[5][6]
Engineering Controls and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure the proper safety infrastructure is in place.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and preparation of its waste should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
-
Eyewash Stations and Safety Showers: Must be readily accessible and tested regularly.[4][7]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected before use and changed immediately if contamination occurs.[8]
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes or airborne particles.[3][4]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, wear additional protective clothing to prevent skin exposure.[8][9]
-
Respiratory Protection: If dust or aerosols are likely to be generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Waste Segregation and Disposal Protocol
Proper segregation is the cornerstone of safe chemical waste management. Never mix this waste stream with incompatible materials, as this can lead to unforeseen chemical reactions.[10] The following workflow outlines the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for proper waste segregation.
Step-by-Step Collection Procedure:
-
Container Selection: Use only containers approved for hazardous waste that are in good condition and have a secure, leak-proof lid. The container must be compatible with the chemical and any solvents used.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include the full chemical name, "this compound," and list all other components (e.g., solvents).
-
Solid Waste Collection: Collect unused or waste solid material directly into the designated solid waste container.[9] Minimize the generation of dust.
-
Liquid Waste Collection: Collect any solutions or solvent rinsates containing the compound into a designated liquid waste container.
-
Decontamination of Empty Containers: The original product container is not truly empty. It should be triply rinsed with a suitable solvent (e.g., methanol or acetone).[8] The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines.[8]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be treated as hazardous waste and placed in the solid waste container.[11]
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
For a Small Spill (Solid):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don all required PPE, including respiratory protection if necessary.
-
Containment: Gently cover the spill with a non-combustible absorbent material like sand or diatomaceous earth.[11]
-
Cleanup: Carefully sweep or scoop the material into the hazardous solid waste container.[9] Avoid any actions that create dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Collect all cleaning materials as hazardous waste.
For a Large Spill:
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Alert Emergency Services: Immediately alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[9]
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the area.
-
Do Not Attempt Cleanup: Allow trained emergency responders to manage the cleanup.
Final Disposal Pathway
As a generator of chemical waste, your institution has a "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA) in the United States, or equivalent regulations in other regions.[12][13] This means you are legally responsible for the waste from its generation through its ultimate disposal.
-
Professional Disposal Service: All waste containing this compound must be disposed of through a licensed professional waste disposal company.[2][11]
-
Method of Disposal: The standard and recommended method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like SOx and NOx.[2][11]
-
Documentation: Maintain all records related to the disposal, including waste manifests, as required by your institution and regulatory agencies.
By adhering to these detailed procedures, you ensure that the disposal of this compound is handled in a manner that protects you, your colleagues, and the environment.
References
- Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)
- ChemicalBook.
- ChemBK.
- Fisher Scientific. tert-Butyl 4-[4-(aminomethyl)
- MedChemExpress. tert-Butyl 4-(piperidine-4-carbonyl)
- Penta chemicals.
- Fisher Scientific.
- PubChem.
- New Jersey Department of Health. PIPERIDINE - HAZARD SUMMARY. URL
- Sigma-Aldrich.
- Fisher Scientific.
- AK Scientific, Inc.
- Sigma-Aldrich.
- Conier Chem&Pharma Limited.
- Capot Chemical.
- City Chemical LLC.
- PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)
- PubChem. Tert-butyl 4-(iodomethyl)
- precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)
- PubChem.
- Capot Chemical.
- Fisher Scientific. tert-Butyl-4-[4-(hydroxymethyl)
- PubChem. tert-Butyl 4-(2-oxoethyl)
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. URL
- PubChem.
- Retail Industry Leaders Association.
- U.S. Environmental Protection Agency. Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. URL
- Hazardous Waste Experts. Which Substances Make Up the RCRA 8 Metals?. URL
Sources
- 1. chembk.com [chembk.com]
- 2. capotchem.com [capotchem.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. nj.gov [nj.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. epa.gov [epa.gov]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
A Senior Application Scientist's Guide to the Safe Handling of Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tert-butyl 4-carbamothioylpiperidine-1-carboxylate. The following protocols and recommendations are designed to ensure the safe handling, use, and disposal of this compound, grounded in an understanding of its chemical properties and potential hazards.
Hazard Identification and Risk Assessment: A Structural Perspective
To safely handle any chemical, we must first understand its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a thorough risk assessment can be conducted by examining its structural components.
-
The Piperidine Core : The parent compound, piperidine, is a cyclic amine that is known to be corrosive, flammable, and toxic upon ingestion, inhalation, or skin contact.[1][2][3][4] It can cause severe skin burns and eye damage.[1][2] While the piperidine in our compound of interest is derivatized, the inherent hazards of this core structure should not be overlooked.
-
The Carbamothioyl (Thioamide) Group : This functional group (-C(=S)N<) is a key feature. Thioamides can exhibit different toxicological profiles compared to their amide analogs. Some thioamides are known for their potential to cause liver damage and other toxic effects. A crucial, though often overlooked, hazard is the potential for thioamides to decompose, especially under acidic conditions or upon heating, to release highly toxic hydrogen sulfide gas. Thio and dithiocarbamates are also known to be incompatible with acids, peroxides, and acid halides.[5]
-
The Tert-butyloxycarbonyl (BOC) Protecting Group : The BOC group is a common amine protecting group in organic synthesis and is generally stable under many conditions.[6][7] However, it is susceptible to cleavage under acidic conditions, which would liberate the free piperidine amine, potentially increasing the compound's reactivity and hazardous nature.[8][9] This deprotection reaction can also generate isobutylene, a flammable gas.[8]
Based on available supplier information, this compound is classified with the following hazards[10]:
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
A comprehensive risk assessment must therefore consider the potential for skin and eye irritation, respiratory effects, and toxicity if ingested, alongside the latent hazards of its structural components.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing of solid | Safety glasses with side shields | Nitrile gloves (double-gloved recommended) | Laboratory coat | Recommended to be performed in a chemical fume hood. If not possible, a NIOSH-approved N95 respirator is recommended. |
| Solution preparation and transfer | Chemical splash goggles | Nitrile gloves (double-gloved recommended) | Laboratory coat | To be performed in a chemical fume hood. |
| Reaction workup and purification | Chemical splash goggles and a face shield | Nitrile gloves (double-gloved recommended) | Laboratory coat and a chemically resistant apron | To be performed in a chemical fume hood. |
| Handling large quantities (>50g) | Chemical splash goggles and a face shield | Thicker, chemically resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves | Chemically resistant gown or coveralls | To be performed in a chemical fume hood. |
Justification for PPE Selection:
-
Eye and Face Protection : Due to the risk of serious eye irritation[10], safety glasses are the minimum requirement. Chemical splash goggles provide a seal around the eyes and are essential when handling solutions of the compound. A face shield should be used in conjunction with goggles when there is a significant risk of splashes, such as during reaction workups or when handling larger quantities.[11][12]
-
Hand Protection : The compound is known to cause skin irritation.[10] Nitrile gloves are a good initial choice for splash protection against a variety of chemicals.[13] However, given the piperidine core, double-gloving is a prudent measure to prevent contamination in case of a tear or when removing the outer glove. For prolonged contact or when handling larger quantities, more robust gloves like neoprene or butyl rubber should be considered.[12][14] Always check glove compatibility charts for the specific solvents being used.[15][16] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected.[11]
-
Body Protection : A standard laboratory coat is required to protect against minor splashes and spills.[17] For procedures with a higher risk of splashing, a chemically resistant apron or gown provides an additional layer of protection.[12]
-
Respiratory Protection : The compound may cause respiratory irritation[10], and as a powder, it can be easily inhaled. Therefore, all manipulations of the solid compound, as well as handling of its solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available for a short-term task like weighing, a NIOSH-approved respirator for particulates (e.g., N95) should be worn.
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to well-defined SOPs is crucial for minimizing exposure and ensuring a safe working environment.
SOP 1: Weighing and Solution Preparation
-
Preparation : Before starting, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including the chemical, spatulas, weigh paper/boat, glassware, and solvent.
-
Donning PPE : Put on all required PPE as outlined in the table above (chemical splash goggles, double nitrile gloves, lab coat).
-
Weighing : Perform all weighing operations inside the chemical fume hood. Use a spatula to carefully transfer the solid to a weigh boat or paper. Avoid generating dust.
-
Solution Preparation : Add the solvent to the glassware first, then carefully add the weighed solid to the solvent. This helps to prevent dust from becoming airborne.
-
Clean-up : After weighing, carefully clean the spatula and the balance area with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally, eye protection. Wash hands thoroughly with soap and water after removing PPE.
Workflow for PPE Selection and Handling
Caption: Workflow for safe handling and PPE selection.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[18]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[18]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[18]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]
-
Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection, before attempting to clean up a spill. For small spills of solid material, carefully sweep up and place in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Collection : Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[19] Do not mix with other waste streams unless compatible.
-
Disposal Route : The waste should be disposed of through your institution's hazardous waste management program.[20] This typically involves incineration by a licensed waste disposal company.
-
Aqueous Waste : Due to the potential for toxicity to aquatic organisms from the piperidine and thioamide moieties, aqueous solutions containing this compound should not be disposed of down the drain. They must be collected as hazardous waste.
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment.
References
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
- National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine PEPTIPURE® ≥99,5 %, for peptide synthesis.
- New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Piperidine.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Lab Training. (2024). Personal Protective Equipment (PPE) in the Laboratory. YouTube.
- Chen, W. P., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 805–812.
- Karolinska Institutet. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions.
- University of Tennessee Health Science Center. (n.d.). PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS.
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. I-WASTE DST.
- University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
Sources
- 1. chemos.de [chemos.de]
- 2. carlroth.com [carlroth.com]
- 3. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. CARBAMOTHIOIC ACID, DIPROPYL-, S-(PHENYLMETHYL) ESTER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. jk-sci.com [jk-sci.com]
- 10. echemi.com [echemi.com]
- 11. pppmag.com [pppmag.com]
- 12. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. docs.rs-online.com [docs.rs-online.com]
- 16. glovesbyweb.com [glovesbyweb.com]
- 17. youtube.com [youtube.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. uthsc.edu [uthsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
